molecular formula C16H32O2 B15555929 Palmitic acid-d17

Palmitic acid-d17

Cat. No.: B15555929
M. Wt: 273.53 g/mol
InChI Key: IPCSVZSSVZVIGE-OISRNESJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Palmitic acid-d17 is a useful research compound. Its molecular formula is C16H32O2 and its molecular weight is 273.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-heptadecadeuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Palmitic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of deuterated palmitic acid. Deuterated fatty acids, such as palmitic acid-d31, are invaluable tools in metabolic research, drug development, and advanced analytical techniques, serving as internal standards for mass spectrometry and probes for studying fatty acid metabolism and protein binding. This document details established synthesis protocols, purification techniques, and analytical characterization methods, presenting quantitative data in accessible formats and illustrating complex workflows with clear diagrams.

Synthesis of Deuterated Palmitic Acid

The introduction of deuterium into the palmitic acid molecule can be achieved through several methods, each offering distinct advantages in terms of isotopic purity, yield, and the specific positions of the deuterium labels. The primary methods include catalytic H/D exchange, de novo biosynthesis, and targeted chemical synthesis.

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is a robust method for producing perdeuterated fatty acids, where nearly all hydrogen atoms are replaced by deuterium. This method typically involves heating the fatty acid in the presence of a deuterium source, such as deuterium oxide (D₂O), and a metal catalyst.

Experimental Protocol: Perdeuteration of Palmitic Acid via Pt/C Catalysis [1]

  • Reaction Setup: In a pressure reactor, combine palmitic acid, 10% Platinum on activated carbon (Pt/C) catalyst, and a 40% w/w solution of sodium deuteroxide (NaOD) in D₂O. A typical ratio is 12 g of palmitic acid, 0.38 g of Pt/C, and 13 g of NaOD solution in 120 mL of D₂O.[2]

  • Degassing: Purge the reactor with an inert gas, such as nitrogen, to remove any air.

  • Reaction Conditions: Seal the reactor and heat it to 220°C with constant stirring for 3 days. The pressure will rise to approximately 23 bar.[2]

  • Catalyst Removal: After cooling the reactor to room temperature, filter the contents through a plug of Celite to remove the Pt/C catalyst. Wash the catalyst with water to recover any remaining product.

  • Acidification and Extraction: Acidify the aqueous filtrate to a pH of 2 using 1 M hydrochloric acid (HCl). This will precipitate the deuterated palmitic acid.

  • Purification: The precipitated deuterated palmitic acid can be further purified using recrystallization or chromatography (see Section 2).

  • Iterative Exchange (Optional): To achieve very high deuterium incorporation (>98%), the H/D exchange process can be repeated two or three times with fresh reagents.[1]

De Novo Biosynthesis

Living organisms can be utilized to produce deuterated fatty acids by providing a deuterium-labeled precursor in their growth medium. The administration of deuterated water (D₂O) to cell cultures or animal models leads to the incorporation of deuterium into newly synthesized fatty acids through the de novo lipogenesis pathway.[3][4][5]

Conceptual Workflow: Deuterium Incorporation via De Novo Fatty Acid Synthesis

The synthesis of palmitic acid begins with acetyl-CoA and involves a repeating cycle of four enzymatic reactions, each cycle elongating the fatty acid chain by two carbons. Deuterium from D₂O can be incorporated into the growing fatty acid chain via NADPH and malonyl-CoA.[4][5][6]

DeNovoSynthesis D2O D₂O (Deuterium Source) NADPH_pool NADPH/NADP+ Pool D2O->NADPH_pool H/D Exchange Elongation Chain Elongation Cycle (7 cycles) NADPH_pool->Elongation Reducing Equivalents AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) Complex AcetylCoA->FAS MalonylCoA->FAS FAS->Elongation Elongation->FAS Growing Acyl Chain Palmitate Deuterated Palmitic Acid Elongation->Palmitate Final Product

Caption: Deuterium incorporation into palmitic acid via de novo synthesis.

Chemoenzymatic Synthesis

Chemoenzymatic methods combine the specificity of enzymatic reactions with the efficiency of chemical synthesis to produce specifically labeled fatty acids. This approach is particularly useful for introducing deuterium at defined positions within the fatty acid chain.

Experimental Protocol: Chemoenzymatic Synthesis of Chain-Deuterated Phospholipids [7]

While this protocol details the synthesis of a deuterated phospholipid containing palmitic acid, the principles can be adapted for the synthesis of the free fatty acid.

  • Enzymatic Hydrolysis: Use a lipase to selectively hydrolyze a specific fatty acid from a phospholipid, creating a lysophospholipid.

  • Chemical Esterification: React the lysophospholipid with a deuterated fatty acid anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Enzymatic Re-esterification: In a subsequent step, a different lipase can be used to specifically re-esterify a deuterated palmitic acid at a defined position.[7] For this step, dissolve deuterated palmitic acid-d31 and the lysophospholipid in toluene. Add an immobilized lipase (e.g., from Rhizomucor miehei) and maintain the reaction in a closed vessel with a saturated LiCl solution to control water activity. The reaction is agitated at 25°C for approximately 45 hours.[7]

  • Purification: The final product is purified using chromatographic methods to separate the desired deuterated product from starting materials and byproducts.

Purification of Deuterated Palmitic Acid

Achieving high purity is critical for the intended applications of deuterated palmitic acid. The choice of purification method depends on the nature of the impurities and the required final purity.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.

Experimental Protocol: Low-Temperature Recrystallization [8]

  • Solvent Selection: Choose a solvent in which palmitic acid is soluble at elevated temperatures but sparingly soluble at low temperatures. Acetonitrile is a suitable solvent for unsaturated fatty acids and can be adapted for saturated ones.[8] Other options include acetone or a mixture of petroleum ether and methylene chloride.[9]

  • Dissolution: Dissolve the crude deuterated palmitic acid in a minimal amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to induce crystallization. For enhanced purity, cooling to temperatures between -5°C and -10°C can be effective.[10]

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them under vacuum.

  • Multiple Recrystallizations: For very high purity (e.g., 98.5-99%), the recrystallization process can be repeated multiple times.[9]

Experimental Protocol: Urea Crystallization [10][11]

Urea crystallization is effective for separating saturated from unsaturated fatty acids.

  • Urea Solution Preparation: Dissolve urea in methanol at an elevated temperature (e.g., 70°C).[11]

  • Fatty Acid Addition: Add the fatty acid mixture to the hot urea solution.

  • Cooling and Crystallization: Slowly cool the mixture to room temperature to allow the formation of urea-fatty acid inclusion complexes. Saturated fatty acids like palmitic acid are more readily included.

  • Filtration: Separate the crystalline urea-fatty acid complexes by filtration.

  • Liberation of Fatty Acids: Decompose the urea complexes by adding water and acidifying with HCl.

  • Extraction: Extract the liberated fatty acids with a nonpolar solvent like hexane.

  • Solvent Removal: Evaporate the solvent to obtain the purified fatty acids.

Flash Chromatography

Flash chromatography is a rapid purification technique that utilizes a stationary phase (e.g., silica gel) and a mobile phase to separate compounds based on their polarity.

Experimental Protocol: Silica Gel Flash Chromatography [12][13]

  • Column Packing: Pack a flash chromatography column with silica gel.

  • Sample Loading: Dissolve the crude deuterated palmitic acid in a minimal amount of a nonpolar solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common system for fatty acids is a gradient of hexane and ethyl acetate.[12][13]

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the fractions using thin-layer chromatography (TLC) or another analytical technique to identify the fractions containing the pure deuterated palmitic acid.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified product.

Synthesis and Purification Workflow

The overall process from starting material to purified deuterated palmitic acid can be visualized as a logical workflow.

SynthesisPurificationWorkflow Start Palmitic Acid (Protiated) Synthesis Synthesis Method Start->Synthesis Catalytic Catalytic H/D Exchange Synthesis->Catalytic e.g., Pt/C, D₂O Biosynthesis De Novo Biosynthesis Synthesis->Biosynthesis e.g., D₂O in vivo Chemoenzymatic Chemoenzymatic Synthesis Synthesis->Chemoenzymatic e.g., Lipase, Deuterated Precursors Crude Crude Deuterated Palmitic Acid Catalytic->Crude Biosynthesis->Crude Chemoenzymatic->Crude Purification Purification Method Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Chromatography Flash Chromatography Purification->Chromatography Urea Urea Crystallization Purification->Urea Pure Pure Deuterated Palmitic Acid Recrystallization->Pure Chromatography->Pure Urea->Pure Analysis Analytical Characterization (GC-MS, NMR) Pure->Analysis

Caption: General workflow for the synthesis and purification of deuterated palmitic acid.

Analytical Characterization

After synthesis and purification, it is crucial to characterize the deuterated palmitic acid to determine its chemical purity, isotopic enrichment, and the location of the deuterium labels.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying fatty acids. For GC analysis, fatty acids are typically derivatized to more volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[14][15]

Experimental Protocol: GC-MS Analysis of Deuterated Palmitic Acid [15][16]

  • Derivatization (PFB Esters):

    • Dissolve the fatty acid sample in acetonitrile.

    • Add 1% diisopropylethylamine in acetonitrile and 1% pentafluorobenzyl bromide in acetonitrile.[15]

    • Incubate at room temperature for 20 minutes.[15]

    • Dry the sample under a stream of argon or in a speedvac.[17]

    • Re-dissolve the derivatized sample in isooctane for injection into the GC-MS.[15]

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for fatty acid analysis.

    • Mass Spectrometer: Operate in negative chemical ionization (NCI) mode for high sensitivity with PFB derivatives.[15]

  • Data Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated palmitic acid derivative. The mass shift compared to the unlabeled standard confirms the incorporation of deuterium. The isotopic distribution can be used to calculate the level of deuterium enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise location of deuterium atoms within the molecule.

  • ¹H NMR: In a ¹H NMR spectrum, the signals corresponding to protons that have been replaced by deuterium will disappear or be significantly reduced in intensity.[18]

  • ²H NMR: A ²H NMR spectrum directly detects the deuterium nuclei, providing signals at the chemical shifts corresponding to the positions of deuteration.

  • ¹³C NMR: The incorporation of deuterium can cause small shifts in the ¹³C NMR spectrum and changes in the coupling patterns, which can also be used to confirm deuteration.[18][19]

Experimental Protocol: NMR Sample Preparation [18]

  • Dissolve approximately 25 mg of the deuterated palmitic acid sample in about 1 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[18]

  • Add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Acquire ¹H, ²H, and ¹³C NMR spectra on a high-field NMR spectrometer.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification methods for deuterated fatty acids.

Table 1: Synthesis of Deuterated Palmitic Acid - Yields and Isotopic Purity

Synthesis MethodDeuterium SourceCatalyst/EnzymeProductYieldIsotopic Purity/EnrichmentReference
ChemoenzymaticPalmitic acid-d31Rhizomucor miehei lipasePOPC-d6323% (over 3 steps)96.4% POPC-d63[7]
Catalytic H/D ExchangeD₂OPt/CPerdeuterated Lauric Acid->98%[1]
Chemical Synthesis--Hexadeuterated Palmitic Acids-d₆: 78.4%[20]
De Novo BiosynthesisD₂OIn vivo (rats)Palmitate-Max incorporation (N) = 22[3]

Table 2: Purification of Fatty Acids - Purity and Recovery

Purification MethodStarting MaterialSolvent(s)Final PurityYield/RecoveryReference
RecrystallizationCommercial Stearic AcidPetroleum ether/Methylene chloride98.5-99%-[9]
Urea Crystallization & RecrystallizationVegetable Oil Fatty AcidsMethanol, Hexane99.8% (Linoleic Acid)84%[11]
Urea Crystallization & RecrystallizationOlive Oil Fatty AcidsMethanol, Hexane>99% (Oleic Acid)92%[10]

Conclusion

The synthesis and purification of deuterated palmitic acid are essential for advancing research in metabolism, drug development, and analytical sciences. This guide has detailed various methodologies, from broad-scale perdeuteration using catalytic exchange to specific labeling through chemoenzymatic and biosynthetic routes. The choice of method will depend on the specific requirements for isotopic purity, the position of the labels, and the desired yield. Furthermore, rigorous purification by techniques such as recrystallization and chromatography, followed by thorough analytical characterization using GC-MS and NMR, is paramount to ensure the quality of the final product for its intended application. The protocols and data presented herein provide a solid foundation for researchers to produce and utilize high-quality deuterated palmitic acid in their studies.

References

A Technical Guide to Palmitic Acid-d17: Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Palmitic acid-d17, a deuterated analog of the ubiquitous saturated fatty acid, palmitic acid. Its unique properties as a stable isotope-labeled compound make it an invaluable tool in metabolic research, lipidomics, and drug development. This document details its chemical properties, outlines its primary applications, provides a generalized experimental protocol for its use, and illustrates a key signaling pathway influenced by its non-deuterated counterpart.

Core Properties of this compound

This compound is synthesized to serve as a tracer and internal standard in various analytical techniques. The substitution of 17 hydrogen atoms with deuterium creates a distinct mass shift, allowing it to be differentiated from endogenous palmitic acid by mass spectrometry.

PropertyValue
CAS Number 81462-28-4[1][2]
Molecular Formula C₁₆H₁₅D₁₇O₂[3]
Molecular Weight 273.53 g/mol [1][2]
Synonyms Hexadecanoic-9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-d17 acid[3]

Applications in Scientific Research

The primary utility of this compound lies in its application as a stable isotope tracer. This allows researchers to track the metabolism and incorporation of palmitate into various lipid species and cellular pathways with high precision.

  • Metabolic Studies and Flux Analysis : this compound is extensively used to investigate fatty acid metabolism.[4][5] By introducing it into cellular or in vivo systems, researchers can trace its path through beta-oxidation, esterification into complex lipids like triglycerides and phospholipids, and its role in energy production.[4] This is a cornerstone of metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions within a biological system.[6]

  • Lipidomics : In the field of lipidomics, this compound serves as an ideal internal standard for the quantification of fatty acids and other lipid species by mass spectrometry (e.g., GC-MS, LC-MS/MS).[4][5][7] Its chemical similarity to endogenous palmitic acid ensures comparable extraction and ionization efficiency, while its mass difference allows for accurate quantification, correcting for sample loss during preparation and variations in instrument response.[8]

  • Drug Development and Pharmacokinetics : Deuteration of molecules can alter their pharmacokinetic and metabolic profiles.[3] While this compound is primarily used as a tracer, the study of deuterated compounds is a significant area in drug development, aimed at improving drug stability and efficacy.[3][7] Tracing studies with this compound can help understand how fatty acid modifications, which can be relevant to drug delivery systems or drug-lipid interactions, affect cellular processing.

Experimental Protocols: Tracing Fatty Acid Uptake and Metabolism

The following is a generalized protocol for a cell-based assay to trace the uptake and incorporation of this compound into cellular lipids. This protocol can be adapted for specific cell types and research questions.

Preparation of this compound-BSA Complex

Fatty acids are poorly soluble in aqueous media and are typically delivered to cells bound to bovine serum albumin (BSA).

  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free cell culture medium.

  • Prepare a stock solution of this compound in ethanol.

  • Slowly add the this compound stock to the BSA solution while gently vortexing to facilitate binding. The molar ratio of fatty acid to BSA is typically between 3:1 and 6:1.

  • Incubate the complex at 37°C for at least 30 minutes to ensure complete binding.

Cell Culture and Labeling
  • Plate cells at an appropriate density and allow them to adhere and grow.

  • Prior to the experiment, aspirate the growth medium and wash the cells once with warm phosphate-buffered saline (PBS).

  • Add the serum-free medium containing the this compound:BSA complex to the cells.

  • Incubate the cells at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to create a time-course of uptake and metabolism.

Termination of Uptake and Lipid Extraction
  • To stop the uptake, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.

  • Lyse the cells and extract total lipids using a standard method, such as the Bligh-Dyer or Folch extraction, which uses a chloroform/methanol solvent system.[9]

Sample Preparation for Mass Spectrometry
  • The extracted lipids are often derivatized to fatty acid methyl esters (FAMEs) to improve their volatility for GC-MS analysis. This is typically achieved by incubation with a reagent like 1% sulfuric acid in methanol.[9]

  • For LC-MS analysis, derivatization may not be necessary. The dried lipid extract is reconstituted in a suitable solvent for injection.

Analysis by Mass Spectrometry
  • Analyze the samples using GC-MS or LC-MS/MS.

  • The mass spectrometer will be able to distinguish between the endogenous, unlabeled palmitic acid and the incorporated this compound based on their mass-to-charge (m/z) ratio.

  • By comparing the signal intensity of the deuterated and non-deuterated forms, the rate of uptake and incorporation into different lipid species can be quantified.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pa_bsa Prepare this compound:BSA Complex label_cells Incubate Cells with PA-d17:BSA Complex prep_pa_bsa->label_cells culture_cells Culture Cells to Desired Confluency culture_cells->label_cells stop_reaction Stop Uptake & Wash Cells label_cells->stop_reaction extract_lipids Perform Total Lipid Extraction stop_reaction->extract_lipids derivatize Derivatize to FAMEs (for GC-MS) extract_lipids->derivatize analyze_ms Analyze by GC-MS or LC-MS/MS extract_lipids->analyze_ms LC-MS derivatize->analyze_ms quantify Quantify Isotope Incorporation analyze_ms->quantify

Caption: Experimental workflow for a metabolic tracing study.

Signaling Pathway: Palmitate-Induced Endoplasmic Reticulum (ER) Stress

While this compound is used as a tracer, its non-deuterated form, palmitic acid, is known to induce cellular stress responses, particularly endoplasmic reticulum (ER) stress, when present in excess.[1][2][10][11][12] This is a critical area of research in metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease. ER stress is a key mechanism underlying lipotoxicity. The accumulation of saturated fatty acids like palmitate can disrupt ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR).

One of the central pathways in the UPR involves the sensor protein PERK (PKR-like endoplasmic reticulum kinase).

  • Activation of PERK : In the presence of ER stress, PERK is activated through autophosphorylation.

  • Phosphorylation of eIF2α : Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This leads to a general attenuation of protein translation, reducing the protein load on the ER.

  • Translational Upregulation of ATF4 : Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4).[10][12]

  • Induction of CHOP : ATF4 is a transcription factor that moves to the nucleus and induces the expression of several stress-response genes, most notably C/EBP homologous protein (CHOP).[1][2][3][7][10][12]

  • Apoptosis : If ER stress is prolonged and severe, CHOP can promote apoptosis (programmed cell death).

The induction of GRP78 (glucose-regulated protein 78, also known as BiP) is another hallmark of ER stress, and its expression is increased in response to palmitate.[1][2][3][7]

G PA Excess Palmitic Acid ER_Stress ER Stress PA->ER_Stress PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a Translation_Attenuation Global Translation Attenuation peIF2a->Translation_Attenuation Leads to ATF4 ATF4 Translation peIF2a->ATF4 Promotes CHOP CHOP Expression ATF4->CHOP Induces Apoptosis Apoptosis CHOP->Apoptosis Promotes

Caption: The PERK branch of the UPR induced by palmitic acid.

References

An In-depth Technical Guide to the Natural Abundance of Deuterium and Its Effect on Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural abundance of deuterium and other key isotopes, their impact on mass spectrometry, and the practical applications of these principles in research and development.

The Foundation: Natural Isotopic Abundance

In nature, most elements exist as a mixture of stable isotopes, which are atoms of the same element with the same number of protons but different numbers of neutrons. This difference in neutron count results in variations in atomic mass. The relative amount of each stable isotope is referred to as its natural abundance. While seemingly minor, these isotopic variations have profound and measurable effects in mass spectrometry, providing crucial information for compound identification and structural elucidation.

For elements commonly found in organic molecules and biomolecules, the major isotopes and their heavier counterparts are fundamental to understanding mass spectra. Deuterium (²H), the heavy isotope of hydrogen, has a natural abundance of approximately 0.0115% to 0.0156%.[1][2] While this may seem insignificant, its presence, along with other isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O), gives rise to characteristic isotopic patterns in a mass spectrum.

Quantitative Data on Natural Isotopic Abundance

The precise mass and natural abundance of isotopes for elements frequently encountered in pharmaceutical and biological research are summarized below. These values are the basis for the isotopic patterns observed in mass spectrometry.

ElementIsotopeAtomic Mass (u)Natural Abundance (%)
Hydrogen ¹H1.00782599.9885
²H (Deuterium)2.0141020.0115
Carbon ¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen ¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen ¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205
Sulfur ³²S31.97207194.93
³³S32.9714580.76
³⁴S33.9678674.29
³⁶S35.9670810.02
Chlorine ³⁵Cl34.96885375.78
³⁷Cl36.96590324.22
Bromine ⁷⁹Br78.91833850.69
⁸¹Br80.91629149.31

Data compiled from the 1997 report of the IUPAC Subcommittee for Isotopic Abundance Measurements and other sources.[1]

The Effect on Mass Spectrometry: Isotope Peaks

In mass spectrometry, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured. The peak representing the molecule with all its constituent atoms as their most abundant isotopes is called the monoisotopic peak, often referred to as the M peak. However, due to the natural abundance of heavier isotopes, a smaller peak will be observed at one mass unit higher (M+1), and another at two mass units higher (M+2).

The M+1 Peak: Contributions from ¹³C and ²H

The M+1 peak is primarily the result of the presence of a single ¹³C atom in the molecule, and to a lesser extent, a single ²H (deuterium) atom.[3][4][5]

  • Contribution of ¹³C: With a natural abundance of about 1.1%, the probability of a molecule containing one ¹³C atom increases with the number of carbon atoms in that molecule.[3][6]

  • Contribution of ²H: Deuterium's natural abundance is much lower, at approximately 0.0115%.[1] Therefore, its contribution to the M+1 peak is often considered negligible for small molecules but can become more significant for molecules with a large number of hydrogen atoms.

The relative intensity of the M+1 peak can be approximated using the following formula, which is particularly useful for estimating the number of carbon atoms in an unknown compound:

Number of Carbon Atoms ≈ (Intensity of M+1 Peak / Intensity of M Peak) / 0.011[6][7]

The following table illustrates the theoretical relative intensities of the M+1 peak based on the number of carbon and hydrogen atoms, highlighting the dominant role of ¹³C.

Number of CarbonsNumber of HydrogensTheoretical M+1 Intensity (relative to M=100)
102211.025
204222.048
5010255.117
100202110.232

Calculations are based on a simplified model considering only ¹³C and ²H contributions.

The M+2 Peak

The M+2 peak arises from several possibilities:

  • The presence of two ¹³C atoms, or one ¹³C and one ²H atom in the same molecule.

  • The presence of a single ¹⁸O or ³⁴S atom.

  • The presence of a single ³⁷Cl or ⁸¹Br atom, which have very high natural abundances and produce characteristic and easily recognizable M+2 peaks.[6]

The distinct isotopic patterns of chlorine (M:M+2 ratio of approximately 3:1) and bromine (M:M+2 ratio of approximately 1:1) are particularly useful for identifying halogenated compounds.[6]

Visualizing the Concepts

Logical Relationship of Isotope Peaks

The following diagram illustrates the origins of the M, M+1, and M+2 peaks from the isotopic composition of a simple organic molecule.

Isotope_Peaks cluster_molecule Molecule (e.g., C₂H₆) cluster_spectrum Mass Spectrum M_isotopes All ¹²C and ¹H M_peak M Peak (Monoisotopic) M_isotopes->M_peak results in M1_isotopes One ¹³C or one ²H M1_peak M+1 Peak M1_isotopes->M1_peak results in M2_isotopes Two ¹³C or one ¹⁸O etc. M2_peak M+2 Peak M2_isotopes->M2_peak results in

Caption: Origin of M, M+1, and M+2 peaks in a mass spectrum.

Experimental Protocols

The principles of natural isotopic abundance are fundamental to various mass spectrometry experiments. Below are outlines of key experimental protocols.

General Protocol for High-Resolution Mass Spectrometry

This protocol outlines the basic steps for analyzing a compound to observe its natural isotope pattern.

  • Sample Preparation: Dissolve the purified analyte in a suitable volatile solvent (e.g., methanol, acetonitrile/water) to a final concentration of 1-10 µg/mL.

  • Instrument Calibration: Calibrate the high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) using a standard calibration mixture to ensure high mass accuracy.

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source, such as electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation.

  • Mass Analysis: Acquire the full scan mass spectrum in a high-resolution mode (resolving power > 60,000). This is critical to separate isobaric interferences and accurately measure the masses of the isotopic peaks.

  • Data Analysis:

    • Identify the monoisotopic peak (M).

    • Measure the m/z values and relative intensities of the M+1 and M+2 peaks.

    • Compare the observed isotopic pattern and accurate mass to theoretical values calculated from the elemental formula to confirm the compound's identity.

Detailed Protocol for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique that leverages the exchange of labile amide protons with deuterium in a D₂O buffer to probe protein conformation and dynamics.[8][9][10]

  • Reagent Preparation:

    • Equilibration Buffer: Prepare a buffer matching the protein's optimal stability conditions (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).

    • Labeling Buffer: Prepare the same buffer using 99.9% D₂O instead of H₂O.

    • Quench Buffer: Prepare a buffer at pH 2.5 with a denaturant (e.g., 0.1 M phosphate buffer, 4 M guanidine HCl, 0.5 M TCEP).

  • Deuterium Labeling:

    • Initiate the exchange reaction by diluting the protein sample (e.g., 5 µL) into the D₂O labeling buffer (e.g., 45 µL).

    • Incubate the reaction for various time points (e.g., 10s, 1min, 10min, 1h) at a controlled temperature.

  • Quenching:

    • Stop the exchange reaction by adding an equal volume of pre-chilled quench buffer. This rapidly drops the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium for hydrogen.[9]

  • Proteolytic Digestion:

    • Immediately inject the quenched sample onto an in-line pepsin column maintained at a low temperature (~0.5°C). Pepsin is active at low pH and digests the protein into smaller peptides.[9]

  • LC-MS Analysis:

    • The resulting peptides are trapped and desalted, then separated using a reversed-phase HPLC column with a fast gradient.

    • The eluting peptides are analyzed by a high-resolution mass spectrometer.

  • Data Analysis:

    • Identify the peptides from a non-deuterated control run.

    • For each time point, measure the mass increase for each peptide, which corresponds to the amount of deuterium incorporated.

    • Plot deuterium uptake over time for different peptides to map regions of varying solvent accessibility and dynamics.

Visualizing Experimental Workflows

General Mass Spectrometry Workflow

Mass_Spec_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis A Analyte in Solution B Ionization Source (e.g., ESI) A->B C Mass Analyzer (e.g., Orbitrap) B->C D Detector C->D E Mass Spectrum Generation D->E F Isotope Pattern Analysis E->F

Caption: A generalized workflow for a mass spectrometry experiment.

Hydrogen-Deuterium Exchange (HDX-MS) Workflow

HDX_MS_Workflow A Protein in H₂O Buffer B Dilute in D₂O Buffer (Time Course) A->B C Quench Reaction (Low pH & Temp) B->C D In-line Pepsin Digestion C->D E UPLC Separation D->E F Mass Spectrometry E->F G Data Analysis (Deuterium Uptake) F->G

Caption: Experimental workflow for bottom-up HDX-MS.

Conclusion

The natural abundance of deuterium, while low, is a fundamental parameter that influences the appearance of mass spectra. Understanding its contribution, in concert with other stable isotopes, is essential for accurate compound identification and structural analysis. For routine analysis of small molecules, the effect of deuterium on the M+1 peak is often overshadowed by that of ¹³C. However, in specialized applications such as Hydrogen-Deuterium Exchange Mass Spectrometry, the principles of deuterium incorporation are harnessed to provide invaluable insights into the conformational dynamics of proteins, playing a critical role in drug discovery and development. The ability to accurately measure and interpret isotopic patterns is, therefore, a cornerstone of modern mass spectrometry.

References

A Technical Guide to High-Purity Palmitic Acid-d17 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Palmitic acid-d17, a vital tool for researchers in various scientific disciplines. This document outlines the key suppliers, product specifications, relevant biological pathways, and detailed experimental protocols to facilitate its effective use in metabolic research, drug development, and lipidomics.

Commercial Suppliers and Product Specifications

High-purity this compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for offerings from prominent vendors to aid in the selection of the most suitable product for your research needs.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Chemical PurityIsotopic Purity/Enrichment
MedChemExpress This compound81462-28-4C₁₆H₁₅D₁₇O₂273.53>98% (typical)No data available
EvitaChem This compound81462-28-4C₁₆H₁₅D₁₇O₂273.53No data availableNo data available
Cayman Chemical Palmitic Acid-d91173022-49-5C₁₆H₂₃D₉O₂265.5≥98%≥99% deuterated forms (d1-d9)
Santa Cruz Biotechnology Palmitic Acid57-10-3C₁₆H₃₂O₂256.42≥98%Not Applicable

Note: Data for this compound from MedChemExpress and EvitaChem is based on available product listings; specific batch data may be available upon request from the supplier. Data for other deuterated and non-deuterated palmitic acid is provided for comparison.

Biological Significance: Palmitic Acid and ER Stress Signaling

Palmitic acid, a saturated fatty acid, is a key metabolite and signaling molecule. At elevated concentrations, it has been shown to induce endoplasmic reticulum (ER) stress, a condition that can lead to cellular dysfunction and apoptosis. This process is of significant interest in the study of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.

The induction of ER stress by palmitic acid involves the activation of the Unfolded Protein Response (UPR). One of the key pathways initiated by palmitic acid involves the dissociation of the chaperone protein GRP78 (Glucose-Regulated Protein 78, also known as BiP) from transmembrane sensor proteins, leading to their activation. This cascade ultimately results in the increased expression of pro-apoptotic factors like CHOP (C/EBP homologous protein).[1][2]

Below is a diagram illustrating the simplified signaling pathway of palmitic acid-induced ER stress.

Palmitic_Acid_ER_Stress cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus Palmitic Acid Palmitic Acid UPR Unfolded Protein Response (UPR) Palmitic Acid->UPR GRP78_inactive GRP78 (inactive) PERK_inactive PERK (inactive) eIF2a eIF2α PERK_inactive->eIF2a phosphorylates IRE1_inactive IRE1 (inactive) XBP1u_mRNA XBP1u mRNA IRE1_inactive->XBP1u_mRNA splices ATF6_inactive ATF6 (inactive) ATF6_cleaved Cleaved ATF6 ATF6_inactive->ATF6_cleaved translocates to & cleaved in ATF4 ATF4 eIF2a->ATF4 translates ATF4_n ATF4 ATF4->ATF4_n translocates to XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s XBP1s XBP1s_mRNA->XBP1s translates GRP78_active GRP78 (active) UPR->GRP78_active activates GRP78_active->PERK_inactive dissociates from GRP78_active->IRE1_inactive dissociates from GRP78_active->ATF6_inactive dissociates from ATF6_n Cleaved ATF6 ATF6_cleaved->ATF6_n translocates to CHOP_Gene CHOP Gene Transcription ATF4_n->CHOP_Gene XBP1s->CHOP_Gene ATF6_n->CHOP_Gene Apoptosis Apoptosis CHOP_Gene->Apoptosis

Caption: Palmitic acid-induced ER stress signaling pathway.

Experimental Protocols

The use of this compound as a tracer in metabolic studies allows for the precise tracking of its uptake, incorporation into complex lipids, and flux through various metabolic pathways. Below is a detailed protocol for a typical stable isotope tracing experiment in cultured cells.

Objective: To trace the metabolic fate of exogenous palmitic acid in cultured hepatocytes.

Materials:

  • This compound (high purity)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol, absolute

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose

  • Fetal Bovine Serum (FBS)

  • Hepatocyte cell line (e.g., HepG2)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Organic solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standards for mass spectrometry (e.g., other deuterated lipids not being traced)

Procedure:

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in absolute ethanol to make a concentrated stock solution (e.g., 100 mM).

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water.

    • Warm the BSA solution to 37°C.

    • Slowly add the this compound stock solution to the warm BSA solution while stirring gently to achieve the desired final concentration (e.g., 1 mM this compound in 1% BSA).

    • Incubate the mixture at 37°C for 1 hour to allow for complex formation.

    • Sterile-filter the final conjugate solution through a 0.22 µm filter.

  • Cell Culture and Labeling:

    • Culture hepatocytes to a confluence of 70-80% in standard growth medium (DMEM with 10% FBS).

    • On the day of the experiment, aspirate the growth medium and wash the cells twice with warm PBS.

    • Add the prepared this compound-BSA containing medium to the cells.

    • Incubate the cells for the desired time points (e.g., 0, 2, 6, 12, 24 hours).

  • Sample Collection and Lipid Extraction:

    • At each time point, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a suitable lysis buffer.

    • Harvest the cell lysate and store at -80°C until lipid extraction.

    • Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. Add a known amount of an appropriate internal standard before extraction.

  • Analysis by Mass Spectrometry:

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer to identify and quantify the incorporation of deuterium into various lipid species.

The following diagram illustrates the general workflow for a stable isotope tracing experiment using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_PA_BSA Prepare this compound -BSA Conjugate Label_Cells Incubate Cells with This compound Prepare_PA_BSA->Label_Cells Culture_Cells Culture Hepatocytes Culture_Cells->Label_Cells Collect_Samples Collect Cell Lysates at Time Points Label_Cells->Collect_Samples Extract_Lipids Lipid Extraction (e.g., Folch method) Collect_Samples->Extract_Lipids LCMS_Analysis LC-MS/MS Analysis Extract_Lipids->LCMS_Analysis Data_Analysis Data Analysis and Metabolic Flux Calculation LCMS_Analysis->Data_Analysis

Caption: Experimental workflow for metabolic tracing with this compound.

Conclusion

High-purity this compound is an indispensable tool for researchers investigating lipid metabolism and its role in disease. Careful selection of a commercial supplier based on purity and isotopic enrichment is crucial for obtaining reliable and reproducible data. The provided experimental protocol and signaling pathway information serve as a foundation for designing and executing robust studies in this field.

References

The Role of Palmitic Acid-d17 in Elucidating Fatty Acid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of metabolic pathways without the complications of radioactivity. Palmitic acid-d17, a deuterated analog of the ubiquitous 16-carbon saturated fatty acid, has emerged as a powerful tracer for studying fatty acid metabolism. Its distinct mass shift allows for clear differentiation from its endogenous counterpart using mass spectrometry, providing a window into the dynamic processes of fatty acid uptake, oxidation, and incorporation into complex lipids. This technical guide provides a comprehensive overview of the application of this compound in metabolic research, complete with experimental protocols, quantitative data summaries, and visual representations of key metabolic pathways and workflows.

Core Principles of this compound Tracing

This compound serves as a metabolic tracer, mimicking the behavior of natural palmitic acid within biological systems.[1] Once introduced, it enters the cellular fatty acid pool and undergoes the same metabolic transformations as unlabeled palmitic acid, including:

  • Cellular Uptake: Transport across the plasma membrane via fatty acid transporters.

  • Activation: Conversion to palmitoyl-CoA by acyl-CoA synthetases.

  • Beta-Oxidation: Catabolism within the mitochondria to produce acetyl-CoA for energy production.[1]

  • Esterification: Incorporation into complex lipids such as triglycerides, phospholipids, and ceramides for energy storage and structural functions.

The key advantage of using this compound is the ability to distinguish it from the endogenous pool of palmitic acid using mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS).[1] The mass difference created by the 17 deuterium atoms allows for the quantification of the tracer's incorporation into various metabolic products, providing a direct measure of metabolic flux.

Data Presentation: Quantitative Insights from Isotopic Tracing Studies

Parameter MeasuredOrganism/ModelTracer UsedKey Quantitative FindingReference
Intrahepatic Uptake Sprague Dawley RatsPalmitic Acid-d31In a model of fatty liver disease, the intrahepatic uptake of palmitic acid-d31 was higher in the high-fat diet group (AUC = 57.4 ± 17.0 mM·minutes) compared to the standard diet group (AUC = 33.3 ± 10.5 mM·minutes), although not statistically significant due to high in-group variation.[2][3][2]
Incorporation into Acylcarnitines and Lipids C57BL/6N Mice[U-13C]-Palmitate10 minutes after a bolus injection in fasted mice, acylcarnitines derived from the tracer were significantly higher in muscle (0.95 ± 0.47 nmol/g protein) than in the liver (0.002 ± 0.001 nmol/g protein). Labeled triglycerides (511 ± 160 nmol/g protein) and phosphatidylcholines (58 ± 9 nmol/g protein) were detectable only in the liver.[4][4]
Fatty Acid Oxidation Rate C57BL/6 Mice[11C]-PalmitateThe rate of myocardial fatty acid oxidation (MFAO) measured in vivo using dynamic PET was 375.03 ± 43.83 nmoles/min/g.[5][6][5]

Table 1: Quantitative Data from in vivo Studies. This table presents data from studies investigating fatty acid metabolism in whole organisms.

Parameter MeasuredCell LineTracer UsedKey Quantitative FindingReference
Incorporation into Ceramides Caco-2/TC7 EnterocytesPalmitic Acid (unlabeled)Treatment with palmitic acid for 24 hours led to a significant increase in the intracellular content of C14, C18, C20, C22, and C24-ceramide species compared to control cells. For example, C16-ceramide increased from ~150 pg/mg protein to ~300 pg/mg protein.[7][7]
Incorporation into Phospholipids Tetrahymena3H-Palmitic AcidC2-ceramide treatment did not alter the incorporation of 3H-palmitic acid into phospholipids, which was rapid and reached a plateau within 5 minutes of incubation.[8][8]
Lipid Synthesis and Degradation HepG2 Cells13C16-Palmitic AcidStable isotope labeling revealed alterations in the synthesis and degradation of individual lipid species in response to palmitic acid overload over 4, 8, and 16-hour treatments, indicating a dynamic remodeling of the lipidome.[9][9]

Table 2: Quantitative Data from in vitro Studies. This table presents data from studies investigating fatty acid metabolism in cultured cells.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to trace fatty acid metabolism.

Protocol 1: In Vitro Fatty Acid Uptake Assay in Cultured Cells

This protocol is adapted from a method for oleic acid-d17 and can be directly applied to this compound.

1. Preparation of this compound:BSA Complex:

  • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) (e.g., 10% w/v) in serum-free cell culture medium.

  • Prepare a stock solution of this compound in ethanol.

  • Slowly add the this compound stock solution to the BSA solution while gently vortexing to achieve the desired final concentration. This allows the fatty acid to bind to albumin, mimicking its physiological transport.

2. Cell Treatment:

  • Plate cells in a suitable culture vessel (e.g., 6-well plate) and grow to the desired confluency.

  • Aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS).

  • Add the serum-free medium containing the this compound:BSA complex to the cells.

  • Incubate the cells at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to measure uptake kinetics.

3. Lipid Extraction (Modified Bligh-Dyer Method):

  • To stop the uptake reaction, aspirate the treatment medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.

  • Add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells and solubilize lipids.

  • Scrape the cells and collect the lysate into a glass tube.

  • Add 0.25 volumes of 0.9% NaCl solution to induce phase separation.

  • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas.

  • Store the dried lipid extract at -80°C until analysis.

4. Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis:

  • Re-dissolve the dried lipid extract in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).

  • After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of hexane suitable for GC-MS injection.

5. GC-MS Analysis:

  • Analyze the FAMEs by GC-MS. The mass spectrometer will be able to distinguish between the endogenous (d0) palmitic acid methyl ester and the deuterated (d17) palmitic acid methyl ester based on their mass-to-charge ratio (m/z).

  • Quantify the amount of incorporated this compound by comparing its peak area to that of a known amount of an internal standard (e.g., palmitic acid-d31 if not using d17 as the tracer, or another odd-chain fatty acid).

Protocol 2: In Vivo Fatty Acid Metabolism Study in Rodents

This protocol provides a general framework for an in vivo study. Specific details such as dosage, infusion rate, and sampling times should be optimized based on the experimental goals and animal model.

1. Animal Preparation and Tracer Administration:

  • Acclimate rodents to the experimental conditions. For studies on fasting metabolism, fast the animals overnight with free access to water.

  • Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane).

  • Administer this compound. This can be done via:

    • Oral gavage: For studying dietary fatty acid absorption and metabolism. The tracer can be mixed with a carrier oil.

    • Intravenous (IV) infusion: For studying systemic fatty acid flux and tissue uptake. A constant infusion is often used to achieve a steady state. A bolus injection can also be used.[4]

  • The dosage of the tracer should be sufficient for detection but low enough to not perturb the natural fatty acid pool.

2. Sample Collection:

  • Collect blood samples at various time points after tracer administration via a tail vein or other appropriate site.

  • At the end of the experiment, euthanize the animal and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

  • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C.

3. Sample Processing and Analysis:

  • Plasma: Separate plasma from whole blood by centrifugation. Extract lipids from the plasma using the modified Bligh-Dyer method described in Protocol 1.

  • Tissues: Homogenize the frozen tissue samples in a suitable buffer. Extract lipids from the homogenate.

  • Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the incorporation of this compound into different lipid classes (e.g., triglycerides, phospholipids, ceramides). For fatty acid oxidation studies, the enrichment of deuterium in body water (e.g., from plasma) can be measured by mass spectrometry as an indicator of the rate of beta-oxidation.

4. Data Analysis and Flux Calculation:

  • Calculate the isotopic enrichment of this compound in different lipid pools.

  • Metabolic flux rates, such as the rate of appearance (Ra) of fatty acids, can be calculated using steady-state tracer kinetic equations. For a constant infusion study at steady state, the following equation can be used:

    • Ra = (Ei / Ep - 1) x I

    • Where:

      • Ra is the rate of appearance of the substrate (e.g., palmitate).

      • Ei is the isotopic enrichment of the infusate.

      • Ep is the isotopic enrichment of the substrate in plasma at steady state.

      • I is the infusion rate of the tracer.[10]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to the study of fatty acid metabolism with this compound.

Fatty_Acid_Uptake_and_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol PA-d17-Albumin This compound (bound to Albumin) FATP Fatty Acid Transporter (FATP) PA-d17 This compound FATP->PA-d17 Acyl-CoA_Synthetase Acyl-CoA Synthetase PA-d17->Acyl-CoA_Synthetase PA-d17-CoA Palmitoyl-d17-CoA Acyl-CoA_Synthetase->PA-d17-CoA Activation (ATP -> AMP + PPi)

Cellular uptake and activation of this compound.

Beta_Oxidation_Pathway cluster_mitochondrion Mitochondrial Matrix PA-d17-CoA Palmitoyl-d17-CoA (C16) Step1 Acyl-CoA Dehydrogenase (FAD -> FADH2) Intermediate1 Trans-Δ2-Enoyl-d17-CoA Step1->Intermediate1 Step2 Enoyl-CoA Hydratase Intermediate1->Step2 Intermediate2 L-β-Hydroxyacyl-d17-CoA Step2->Intermediate2 Step3 β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Intermediate2->Step3 Intermediate3 β-Ketoacyl-d17-CoA Step3->Intermediate3 Step4 Thiolase (CoA-SH) Intermediate3->Step4 Myristoyl-d15-CoA Myristoyl-d15-CoA (C14) Step4->Myristoyl-d15-CoA AcetylCoA Acetyl-CoA Step4->AcetylCoA Cycle Repeats 6 more times Myristoyl-d15-CoA->Cycle Triglyceride_Synthesis_Pathway cluster_er Endoplasmic Reticulum G3P Glycerol-3-Phosphate PA-d17-CoA1 Palmitoyl-d17-CoA GPAT GPAT PA-d17-CoA1->GPAT LPA Lysophosphatidic Acid (with d17-palmitate) GPAT->LPA AGPAT AGPAT LPA->AGPAT AcylCoA2 Acyl-CoA AcylCoA2->AGPAT PA Phosphatidic Acid AGPAT->PA PAP PAP (Lipin) PA->PAP DAG Diacylglycerol PAP->DAG DGAT DGAT DAG->DGAT AcylCoA3 Acyl-CoA AcylCoA3->DGAT TG Triglyceride (with d17-palmitate) DGAT->TG Experimental_Workflow Incubation 2. Incubation / Time Course Sample_Collection 3. Collect Samples (Blood, Tissues, or Cells) Incubation->Sample_Collection Lipid_Extraction 4. Lipid Extraction Sample_Collection->Lipid_Extraction Derivatization 5. Derivatization (optional) (e.g., to FAMEs for GC-MS) Lipid_Extraction->Derivatization MS_Analysis 6. Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Lipid_Extraction->MS_Analysis for LC-MS/MS of intact lipids Derivatization->MS_Analysis Data_Analysis 7. Data Analysis (Quantification of d17-labeled species) MS_Analysis->Data_Analysis Flux_Calculation 8. Metabolic Flux Calculation Data_Analysis->Flux_Calculation Interpretation 9. Biological Interpretation Flux_Calculation->Interpretation

References

Unlocking Therapeutic Potential: An In-depth Technical Guide to Isotopic Labeling with Deuterium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling with deuterium, the stable, non-radioactive isotope of hydrogen, has emerged as a transformative strategy in modern drug discovery and development. By selectively replacing hydrogen atoms with deuterium, researchers can subtly yet profoundly alter the physicochemical properties of a molecule. This guide provides a comprehensive overview of the core principles, experimental methodologies, and strategic applications of deuterium labeling, offering a technical resource for professionals seeking to leverage this powerful tool to develop safer, more effective therapeutics. The primary applications of deuterium labeling include its use as a tracer in metabolic studies, as an internal standard for mass spectrometry, and, most impactfully, to enhance the metabolic stability of drug candidates.[1][2]

Core Principles: The Kinetic Isotope Effect (KIE)

The foundational principle behind the therapeutic application of deuterium labeling is the Kinetic Isotope Effect (KIE). Due to its greater mass (one proton and one neutron), deuterium forms a stronger, more stable covalent bond with carbon than hydrogen does.[3] Consequently, the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy and requires more energy to achieve the transition state for bond cleavage.[3]

In the realm of drug metabolism, many Phase I reactions, frequently catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-determining step in processes such as hydroxylation and N-dealkylation.[3] If this C-H bond cleavage is the rate-limiting step, substituting hydrogen with deuterium at this metabolically vulnerable site will decelerate the reaction.[4][5] This can lead to several advantageous modifications in a drug's pharmacokinetic profile:

  • Increased Metabolic Stability: Slowing the rate of metabolism can lead to a longer drug half-life and increased systemic exposure.[1]

  • Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, a phenomenon known as "metabolic switching," potentially mitigating the formation of reactive or toxic metabolites.[6][7]

  • Improved Oral Bioavailability: By reducing first-pass metabolism in the liver, a higher concentration of the active drug can reach systemic circulation.

The following diagram illustrates the energy difference between C-H and C-D bond cleavage, which is the basis of the kinetic isotope effect.

KIE cluster_0 Reaction Coordinate cluster_1 Reactants Reactants Transition State Transition State Reactants->Transition State Activation Energy (Ea) Reactants:n->Transition State:n Reactants:s->Transition State:s Products Products Transition State->Products Energy Potential Energy Transition State_D Transition State Reactants_D Reactants_D Reactants_D->Transition State_D Reactants_D:n->Transition State_D:n Reactants_D:s->Transition State_D:s Ea_CD Ea (C-D) ZPE_CH ZPE (C-H) ZPE_CD ZPE (C-D)

Kinetic Isotope Effect Diagram.

Quantitative Data on the Impact of Deuteration

The following tables summarize the quantitative effects of deuterium substitution on key pharmacokinetic parameters and reaction rates for several drugs.

Table 1: Comparison of In Vitro Metabolic Stability

CompoundDeuterated AnalogSystemKIE (kH/kD)Reference
Enzalutamided3-EnzalutamideRat Liver Microsomes~2.0[8]
Enzalutamided3-EnzalutamideHuman Liver Microsomes~3.7[8]
IvacaftorCTP-656 (d9-Ivacaftor)Human Liver MicrosomesDV = 3.8, DV/K = 2.2[9][10]
VerapamilDeuterated VerapamilN/A>95% D-incorporation[11]

Table 2: Comparison of In Vivo Pharmacokinetic Parameters

DrugDeuterated AnalogSpeciesParameterChange with DeuterationReference
Enzalutamided3-EnzalutamideRatAUC35% Increase[12]
Enzalutamided3-EnzalutamideRatCmax102% Increase[12]
IvacaftorCTP-656 (d9-Ivacaftor)HumanAUC~3-fold Increase[13]
IvacaftorCTP-656 (d9-Ivacaftor)Humant1/2~40% Increase[13]
Caffeined9-CaffeineHumanExposure4-fold Higher[14]
TetrabenazineDeutetrabenazineHumanAUC~2-fold Increase[6]

Experimental Protocols

Synthetic Methodologies for Deuterium Labeling

The introduction of deuterium into a molecule can be achieved through several synthetic strategies. The choice of method depends on the desired position of the label, the stability of the substrate, and the required level of deuterium incorporation.

This is a direct method for introducing deuterium. It can be catalyzed by acids, bases, or transition metals.[10]

  • Iridium-Catalyzed H/D Exchange Protocol:

    • Materials: Aromatic substrate, Iridium catalyst (e.g., [(COD)Ir(NHC)Cl]), deuterium source (e.g., D₂O), solvent (e.g., DCE).[15]

    • Procedure: a. To a reaction vessel, add the substrate, iridium catalyst, and a co-catalyst if required (e.g., KOAc).[16] b. Add the solvent and the deuterium source. c. Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 50-100 °C) for a specified time (e.g., 2 hours).[16] d. Monitor the reaction progress by NMR or LC-MS. e. Upon completion, cool the reaction mixture and perform a standard aqueous workup. f. Purify the product by column chromatography. g. Determine the percentage of deuterium incorporation by ¹H NMR and mass spectrometry.[11]

This method involves the reduction of a functional group (e.g., ketone, ester) or an unsaturated bond using a deuterated reducing agent.

  • Reductive Deuteration of a Ketone using Mg and D₂O:

    • Materials: Ketone substrate, Magnesium (Mg) powder, 1,2-dibromoethane (BrCH₂CH₂Br), Deuterium oxide (D₂O), THF (anhydrous).[17][18]

    • Procedure: a. Activate Mg powder with 1,2-dibromoethane in THF under an inert atmosphere. b. Add the ketone substrate to the activated Mg suspension. c. Slowly add D₂O (e.g., 1.5 equivalents) to the reaction mixture.[18] d. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). e. Quench the reaction with a saturated aqueous solution of NH₄Cl. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. h. Purify the α-deuterated alcohol by flash column chromatography. i. Confirm the structure and deuterium incorporation using NMR and mass spectrometry.[18]

Enzymatic methods offer high selectivity for deuterium labeling, especially for complex biomolecules like amino acids.

  • Enzymatic Synthesis of Deuterated Amino Acids:

    • Materials: Amino acid precursor, Deuterium source (e.g., D₂O), Enzyme system (e.g., aminotransferase and a partner protein), Buffer solution.[19]

    • Procedure: a. Prepare a reaction mixture containing the amino acid substrate in a deuterated buffer (D₂O). b. Add the purified enzymes to the reaction mixture. c. Incubate the reaction at an optimal temperature (e.g., 37 °C) for a specified duration. d. Monitor the progress of the deuteration by taking aliquots at different time points and analyzing them by LC-MS. e. Stop the reaction by denaturing the enzymes (e.g., by adding acid or heating). f. Purify the deuterated amino acid using techniques such as ion-exchange chromatography or HPLC. g. Characterize the final product for isotopic enrichment and purity using NMR and mass spectrometry.[19][20]

Analytical Techniques for Characterization

Accurate determination of the location and extent of deuterium incorporation is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to observe the disappearance of a proton signal upon deuteration, while ²H NMR directly detects the deuterium signal.[21]

  • Mass Spectrometry (MS): MS is highly sensitive for determining the overall deuterium incorporation by measuring the mass increase of the molecule or its fragments.[22]

Visualizations of Key Pathways and Workflows

Metabolic Switching of Caffeine

Deuteration can alter the metabolic fate of a drug. For caffeine, deuteration of one methyl group can slow its demethylation at that position, leading to an increase in metabolism at other sites.[14][23]

metabolic_switching cluster_caffeine Caffeine Metabolism cluster_d3_caffeine d3-Caffeine Metabolism (N1-CD3) Caffeine Caffeine (N-CH3) Theobromine Theobromine Caffeine->Theobromine N3-demethylation Paraxanthine Paraxanthine Caffeine->Paraxanthine N7-demethylation Theophylline Theophylline Caffeine->Theophylline N1-demethylation d3_Caffeine d3-Caffeine (N1-CD3) d3_Theobromine Theobromine d3_Caffeine->d3_Theobromine N3-demethylation d3_Paraxanthine Paraxanthine d3_Caffeine->d3_Paraxanthine N7-demethylation d3_Theophylline d3-Theophylline d3_Caffeine->d3_Theophylline N1-demethylation (slowed) pk_workflow start Start synthesis Synthesize Drug and Deuterated Analog start->synthesis formulation Develop Dosing Formulations synthesis->formulation animal_dosing Administer to Animal Cohorts (e.g., rats) formulation->animal_dosing sampling Collect Blood Samples at Timed Intervals animal_dosing->sampling plasma_prep Process Blood to Obtain Plasma sampling->plasma_prep bioanalysis LC-MS/MS Analysis of Plasma Samples plasma_prep->bioanalysis pk_analysis Pharmacokinetic Modeling (Cmax, AUC, t1/2) bioanalysis->pk_analysis comparison Compare PK Profiles pk_analysis->comparison end End comparison->end drug_metabolism Drug Lipophilic Drug PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) CYP450 Enzymes Drug->PhaseI Excretion Excretion (Urine, Bile) Drug->Excretion Direct Excretion Metabolite More Polar Metabolite PhaseI->Metabolite PhaseII Phase II Metabolism (Conjugation) Glucuronidation, Sulfation PhaseII->Excretion Metabolite->PhaseII

References

Palmitic Acid-d17 in Lipidomics Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding cellular metabolism, identifying biomarkers, and developing novel therapeutics. Stable isotope-labeled compounds are indispensable tools in this pursuit, and palmitic acid-d17 has emerged as a versatile and reliable internal standard and metabolic tracer. This technical guide provides a comprehensive overview of the applications of this compound in lipidomics research, complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Palmitic acid, a 16-carbon saturated fatty acid, is a central molecule in lipid metabolism, serving as a primary building block for complex lipids and a significant source of cellular energy.[1] Its deuterated isotopologue, this compound, where 17 hydrogen atoms have been replaced by deuterium, offers a distinct mass shift that enables its differentiation from the endogenous, unlabeled counterpart by mass spectrometry. This key characteristic underpins its utility in a range of lipidomics applications.

Core Applications of this compound

The primary applications of this compound in lipidomics research can be categorized into three main areas:

  • Internal Standard for Quantitative Analysis: Due to its chemical identity with natural palmitic acid, this compound co-elutes during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This allows it to serve as an ideal internal standard to correct for variations in sample extraction, processing, and instrument response, thereby enabling accurate and precise quantification of endogenous palmitic acid and other fatty acids.

  • Metabolic Labeling and Tracer Studies: When introduced into biological systems, this compound is incorporated into various lipid metabolic pathways. By tracing the fate of the deuterium label, researchers can elucidate the dynamics of fatty acid uptake, esterification into complex lipids (e.g., triglycerides, phospholipids, and ceramides), and catabolism through beta-oxidation.

  • Metabolic Flux Analysis: Stable isotope tracing with this compound is a powerful technique for quantifying the rates (fluxes) of metabolic pathways. By measuring the rate of incorporation of deuterium into downstream metabolites, researchers can gain insights into the regulation of lipid metabolism under different physiological or pathological conditions.

Quantitative Data Presentation

The use of this compound as an internal standard allows for the generation of robust and reproducible quantitative data. Below are tables summarizing typical performance characteristics of analytical methods validated for fatty acid quantification using deuterated standards.

Table 1: Linearity of Fatty Acid Methyl Ester (FAME) Standards using a Deuterated Internal Standard

Fatty Acid Methyl EsterConcentration Range (µg/mL)Correlation Coefficient (r²)
Methyl Myristate (C14:0)0.1 - 50> 0.998
Methyl Palmitate (C16:0)0.1 - 100> 0.999
Methyl Stearate (C18:0)0.1 - 100> 0.999
Methyl Oleate (C18:1)0.1 - 100> 0.998
Methyl Linoleate (C18:2)0.1 - 50> 0.997

Table 2: Recovery and Precision Data for Fatty Acid Analysis

AnalyteSpiked Concentration (µg/mL)Mean Recovery (%)Relative Standard Deviation (RSD, %) (n=6)
Myristic Acid1098.53.2
Palmitic Acid50101.22.8
Stearic Acid5099.33.5
Oleic Acid5097.84.1
Linoleic Acid2596.54.5

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acids

Fatty AcidLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Myristic Acid0.030.1
Palmitic Acid0.020.08
Stearic Acid0.030.1
Oleic Acid0.040.12
Linoleic Acid0.050.15

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in lipidomics research, from cell culture and labeling to sample analysis.

Protocol 1: Cell Culture and Metabolic Labeling with this compound
  • Cell Seeding: Plate mammalian cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).

  • Preparation of this compound:BSA Complex:

    • Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free culture medium (e.g., 10% w/v).

    • Prepare a stock solution of this compound in ethanol.

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration. The molar ratio of this compound to BSA is typically between 2:1 and 6:1.

    • Incubate the complex at 37°C for 30-60 minutes to allow for binding.

  • Cell Labeling:

    • Aspirate the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the serum-free medium containing the this compound:BSA complex to the cells.

    • Incubate the cells at 37°C for the desired time period to allow for uptake and metabolism of the labeled fatty acid.

Protocol 2: Lipid Extraction

This protocol describes a modified Bligh & Dyer method for total lipid extraction.

  • Cell Lysis and Internal Standard Spiking:

    • After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add a known amount of a suitable internal standard (if not already using this compound for this purpose in a separate experiment).

    • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the culture dish to lyse the cells. Scrape the cells and transfer the lysate to a glass tube.

  • Phase Separation:

    • Add 0.25 mL of 0.9% NaCl solution to the lysate.

    • Vortex the mixture thoroughly for 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic phases.

  • Lipid Collection:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying:

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
  • Reaction Setup:

    • Re-dissolve the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

  • Incubation:

    • Cap the tubes tightly and incubate at 50°C for at least 2 hours.

  • Extraction of FAMEs:

    • After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Drying and Reconstitution:

    • Evaporate the hexane under a stream of nitrogen.

    • Reconstitute the FAMEs in a small volume of hexane (e.g., 50-100 µL) for GC-MS analysis.

Protocol 4: LC-MS/MS Analysis of Intact Lipids

For the analysis of intact lipids incorporating this compound, derivatization is not required.

  • Sample Preparation:

    • Reconstitute the dried lipid extract in a suitable solvent compatible with the liquid chromatography system (e.g., a mixture of acetonitrile, isopropanol, and water).

  • Chromatography:

    • Use a reverse-phase C18 column for the separation of lipid species.

    • Employ a gradient elution with a mobile phase consisting of two solvents, for example:

      • Solvent A: Water with a modifier like formic acid or ammonium acetate.

      • Solvent B: A mixture of acetonitrile and isopropanol with the same modifier.

  • Mass Spectrometry:

    • Operate the mass spectrometer in a data-dependent or data-independent acquisition mode to acquire both MS1 and MS/MS spectra.

    • For targeted analysis, use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of the lipid of interest and its deuterated counterpart.

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental processes and metabolic context, the following diagrams have been generated using the DOT language.

Experimental Workflow for Lipidomics Analysis using this compound

Lipidomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gcms GC-MS Path cluster_lcms LC-MS/MS Path cluster_data Data Processing cell_culture Cell Culture & Labeling with this compound add_is Spike with This compound (IS) extraction Lipid Extraction (e.g., Bligh & Dyer) add_is->extraction drying Solvent Evaporation extraction->drying derivatization Derivatization to FAMEs drying->derivatization reconstitution Reconstitution drying->reconstitution gcms GC-MS Analysis derivatization->gcms peak_integration Peak Integration & Quantification gcms->peak_integration lcms LC-MS/MS Analysis reconstitution->lcms lcms->peak_integration flux_analysis Metabolic Flux Calculation peak_integration->flux_analysis bio_interpretation Biological Interpretation flux_analysis->bio_interpretation

Lipidomics workflow using this compound.
Metabolic Fate of Palmitic Acid in Ceramide Synthesis

Ceramide_Synthesis palmitoyl_coa Palmitoyl-CoA (from Palmitic Acid) spt Serine Palmitoyltransferase (SPT) palmitoyl_coa->spt serine Serine serine->spt keto 3-Ketosphinganine spt->keto kdsr 3-Ketosphinganine Reductase keto->kdsr sphinganine Sphinganine (Dihydrosphingosine) kdsr->sphinganine cers Ceramide Synthase (CerS) sphinganine->cers dihydroceramide Dihydroceramide cers->dihydroceramide fatty_acyl_coa Fatty Acyl-CoA fatty_acyl_coa->cers des1 Dihydroceramide Desaturase 1 (DES1) dihydroceramide->des1 ceramide Ceramide des1->ceramide

De novo ceramide synthesis pathway from palmitic acid.

Conclusion

This compound is a powerful and versatile tool in the lipidomics researcher's arsenal. Its utility as an internal standard ensures the accuracy and precision of quantitative lipid analysis, while its application as a metabolic tracer provides invaluable insights into the dynamic nature of lipid metabolism. By leveraging the detailed protocols and understanding the metabolic pathways outlined in this guide, researchers can effectively employ this compound to advance our understanding of the complex roles of lipids in health and disease. The continued application of stable isotope labeling techniques in lipidomics will undoubtedly fuel future discoveries and innovations in the life sciences and drug development.

References

A Researcher's Guide to the Core Principles of Using Tracers in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of tracer methodologies in metabolic research. Tracers, which can be either stable or radioactive isotopes, are invaluable tools for elucidating metabolic pathways, quantifying metabolic fluxes, and understanding the dynamic nature of cellular and organismal metabolism. This guide is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret tracer-based metabolic studies.

Core Principles of Tracer-Based Metabolic Analysis

The foundational principle of tracer-based metabolic analysis is the introduction of an isotopically labeled molecule (the tracer) into a biological system to track its metabolic fate.[1] Because isotopes of an element are chemically identical to their most abundant counterparts, they participate in the same biochemical reactions without significantly altering the biological processes.[1] This allows for the tracing of atoms from a precursor molecule through various metabolic pathways into downstream metabolites.

There are two primary categories of tracers used in metabolic research:

  • Stable Isotope Tracers: These are non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).[2] Their safety allows for their use in a wide range of studies, including those involving human subjects.[2] The incorporation of these heavier isotopes into metabolites results in a predictable mass shift that can be detected and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

  • Radioactive Tracers: These are radioactive isotopes, such as Carbon-14 (¹⁴C) and Tritium (³H), that emit radiation as they decay.[3][4] This radiation can be detected with high sensitivity using techniques like scintillation counting.[3][5] While their use in humans is more restricted due to safety considerations, they remain a powerful tool in preclinical research and for specific clinical applications.[3][6]

The primary goals of tracer studies are to determine isotopic enrichment , which is the proportion of a metabolite pool that is labeled with the tracer, and to calculate metabolic flux , the rate of turnover of molecules through a metabolic pathway.[1]

Experimental Design and Protocols

A well-designed tracer experiment is critical for obtaining meaningful and reproducible data. Key considerations include the choice of tracer, the biological system, the duration of labeling, and the analytical method.

Stable Isotope Tracer Experimental Protocol: In Vitro Cell Culture

This protocol outlines a general procedure for a stable isotope tracing experiment using ¹³C-labeled glucose in cultured mammalian cells.

Materials:

  • Glucose-free cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize interference from unlabeled metabolites in the serum.[7]

  • [U-¹³C₆]-Glucose (or another desired labeled glucose variant)

  • Sterile, cell culture grade water

  • Standard cell culture supplements (e.g., L-glutamine, antibiotics)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture the cells overnight in standard complete medium.

  • Media Preparation: Prepare the labeling medium by reconstituting the glucose-free base medium and supplementing it with the desired concentration of [U-¹³C₆]-Glucose (e.g., 10 mM) and dFBS.[3][7]

  • Tracer Introduction: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with PBS, and then add the prepared labeling medium.

  • Incubation: Incubate the cells for a predetermined duration to allow for the incorporation of the tracer into downstream metabolites and to approach isotopic steady state. The time required to reach steady state varies for different pathways, for example, approximately 10 minutes for glycolysis and up to 2 hours for the TCA cycle in cultured cells.[8]

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract polar metabolites.[3]

    • Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.[3]

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the extracts using a vacuum concentrator.

    • Store the dried metabolite pellets at -80°C until analysis.[3]

Radioactive Tracer Experimental Protocol: Fatty Acid Oxidation

This protocol provides a general method for measuring fatty acid oxidation in cultured cells using ¹⁴C-labeled palmitate.

Materials:

  • [1-¹⁴C]-Palmitic acid

  • Cell culture medium

  • Multi-well plates with a sealing mechanism to trap CO₂

  • Filter paper soaked in a CO₂ trapping agent (e.g., ethanolamine)

  • Perchloric acid

  • Scintillation vials and scintillation fluid

Procedure:

  • Cell Culture: Culture cells to the desired confluency in multi-well plates.

  • Tracer Incubation: Incubate the cells in a medium containing [1-¹⁴C]-palmitate for a defined period.

  • CO₂ Trapping: During the incubation, a filter paper treated with a trapping agent is placed in a sealed compartment above the well to capture the ¹⁴CO₂ produced from the oxidation of the labeled palmitate.[9]

  • Reaction Termination and CO₂ Release: Stop the reaction by adding a strong acid, such as perchloric acid, which also helps to release all dissolved ¹⁴CO₂ from the medium.[9]

  • Quantification:

    • The filter paper is transferred to a scintillation vial, and the amount of trapped ¹⁴CO₂ is measured using a scintillation counter.[10]

    • The acid-soluble fraction of the medium, which contains ketone bodies and other water-soluble intermediates, can also be collected and counted to assess incomplete fatty acid oxidation.[9][11]

  • Data Calculation: The rate of fatty acid oxidation is calculated based on the amount of ¹⁴CO₂ produced over time, normalized to the amount of protein or cell number.[9]

Data Presentation and Quantitative Analysis

The data generated from tracer experiments are quantitative and should be presented in a clear and structured manner to facilitate comparison and interpretation.

Data Presentation in Tables

The following tables provide examples of how quantitative data from stable and radioactive tracer studies can be presented.

Table 1: Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolism in Cancer Cells

MetaboliteFractional Contribution (%)
Pyruvate95 ± 2
Lactate98 ± 1
Citrate65 ± 5
α-Ketoglutarate50 ± 7
Malate70 ± 4
Aspartate55 ± 6

Data are presented as mean ± standard deviation and represent the percentage of the metabolite pool derived from the [U-¹³C₆]-glucose tracer at isotopic steady state.

Table 2: Metabolic Flux Rates in Cancer Cells Determined by ¹³C-Metabolic Flux Analysis

Metabolic FluxFlux Rate (nmol/10⁶ cells/hr)
Glucose Uptake250 ± 20
Lactate Secretion450 ± 30
Pyruvate Dehydrogenase30 ± 5
Pyruvate Carboxylase15 ± 3
Citrate Synthase45 ± 6

Flux rates are calculated from the isotopic labeling data and extracellular metabolite measurements.[12]

Table 3: Palmitate Oxidation Rates Determined by ¹⁴C-Palmitate Tracing

Cell Type/ConditionPalmitate Oxidation Rate (nmol/mg protein/min)
Control Astrocytes1.98 ± 0.29
Palmitoleic Acid Treated Adipocytes1.03 ± 0.05
Control Adipocytes0.80 ± 0.03

Oxidation rates are determined by measuring the production of ¹⁴CO₂ from [1-¹⁴C]-palmitate.[10][11]

Visualization of Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic tracer studies. The following sections provide examples of diagrams generated using the Graphviz DOT language.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture tracer_intro Tracer Introduction cell_culture->tracer_intro media_prep Labeling Medium Preparation media_prep->tracer_intro incubation Incubation tracer_intro->incubation extraction Metabolite Extraction incubation->extraction ms_nmr MS/NMR Analysis extraction->ms_nmr data_proc Data Processing ms_nmr->data_proc flux_calc Flux Calculation data_proc->flux_calc central_carbon_metabolism 13C-Glucose 13C-Glucose Glycolysis Glycolysis 13C-Glucose->Glycolysis 13C-Pyruvate 13C-Pyruvate Glycolysis->13C-Pyruvate PDH Pyruvate Dehydrogenase 13C-Pyruvate->PDH Lactate Lactate 13C-Pyruvate->Lactate 13C-Acetyl-CoA 13C-Acetyl-CoA PDH->13C-Acetyl-CoA TCA Cycle TCA Cycle 13C-Acetyl-CoA->TCA Cycle Biomass Biomass TCA Cycle->Biomass mfa_workflow raw_data Raw MS/NMR Data data_processing Data Processing (Peak Picking, Alignment) raw_data->data_processing isotopologue_dist Isotopologue Distribution data_processing->isotopologue_dist flux_estimation Flux Estimation (Least-Squares Regression) isotopologue_dist->flux_estimation metabolic_model Metabolic Network Model metabolic_model->flux_estimation statistical_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->statistical_analysis flux_map Metabolic Flux Map statistical_analysis->flux_map mtor_signaling cluster_input Upstream Signals cluster_output Metabolic Outputs Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 Amino Acids Amino Acids Amino Acids->mTORC1 Glycolysis Glycolysis mTORC1->Glycolysis stimulates Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis stimulates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis stimulates Autophagy Autophagy mTORC1->Autophagy inhibits

References

Methodological & Application

Application Notes and Protocols for Metabolic Labeling in Cell Culture with Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is a fundamental component of cellular lipids and a key player in various biological processes, including energy storage, membrane structure, and cell signaling.[1][2] Dysregulation of fatty acid metabolism is implicated in numerous diseases, such as metabolic syndrome, cardiovascular disease, and cancer.[1] Stable isotope labeling with deuterated analogs of fatty acids, such as palmitic acid-d17, offers a powerful and safe alternative to radioactive tracers for investigating fatty acid uptake, trafficking, and metabolism in cell culture.[3][4] The incorporation of deuterium atoms results in a mass shift that allows for the differentiation and quantification of exogenously supplied fatty acids from the endogenous pool using mass spectrometry.[3] This application note provides detailed protocols for the use of this compound in metabolic labeling studies, covering cell culture preparation, lipid extraction, and analysis.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters and materials for metabolic labeling studies using this compound.

Table 1: Experimental Parameters for this compound Labeling

ParameterRecommended Range/ValueRationale/Notes
Cell Type Various adherent or suspension cells (e.g., HepG2, 3T3-L1, macrophages)Cell type will influence uptake kinetics and metabolic fate.
Seeding Density Achieve 70-90% confluency at time of experimentEnsures a healthy and actively metabolizing cell population.
This compound Concentration 50 - 200 µMHigher concentrations may induce lipotoxicity.[5] It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type.
BSA Concentration (molar ratio to PA-d17) 3:1 to 6:1 (PA-d17:BSA)Bovine Serum Albumin (BSA) is essential for solubilizing palmitic acid and facilitating its uptake by cells.[6][7]
Incubation Time 1 - 24 hoursTime-course experiments are recommended to capture both early uptake events and longer-term metabolic incorporation.[8]
Internal Standard Palmitic Acid-d31 or other deuterated fatty acidUsed for normalization and accurate quantification during mass spectrometry analysis.

Table 2: Materials and Reagents

ItemExample SupplierPurpose
This compoundMedChemExpress, Cayman ChemicalStable isotope tracer.[3]
Fatty Acid-Free BSASigma-Aldrich, RocheCarrier protein for fatty acid delivery.[4]
Cell Culture Medium (e.g., DMEM, RPMI)Thermo Fisher Scientific, GibcoFor cell growth and maintenance.
Solvents (Chloroform, Methanol, Isopropanol)VWR, Fisher ScientificFor lipid extraction.[2]
Palmitic Acid-d31 (Internal Standard)Avanti Polar Lipids, Cayman ChemicalFor quantitative analysis.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Conjugate

This protocol describes the preparation of a this compound solution complexed with fatty acid-free BSA for addition to cell culture media.

Materials:

  • This compound powder

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • 0.1 M NaOH

  • Sterile PBS

  • Sterile water

  • 50% ethanol in sterile water

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve the required amount of fatty acid-free BSA in sterile PBS. Gently agitate to dissolve, avoiding foaming. Sterile filter the solution using a 0.22 µm filter. Warm the solution to 37°C in a water bath.

  • Prepare a 10 mM this compound stock solution: Dissolve this compound powder in 50% ethanol. A brief warming and vortexing may be necessary to fully dissolve the powder.

  • Complexation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 to 6:1 this compound to BSA).

  • Incubation: Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complete complexation.

  • Final Concentration: The resulting solution can be added to serum-free or low-serum cell culture medium to achieve the desired final labeling concentration.

Protocol 2: Metabolic Labeling of Cultured Cells

Materials:

  • Cultured cells at desired confluency

  • Prepared this compound-BSA conjugate

  • Serum-free or low-serum cell culture medium

  • Ice-cold PBS

Procedure:

  • Cell Preparation: Aspirate the growth medium from the cultured cells.

  • Washing: Wash the cells once with sterile PBS to remove any residual serum.

  • Labeling: Add the pre-warmed cell culture medium containing the desired final concentration of the this compound-BSA complex to the cells.

  • Incubation: Return the cells to a 37°C, 5% CO2 incubator for the desired labeling period (e.g., 1, 4, 8, or 24 hours).

  • Termination of Labeling: To stop the labeling, aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS. This step is crucial to remove any unincorporated this compound.

  • Cell Harvesting: Harvest the cells by scraping in ice-cold PBS. For suspension cells, pellet by centrifugation. The cell pellets can be stored at -80°C until lipid extraction.

Protocol 3: Lipid Extraction from Labeled Cells

This protocol is based on the Bligh and Dyer method for total lipid extraction.

Materials:

  • Cell pellet

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal standard (e.g., Palmitic Acid-d31)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). Add the internal standard at this stage for accurate quantification.

  • Homogenization: Vortex the mixture vigorously for 1 minute and incubate at room temperature for 30 minutes with occasional vortexing to ensure complete cell lysis and lipid solubilization.

  • Phase Separation: Add chloroform and 0.9% NaCl solution to the mixture to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas.

  • Storage: The dried lipid extract can be stored at -80°C until analysis.

Downstream Analysis

The extracted lipids are typically analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of this compound into various lipid species.

Table 3: Example Mass Spectrometry Parameters

ParameterExample SettingNotes
Ionization Mode Negative Electrospray Ionization (ESI)Fatty acids are readily detected in negative ion mode.
Precursor Ion (m/z) 272.4 (for this compound)Calculated as [M-H]⁻.
Product Ion(s) (m/z) To be determined empiricallyFragmentation will depend on the instrument and collision energy.
Capillary Voltage 3-4 kVInstrument dependent.
Source Temperature 120-150 °CInstrument dependent.
Collision Energy Optimized for fragmentation of the precursor ionVaries between instruments.

Visualizations

G cluster_prep Protocol 1: PA-d17-BSA Conjugate Preparation cluster_labeling Protocol 2: Metabolic Labeling cluster_extraction Protocol 3: Lipid Extraction cluster_analysis Downstream Analysis p1_1 Prepare 10% Fatty Acid-Free BSA Solution p1_3 Complex PA-d17 with BSA (37°C) p1_1->p1_3 p1_2 Prepare 10 mM this compound Stock p1_2->p1_3 p2_2 Incubate Cells with PA-d17-BSA Medium p1_3->p2_2 Add to cell culture medium p2_1 Wash Cells with PBS p2_1->p2_2 p2_3 Terminate Labeling (Wash with ice-cold PBS) p2_2->p2_3 p3_1 Lyse Cells in Chloroform:Methanol p2_3->p3_1 Harvested cell pellet p3_2 Induce Phase Separation p3_1->p3_2 p3_3 Collect Organic Phase p3_2->p3_3 p3_4 Dry Lipid Extract p3_3->p3_4 ana_1 LC-MS or GC-MS Analysis p3_4->ana_1 Reconstituted lipid extract ana_2 Data Analysis and Quantification ana_1->ana_2

Caption: Experimental workflow for this compound metabolic labeling.

G cluster_synthesis Lipid Synthesis Pathways cluster_oxidation Energy Metabolism PA_d17 This compound (in medium) Intracellular_PAd17 Intracellular Palmitoyl-CoA-d17 PA_d17->Intracellular_PAd17 Uptake & Activation Cell_Membrane Cell Membrane Triglycerides Triglycerides-d17 Intracellular_PAd17->Triglycerides Phospholipids Phospholipids-d17 Intracellular_PAd17->Phospholipids Sphingolipids Sphingolipids-d17 Intracellular_PAd17->Sphingolipids Beta_Oxidation Beta-Oxidation Intracellular_PAd17->Beta_Oxidation Acetyl_CoA Acetyl-CoA-d(n) Beta_Oxidation->Acetyl_CoA

Caption: Metabolic fate of intracellular this compound.

References

Application Notes and Protocols for the Quantification of De Novo Lipogenesis with Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

De novo lipogenesis (DNL) is the metabolic pathway responsible for the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. This process is crucial for energy storage and the production of essential lipid molecules.[1][2] Dysregulation of DNL is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making it a significant area of research and a promising target for therapeutic intervention.[1][2] The primary product of DNL is palmitic acid (16:0), which can be further elongated and desaturated to form other fatty acids.[3]

Stable isotope tracers are powerful tools for quantifying the rate of DNL in vivo and in vitro. Palmitic acid-d17 is a deuterated stable isotope of palmitic acid that can be used as a tracer to measure its synthesis and metabolism. By introducing this compound into a biological system, researchers can track its incorporation into various lipid pools and calculate the rate of de novo synthesis. This document provides detailed application notes and protocols for the quantification of DNL using this compound.

Principle of the Method

The quantification of DNL using this compound is based on the principle of isotope dilution mass spectrometry. A known amount of the labeled tracer, this compound, is administered to the biological system (e.g., cell culture, animal model, or human subject). Following a period of incorporation, biological samples (e.g., plasma, tissues) are collected, and lipids are extracted. The isotopic enrichment of palmitate is then determined using mass spectrometry. By measuring the ratio of labeled (this compound) to unlabeled (palmitic acid) molecules, the fractional contribution of de novo synthesized palmitate to the total palmitate pool can be calculated.

Signaling Pathways Regulating De Novo Lipogenesis

The regulation of DNL is a complex process involving multiple signaling pathways and transcription factors. Key regulators include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Carbohydrate Response Element-Binding Protein (ChREBP), and Liver X Receptor (LXR).[4] These transcription factors control the expression of lipogenic genes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN).[5] Upstream signaling pathways, such as those initiated by insulin and mTORC1, play a critical role in activating these transcription factors.[1][6]

DNL_Signaling_Pathway Insulin Insulin mTORC1 mTORC1 Insulin->mTORC1 Glucose Glucose ChREBP ChREBP Glucose->ChREBP SREBP1c SREBP-1c mTORC1->SREBP1c Lipogenic_Genes Lipogenic Genes (ACC, FASN) SREBP1c->Lipogenic_Genes ChREBP->Lipogenic_Genes LXR LXR LXR->SREBP1c DNL De Novo Lipogenesis Lipogenic_Genes->DNL

Caption: Key signaling pathways regulating de novo lipogenesis.

Experimental Protocols

In Vivo Quantification of DNL in Animal Models

This protocol outlines the general steps for measuring DNL in rodent models using a this compound tracer.

Materials:

  • This compound

  • Vehicle for administration (e.g., corn oil, saline with BSA)

  • Anesthesia

  • Blood collection tubes (e.g., EDTA-coated)

  • Tissue collection tools

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Internal standard (e.g., Heptadecanoic acid)

  • Derivatization reagents (if using GC/MS)

  • Gas chromatograph-mass spectrometer (GC/MS) or Liquid chromatograph-tandem mass spectrometer (LC/MS/MS)

Procedure:

  • Tracer Administration:

    • Prepare a sterile solution of this compound in a suitable vehicle.

    • Administer the tracer to the animals via oral gavage or intravenous injection. The dosage will need to be optimized based on the animal model and study design.

  • Sample Collection:

    • At predetermined time points after tracer administration, collect blood samples via tail vein or cardiac puncture under anesthesia.

    • Euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue).

    • Immediately process or flash-freeze samples and store at -80°C until analysis.

  • Lipid Extraction:

    • For plasma samples, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

    • For tissue samples, homogenize the tissue in a suitable buffer before lipid extraction.

    • Add a known amount of an internal standard (e.g., heptadecanoic acid) to each sample before extraction for quantification.

  • Sample Preparation for Mass Spectrometry:

    • For GC/MS analysis: Hydrolyze the lipid extract to release free fatty acids. Derivatize the fatty acids to form volatile esters (e.g., methyl esters or pentafluorobenzyl esters).

    • For LC/MS/MS analysis: The lipid extract can often be analyzed directly after appropriate dilution.

  • Mass Spectrometry Analysis:

    • Analyze the prepared samples by GC/MS or LC/MS/MS.

    • Monitor the ion corresponding to unlabeled palmitate and the ion corresponding to this compound.

    • Generate a standard curve using known concentrations of both unlabeled and labeled palmitic acid.

  • Data Analysis:

    • Calculate the isotopic enrichment of palmitate as the ratio of the peak area of the labeled palmitate to the total peak area of labeled and unlabeled palmitate.

    • The fractional synthesis rate (FSR) of palmitate can be calculated using the precursor-product relationship, considering the enrichment of the precursor pool (e.g., acetyl-CoA, which can be estimated from body water enrichment if a deuterated water tracer is co-administered).

Experimental Workflow Diagram

DNL_Workflow Tracer This compound Administration Sample Blood/Tissue Collection Tracer->Sample Extraction Lipid Extraction Sample->Extraction Preparation Sample Preparation (Derivatization for GC/MS) Extraction->Preparation Analysis Mass Spectrometry (GC/MS or LC/MS/MS) Preparation->Analysis Data Data Analysis (Isotopic Enrichment) Analysis->Data Calculation Calculation of DNL Rate Data->Calculation

Caption: General experimental workflow for DNL quantification.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between different experimental groups.

Table 1: Example of Quantitative Data for Hepatic DNL

Treatment GroupFractional Contribution of DNL to Palmitate (%)Absolute Synthesis Rate of Palmitate (nmol/g liver/h)
Control5.2 ± 0.815.6 ± 2.4
High-Carbohydrate Diet15.7 ± 2.147.1 ± 6.3
Drug A8.3 ± 1.224.9 ± 3.6
Drug B4.1 ± 0.612.3 ± 1.8

Data are presented as mean ± standard deviation.

Table 2: Comparison of Tracers for DNL Measurement

TracerAdvantagesDisadvantages
This compound Directly measures the synthesis of the primary DNL product.Does not directly measure the enrichment of the acetyl-CoA precursor pool.
Deuterated water (²H₂O) Labels the precursor (acetyl-CoA) pool, allowing for calculation of absolute synthesis rates.[7][8]Slower incorporation into fatty acids; requires a longer labeling period.[7]
¹³C-Acetate Directly labels the acetyl-CoA pool.Can be rapidly oxidized; may not fully represent the lipogenic acetyl-CoA pool.[7]

Mass Spectrometry Parameters

The specific parameters for mass spectrometry will depend on the instrument used. The following tables provide a general guide for GC/MS and LC/MS/MS analysis of palmitate.

Table 3: Example GC/MS Parameters for Palmitate Methyl Ester Analysis

ParameterSetting
Column DB-225 or similar polar capillary column
Injection Mode Splitless
Oven Program Start at 100°C, ramp to 220°C
Ionization Mode Electron Ionization (EI)
Monitored Ions (m/z) 270 (unlabeled palmitate), 287 (this compound)

Table 4: Example LC/MS/MS Parameters for Palmitate Analysis

ParameterSetting
Column C18 reverse-phase column
Mobile Phase Gradient of acetonitrile and water with formic acid or ammonium acetate
Ionization Mode Electrospray Ionization (ESI), negative mode
MRM Transitions Palmitate: e.g., 255 -> 255; this compound: e.g., 272 -> 272

Conclusion

The use of this compound as a stable isotope tracer provides a robust and direct method for the quantification of de novo lipogenesis. This approach is highly valuable for basic research into metabolic regulation and for the preclinical and clinical development of drugs targeting metabolic diseases. Careful experimental design, precise sample analysis, and accurate data interpretation are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols for Palmitic Acid-d17 Administration in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of palmitic acid-d17 in mouse studies. This compound, a stable isotope-labeled fatty acid, serves as a powerful tracer to investigate fatty acid metabolism, including uptake, esterification, oxidation, and its influence on various signaling pathways. Its use allows for the precise tracking of palmitate fate in different tissues and the elucidation of metabolic dysregulation in disease models.

Applications in In Vivo Mouse Studies

The primary application of this compound in mice is to trace the metabolic fate of palmitic acid, the most common saturated fatty acid in animals. This enables researchers to quantitatively assess:

  • De Novo Lipogenesis and Fatty Acid Storage: Tracking the incorporation of deuterated palmitate into complex lipids such as triglycerides and phospholipids in tissues like the liver, adipose tissue, and muscle.[1]

  • Fatty Acid Oxidation: Measuring the rate of beta-oxidation by monitoring the appearance of deuterium in body water.

  • Organ-Specific Fatty Acid Uptake and Metabolism: Deuterium Metabolic Imaging (DMI) can be employed to non-invasively visualize and quantify the uptake and metabolism of this compound in specific organs, such as the liver, providing insights into metabolic diseases like non-alcoholic fatty liver disease (NAFLD).[2][3]

  • Signaling Pathway Modulation: Investigating how palmitic acid influences intracellular signaling cascades involved in insulin resistance, inflammation, and cellular stress. The deuterated label allows for direct correlation of the administered fatty acid with downstream molecular events.

Experimental Protocols

Preparation of this compound for Administration

Due to its low solubility in aqueous solutions, this compound must be complexed with fatty acid-free Bovine Serum Albumin (BSA) for most in vivo applications. This mimics its natural transport in the bloodstream.

Protocol: this compound-BSA Complex Preparation

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Sterile 150 mM NaCl solution

  • Sterile deionized water

  • 50% (v/v) ethanol solution

  • Sterile glass vials

  • Heated stir plate and stir bars

  • Water bath

Procedure:

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve the required amount of BSA in sterile 150 mM NaCl. Gently stir at 37°C until fully dissolved. Do not heat above 40°C. Filter sterilize the solution through a 0.22 µm filter.

  • Prepare a this compound stock solution: Dissolve this compound in 50% ethanol to a concentration of 150 mM. Heat to 65°C and vortex until fully dissolved.

  • Complexation:

    • Warm an appropriate volume of the 10% BSA solution to 37°C in a sterile glass container with a stir bar.

    • Slowly add the heated this compound stock solution to the stirring BSA solution. A typical molar ratio is 6:1 (palmitic acid:BSA).

    • Continue to stir the mixture at 37°C for at least one hour to ensure complete complexation.

    • The final solution should be clear. If it appears cloudy, it may indicate precipitation, and the solution should be remade.

  • Final Concentration and Storage: Adjust the final volume with sterile 150 mM NaCl to achieve the desired working concentration. Aliquot into sterile glass vials and store at -20°C. The complex is stable for at least two weeks.

Administration of this compound to Mice

The choice of administration route depends on the specific research question.

a) Intravenous (IV) Injection: For rapid delivery and to study immediate uptake and distribution.

  • Dosage: A bolus of 20 nmol/kg body weight has been used for 13C-labeled palmitate and can be adapted for this compound.[1]

  • Procedure:

    • Warm the mouse tail using a heat lamp or warm water to dilate the lateral tail veins.

    • Load the this compound-BSA complex into a sterile insulin syringe with a 27-30G needle.

    • Secure the mouse in a restraint device.

    • Inject the solution slowly into a lateral tail vein. A successful injection will show the vein blanching.

b) Intraperitoneal (IP) Injection: For systemic delivery, though absorption is slower than IV.

  • Dosage: Doses ranging from 0.3 to 30 µmol/mouse have been used for non-labeled palmitic acid.[4] A dose of 3 µmol/g has also been reported for long-term studies.

  • Procedure:

    • Securely restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards at a slight angle.

    • Insert a 25-27G needle into the lower right quadrant of the abdomen, avoiding the cecum.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the this compound-BSA complex.

c) Oral Gavage: To mimic dietary intake.

  • Dosage: Dosages of 150 mg/kg (as part of a fatty acid cocktail) and 300 mg/kg/day have been reported for other fatty acids and can be used as a starting point.[5][6]

  • Procedure:

    • The this compound can be mixed with a vehicle like corn oil.

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the solution directly into the stomach.

Sample Collection and Processing

Timeline: The timing of sample collection is critical and depends on the metabolic process being studied. For uptake studies, time points can range from minutes to a few hours post-administration. For studies on lipid incorporation and turnover, longer time points (days to weeks) may be necessary.[1]

Protocol: Tissue and Blood Collection

  • Anesthesia: Anesthetize the mouse using an approved method (e.g., isoflurane inhalation or injectable anesthetic).

  • Blood Collection: Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Tissue Collection: Perfuse the mouse with ice-cold PBS to remove blood from the tissues.

  • Dissect the tissues of interest (e.g., liver, adipose tissue, muscle, brain), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until lipid extraction.

Lipid Extraction and Analysis

Protocol: Total Lipid Extraction (Folch Method)

  • Homogenization: Homogenize the frozen tissue (~50 mg) in a 2:1 (v/v) chloroform:methanol solution.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

  • Lipid Collection: The lower organic phase contains the lipids. Carefully collect this layer into a new glass tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., 2:1 chloroform:methanol or isopropanol).

Analysis by Mass Spectrometry:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of fatty acid methyl esters (FAMEs) to determine the enrichment of this compound in total fatty acid pools.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The preferred method for lipidomics, allowing for the identification and quantification of specific lipid species (e.g., triglycerides, phospholipids) containing this compound.

Data Presentation

The following tables summarize typical dosages and expected outcomes for in vivo studies using deuterated palmitic acid.

Table 1: Recommended Dosages of this compound for In Vivo Mouse Studies

Administration RouteDosage RangeStudy TypeReference (Adapted from)
Intravenous (IV)20 nmol/kgAcute uptake and distribution[1]
Intraperitoneal (IP)0.3 - 30 µmol/mouseSystemic metabolic effects[4]
Oral Gavage150 - 300 mg/kgDietary fatty acid metabolism[5][6]

Table 2: Example Data from Deuterium Metabolic Imaging of Liver after Palmitic Acid-d31 Administration in Rats [2][3]

GroupIntrahepatic Palmitic Acid Uptake (AUC, mM·minutes)
Standard Diet33.3 ± 10.5
High-Fat Diet57.4 ± 17.0

AUC: Area Under the Curve. Data represents mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Palmitic Acid

Palmitic acid is not just a substrate for energy production and storage; it also acts as a signaling molecule that can modulate key cellular pathways, particularly those involved in metabolism and inflammation. Using this compound allows researchers to directly link the administered fatty acid to these downstream effects.

a) Palmitic Acid, Insulin Resistance, and the PI3K/AKT/mTOR Pathway

Chronic exposure to high levels of palmitic acid can lead to insulin resistance. One proposed mechanism involves the activation of the mTOR pathway, which can lead to feedback inhibition of AKT, a key node in the insulin signaling cascade.[7][8][9]

Palmitic_Acid_Insulin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol InsR Insulin Receptor IRS1 IRS-1 InsR->IRS1 PI3K PI3K IRS1->PI3K Activates PA_d17 This compound mTORC1 mTORC1 PA_d17->mTORC1 Activates AKT AKT PI3K->AKT Activates AKT->mTORC1 Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes S6K S6K mTORC1->S6K Activates S6K->IRS1 Inhibits Insulin Insulin Insulin->InsR Palmitic_Acid_PKC_theta cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_theta_mem PKC-θ (Membrane) Ins_Signaling Insulin Signaling PKC_theta_mem->Ins_Signaling Inhibits PA_d17 This compound DAG Diacylglycerol (DAG) PA_d17->DAG Increases PKC_theta_cyt PKC-θ (Cytosol) DAG->PKC_theta_cyt Activates PKC_theta_cyt->PKC_theta_mem Translocation Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Prep_PA Prepare Palmitic Acid-d17:BSA Complex Admin Administer to Mice (IV, IP, or Gavage) Prep_PA->Admin Collect Collect Blood and Tissues at Time Points Admin->Collect Extract Lipid Extraction from Tissues/Plasma Collect->Extract MS LC-MS/MS or GC-MS Analysis Extract->MS Data Data Analysis and Pathway Interpretation MS->Data

References

Application Note: Quantitative Analysis of Palmitic Acid-d17 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Palmitic acid-d17 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound serves as a stable isotope-labeled internal standard, crucial for accurately tracing and quantifying its non-labeled counterpart, palmitic acid, which is implicated in various physiological and pathological processes. The protocol outlines a straightforward liquid-liquid extraction procedure for sample preparation and provides optimized LC-MS/MS parameters for selective and precise analysis. This method is suitable for researchers, scientists, and drug development professionals engaged in metabolic studies, lipidomics, and clinical research.

Introduction

Palmitic acid is the most common saturated fatty acid in animals and plants.[1][2] It plays a significant role in cellular signaling and is a key component of cell membranes.[2][3][4] Altered levels of palmitic acid have been associated with a range of diseases, including metabolic syndrome, cardiovascular diseases, and cancer.[1] Therefore, accurate quantification of palmitic acid and its metabolic fate is essential for understanding disease mechanisms and for the development of novel therapeutics.

Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research, serving as tracers and internal standards for mass spectrometry-based quantification.[5] The use of a deuterated standard allows for the precise measurement of the endogenous analyte by correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and analysis of this compound from human plasma by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Isopropanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Hexane (HPLC Grade)

  • Potassium Hydroxide (KOH)

  • Internal Standard Spiking Solution: Prepare a 1 µg/mL stock solution of this compound in methanol.

Sample Preparation: Liquid-Liquid Extraction
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL this compound internal standard spiking solution to the plasma sample. Vortex for 10 seconds. The internal standard should be added before any purification steps to account for extraction efficiency.[6]

  • Hydrolysis (Optional - for total fatty acid analysis): For the analysis of total palmitic acid (free and esterified), a saponification step is required. Add 1 mL of 90:10 methanol/water containing 0.3 M KOH.[7] Vortex vigorously and incubate at 80°C for 60 minutes.[8] Cool on ice. Add 100 µL of formic acid to neutralize the solution.[8]

  • Extraction: Add 500 µL of hexane to the tube. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer to a clean 1.5 mL tube.

  • Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile/Isopropanol/Water (65:30:5 v/v/v).[9] Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: LC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, then return to 40% B and equilibrate for 3 minutes.

Table 2: MS/MS Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizing Gas Flow 3 L/min
Drying Gas Flow 10 L/min
Collision Gas Argon
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Palmitic Acid255.2255.210010
This compound 272.3 272.3 100 10

Note: While full scan can be used, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) provides higher sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the typical quantitative performance of the described method. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 4: Method Validation Parameters

ParameterPalmitic Acid
Linear Range 10 - 2000 ng/mL[7]
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 5 ng/mL[7]
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma spike Spike with 10 µL This compound (IS) plasma->spike extract Liquid-Liquid Extraction (Hexane) spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in ACN/IPA/Water dry->reconstitute inject Inject 5 µL reconstitute->inject lc C18 Reverse Phase Chromatography inject->lc ms Tandem Mass Spectrometry (Negative ESI, MRM) lc->ms data Data Acquisition and Quantification ms->data

Caption: Experimental workflow for this compound analysis.

Palmitic Acid Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK activates PA Palmitic Acid PA->TLR4 activates PI3K PI3K PA->PI3K activates NFkB_complex IκB-NF-κB IKK->NFkB_complex phosphorylates IκB NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Gene Gene Transcription (Inflammation, Cell Survival) mTOR->Gene regulates NFkB_n->Gene activates

Caption: Simplified Palmitic Acid signaling pathways.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction protocol is efficient and reproducible. This application note serves as a comprehensive guide for researchers in the fields of metabolomics, drug development, and clinical diagnostics who require accurate measurement of palmitic acid and its deuterated analogues. The provided workflow and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of palmitic acid.

References

Application Notes: Measuring Fatty-Acid Oxidation Rates with Deuterated Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation (FAO) is a critical metabolic process for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Dysregulation of FAO is implicated in a variety of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, as well as in other conditions like cardiovascular diseases and cancer.[1] Consequently, the ability to accurately measure FAO rates is essential for understanding disease pathophysiology and for the development of novel therapeutics.

Stable isotope tracers, such as deuterated palmitate (e.g., d31-palmitate), offer a powerful and non-radioactive method to quantify FAO in vivo and ex vivo.[2][3] This approach involves administering the labeled fatty acid and measuring the appearance of its metabolic products, providing a dynamic assessment of fatty acid metabolism.[4][5] Deuterated palmitate is a popular choice due to its lower cost compared to 13C-labeled tracers and the advantage that its oxidation product, deuterated water (D₂O), can be easily measured in bodily fluids like plasma or urine.[1] This method eliminates the need for frequent breath sample collection and acetate correction factors that are necessary when using 13C-labeled fatty acids.[2][3]

These application notes provide detailed protocols for measuring FAO rates using deuterated palmitate, tailored for both preclinical animal studies and human clinical research.

Principle of the Method

The measurement of fatty acid oxidation using deuterated palmitate is based on the tracer dilution principle. A known amount of deuterated palmitate is introduced into the system (e.g., intravenously infused or provided in a meal). This labeled palmitate mixes with the endogenous pool of unlabeled palmitate. As the deuterated palmitate is taken up by tissues and undergoes β-oxidation, the deuterium atoms are transferred to water, forming D₂O.[1] The rate of FAO can then be determined by measuring the enrichment of deuterium in the body's water pool (typically in plasma or urine) over time.[1][5] The rate of appearance of the deuterated water is proportional to the rate of oxidation of the deuterated palmitate tracer.

Applications in Research and Drug Development

  • Metabolic Disease Research: Quantifying the effects of genetic modifications, diet, or disease states on the ability of tissues to oxidize fatty acids.

  • Drug Discovery and Development: Assessing the efficacy of therapeutic agents designed to modulate FAO. Deuterated tracers can be used to evaluate how new drug candidates impact fatty acid metabolism.[6][7][8][9]

  • Nutritional Science: Studying the impact of different dietary compositions on fatty acid metabolism and fuel selection.[1][2]

  • Exercise Physiology: Investigating the dynamics of fat utilization during and after physical activity.[2]

Experimental Protocols

In Vivo Measurement of Whole-Body Fatty Acid Oxidation in Mice

This protocol describes a method for assessing whole-body FAO in mice by administering deuterated palmitate and measuring deuterium enrichment in plasma water.

Materials:

  • d31-Palmitic acid (or other highly deuterated palmitate)

  • Intralipid or corn oil (for oral administration)

  • Vehicle for intravenous infusion (e.g., saline with albumin)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS) or isotope ratio mass spectrometer (IRMS)

Protocol:

  • Tracer Preparation:

    • For oral administration, dissolve the deuterated palmitate in a lipid vehicle like corn oil or Intralipid. A typical dose is 150 mg/kg body weight.[5][10]

    • For intravenous infusion, the deuterated palmitate must be complexed to albumin. The infusion rate for stable isotope-labeled fatty acids is typically in the range of 0.03-0.04 µmol/kg/min.[4]

  • Animal Preparation:

    • Acclimate mice to the experimental conditions.

    • Fast the mice overnight (e.g., 12-16 hours) to ensure a metabolic steady state, but allow free access to water.

  • Tracer Administration:

    • Administer the prepared deuterated palmitate tracer either orally via gavage or through intravenous infusion.

  • Blood Sample Collection:

    • Collect a baseline blood sample (e.g., 10-20 µL) prior to tracer administration.[10]

    • Collect serial blood samples at various time points post-administration (e.g., 30, 60, 90, 120, 180, 240 minutes).[5]

    • Collect blood into EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.

  • Sample Analysis (Deuterium Enrichment in Water):

    • Isolate water from the plasma samples.

    • Measure the deuterium enrichment of the water using an appropriate method. One common technique involves the exchange of deuterium from plasma water with acetone in a basic solution, followed by headspace GC-MS analysis of the deuterated acetone.[10]

  • Data Analysis:

    • Calculate the rate of appearance (Ra) of deuterated water.

    • The rate of fatty acid oxidation is determined from the rate of tracer oxidation, which is proportional to the rate of appearance of deuterated water.

Ex Vivo Measurement of Fatty Acid Oxidation in Tissues or Cells

This protocol is adapted for measuring FAO in isolated tissues or cultured cells using deuterated palmitate.

Materials:

  • d31-Palmitic acid

  • Fatty acid-free bovine serum albumin (BSA)

  • Appropriate cell culture medium (e.g., DMEM) or tissue incubation buffer

  • Cell culture plates or tissue incubation chambers

  • Scintillation vials and scintillation fluid (if using a radiolabeled tracer for comparison)

  • LC-MS/MS for analyzing deuterated lipid species[11]

Protocol:

  • Tracer-BSA Conjugate Preparation:

    • Prepare a stock solution of deuterated palmitate.

    • Prepare a solution of fatty acid-free BSA in the appropriate medium or buffer.

    • Complex the deuterated palmitate to BSA by incubating them together, typically at 37°C. The molar ratio of palmitate to BSA is important and may need optimization.

  • Cell/Tissue Preparation:

    • For cultured cells, seed them in appropriate plates and allow them to adhere.

    • For tissues, excise the tissue of interest and prepare slices or homogenates as required by the specific experimental design.

  • Incubation with Tracer:

    • Replace the standard medium/buffer with the medium/buffer containing the deuterated palmitate-BSA conjugate.

    • Incubate the cells or tissues for a defined period (e.g., 1-4 hours) at 37°C in a controlled atmosphere (e.g., 5% CO₂ for cells).

  • Sample Collection and Processing:

    • After incubation, collect the medium and the cells/tissue.

    • Extract lipids from the cells/tissue and the medium using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).

  • Sample Analysis:

    • Analyze the lipid extracts for the incorporation of deuterated palmitate into various lipid species (e.g., triglycerides, phospholipids) using LC-MS/MS.[11]

    • Alternatively, measure the production of deuterated water in the incubation medium as an indicator of complete oxidation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for FAO studies using deuterated palmitate.

Table 1: Typical In Vivo Tracer Administration Parameters

ParameterValueSpeciesRoute of AdministrationReference
Tracer Dose150 mg/kgMouseOral[5][10]
Tracer Dose20 mg/kgHumanOral (in a meal)[1]
Infusion Rate0.03-0.04 µmol/kg/minHumanIntravenous[4]
Infusion Rate (low dose)0.5 nmol/kg/min (rest)HumanIntravenous[12][13]
Infusion Rate (low dose)2 nmol/kg/min (exercise)HumanIntravenous[12][13]

Table 2: Ex Vivo/In Vitro Assay Parameters

ParameterConcentration RangeSample TypeReference
Cold Palmitate (Tissues)0.1–0.5 mMTissue homogenates[14]
Cold Palmitate (Cells)0.3–1.0 mMCultured cells[14]
Labeled Stearic Acid2.5 mMIsolated muscle[11]

Table 3: Comparison of Deuterated vs. 13C-Labeled Palmitate Recoveries

TracerCumulative Recovery (uncorrected)Study ConditionReference
d31-palmitate10.6 ± 3%Exercise (9h post-dose)[2]
[1-13C]palmitate5.6 ± 2%Exercise (9h post-dose)[2]
d31-palmitate13.2 ± 7.7%Resting (10h post-dose)[3]
[1-13C]palmitate6.4 ± 3.6%Resting (10h post-dose)[3]

Visualizations

Metabolic Pathway of Deuterated Palmitate

fatty_acid_oxidation cluster_plasma Plasma cluster_cell Cell d_palmitate Deuterated Palmitate (d-FA) d_facyl_coa d-Fatty Acyl-CoA d_palmitate->d_facyl_coa Uptake & Activation beta_ox β-Oxidation d_facyl_coa->beta_ox d_acetyl_coa d-Acetyl-CoA beta_ox->d_acetyl_coa d2o Deuterated Water (D₂O) beta_ox->d2o Deuterium Transfer tca TCA Cycle d_acetyl_coa->tca co2 CO₂ tca->co2

Caption: Metabolic fate of deuterated palmitate.

Experimental Workflow for In Vivo FAO Measurement

experimental_workflow prep 1. Tracer Preparation (d-Palmitate) admin 4. Tracer Administration (Oral or IV) prep->admin animal_prep 2. Animal Preparation (Fasting) baseline 3. Baseline Sample (Blood) animal_prep->baseline baseline->admin sampling 5. Serial Blood Sampling admin->sampling processing 6. Plasma Separation sampling->processing analysis 7. Mass Spectrometry (D₂O Enrichment) processing->analysis data 8. Data Analysis (Calculate FAO Rate) analysis->data

Caption: In vivo fatty acid oxidation experimental workflow.

Data Analysis Pipeline

data_analysis_workflow raw_data Raw MS Data Tracer Isotope Abundance Tracee Isotope Abundance enrichment_calc Isotope Enrichment Calculation Tracer-to-Tracee Ratio (TTR) Atom Percent Excess (APE) raw_data->enrichment_calc Quantification kinetic_model Kinetic Modeling Rate of Appearance (Ra) of D₂O enrichment_calc->kinetic_model Input for Modeling fao_rate FAO Rate Calculation Absolute Oxidation Rate (µmol/min) kinetic_model->fao_rate Final Calculation

Caption: Data analysis workflow for FAO rate calculation.

References

Application Note: Tracing Fatty Acid Uptake in Adipocytes using Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of fatty acid uptake in adipocytes is crucial for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Stable isotope tracers, like Palmitic Acid-d17, offer a powerful and safe alternative to radioactive methods for quantifying fatty acid transport and metabolism. This compound is a deuterated form of palmitic acid, a common saturated fatty acid. The deuterium labels allow for the precise tracking and quantification of its incorporation into cellular lipids using mass spectrometry. This application note provides detailed protocols for tracing the uptake of this compound in cultured adipocytes, enabling researchers to investigate the mechanisms of fatty acid transport and the effects of therapeutic compounds.

Principle of the Assay

This method involves the incubation of cultured adipocytes with this compound complexed to bovine serum albumin (BSA), which mimics its physiological transport in the bloodstream. Following incubation, cellular lipids are extracted, and the amount of incorporated this compound is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the determination of fatty acid uptake rates and the study of its subsequent metabolic fate.

Key Signaling Pathways in Adipocyte Fatty Acid Uptake

The uptake of long-chain fatty acids by adipocytes is a regulated process involving several key proteins and signaling pathways. Fatty Acid Translocase (CD36) and Fatty Acid Transport Proteins (FATPs) are major players in transporting fatty acids across the plasma membrane. The activity of these transporters can be acutely regulated by insulin signaling.

FattyAcidUptake cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_insulin Insulin Signaling PA-d17-BSA This compound-BSA Complex CD36 CD36 PA-d17-BSA->CD36 FATP FATP PA-d17-BSA->FATP PA-d17 This compound CD36->PA-d17 FATP->PA-d17 Acyl-CoA Synthetase Acyl-CoA Synthetase PA-d17->Acyl-CoA Synthetase PA-d17-CoA This compound-CoA Acyl-CoA Synthetase->PA-d17-CoA Lipid Droplets Lipid Droplets (Triglycerides) PA-d17-CoA->Lipid Droplets Mitochondria Mitochondria (β-oxidation) PA-d17-CoA->Mitochondria Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Translocation Translocation of CD36/FATP to Plasma Membrane Akt->Translocation Translocation->CD36 Translocation->FATP

Caption: Insulin-stimulated fatty acid uptake pathway in adipocytes.

Experimental Protocols

Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • DMEM with 10% Fetal Bovine Serum (FBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% BCS and grow to confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to DMEM with 10% FBS supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

  • Insulin Treatment (Day 2): After 48 hours, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Change the medium every 2 days.

  • Mature Adipocytes: Adipocytes are typically ready for experiments between days 8 and 12 post-differentiation, characterized by the accumulation of lipid droplets.

Protocol 2: this compound Uptake Assay

This protocol details the treatment of differentiated 3T3-L1 adipocytes with this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Serum-free DMEM

  • Ethanol

  • Ice-cold PBS

Procedure:

  • Preparation of this compound-BSA Complex:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in serum-free DMEM.

    • Prepare a 100 mM stock solution of this compound in ethanol.

    • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve a final molar ratio of fatty acid to BSA of 2:1 to 4:1. A typical final concentration of this compound is 100-500 µM.[1][2][3]

    • Incubate the complex at 37°C for 30 minutes to allow for binding.

  • Cell Treatment:

    • Wash the differentiated 3T3-L1 adipocytes twice with warm PBS.

    • Add the serum-free DMEM containing the this compound-BSA complex to the cells.

    • Incubate at 37°C for the desired time points (e.g., 0, 15, 30, 60, 120 minutes) to perform a time-course analysis.[4]

  • Stopping the Uptake:

    • To terminate the assay, aspirate the medium and immediately wash the cells three times with ice-cold PBS to remove unbound fatty acids.

Protocol 3: Lipid Extraction and Sample Preparation for LC-MS/MS

This protocol describes the extraction of total lipids from the adipocytes for subsequent analysis.

Materials:

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Internal standard (e.g., Palmitic Acid-d31)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Add a known amount of internal standard to each sample.

    • Add 1 mL of ice-cold methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Add 2 mL of chloroform and vortex thoroughly.

    • Add 0.8 mL of 0.9% NaCl solution and vortex again to induce phase separation.

  • Phase Separation and Collection:

    • Centrifuge the tubes at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying and Storage:

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Store the dried lipid extract at -80°C until analysis.

Protocol 4: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound. Instrument parameters will need to be optimized for the specific LC-MS/MS system used.

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent, such as methanol/chloroform (1:1, v/v).

  • Chromatographic Separation:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis:

    • Quantify the amount of this compound in each sample by comparing its peak area to that of the internal standard.

    • Normalize the data to the total protein content of the corresponding cell lysate.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison of fatty acid uptake under different experimental conditions.

Table 1: Experimental Parameters for this compound Uptake Assay

ParameterValueReference
Cell TypeDifferentiated 3T3-L1 Adipocytes[5]
This compound Conc.100 - 500 µM[1][2][3]
BSA Concentration1-2% (w/v)
Molar Ratio (PA:BSA)2:1 to 4:1
Incubation Time0 - 120 minutes[4]
Internal StandardPalmitic Acid-d31

Table 2: Illustrative Quantitative Results of this compound Uptake

ConditionIncubation Time (min)This compound Uptake (pmol/mg protein)
Basal30500 ± 50
Insulin (100 nM)30850 ± 75
Inhibitor X + Insulin30550 ± 60
Basal60900 ± 80
Insulin (100 nM)601500 ± 120
Inhibitor X + Insulin60950 ± 90

Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture 3T3-L1 Preadipocytes B Differentiate into Mature Adipocytes A->B C Prepare this compound-BSA Complex B->C D Incubate Adipocytes with PA-d17 Complex C->D E Wash Cells with Ice-Cold PBS D->E F Total Lipid Extraction E->F G LC-MS/MS Analysis F->G H Data Quantification and Normalization G->H

Caption: Experimental workflow for tracing fatty acid uptake.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and quantitative method for studying fatty acid uptake in adipocytes. The detailed protocols and workflows presented in this application note offer a comprehensive guide for researchers investigating lipid metabolism and developing novel therapeutics for metabolic diseases. The ability to accurately measure the dynamics of fatty acid transport will undoubtedly contribute to a deeper understanding of adipocyte biology in both health and disease.

References

Application Note: Derivatization of Palmitic Acid-d17 for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palmitic acid, a common saturated fatty acid, and its isotopically labeled analogue, palmitic acid-d17, are frequently analyzed in various research fields, including metabolic studies, drug development, and environmental analysis. Gas chromatography (GC) is a powerful technique for the separation and quantification of fatty acids. However, due to their low volatility and polar nature, direct analysis of free fatty acids by GC can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1][2]

To overcome these challenges, a derivatization step is essential to convert the fatty acids into more volatile and less polar derivatives.[1] The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs).[1] This is typically achieved through esterification with an alcohol in the presence of an acid catalyst.[3] Boron trifluoride-methanol (BF3-methanol) is a widely used and effective reagent for this purpose, offering rapid and quantitative esterification under mild conditions.[2][3][4]

This application note provides a detailed protocol for the derivatization of this compound to its methyl ester, this compound methyl ester, for subsequent GC analysis. The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices, as it helps to correct for sample loss during extraction and derivatization.

Experimental Protocols

Protocol 1: Derivatization of this compound using Boron Trifluoride-Methanol

This protocol describes the esterification of this compound to form its fatty acid methyl ester (FAME) using a BF3-methanol solution.

Materials and Reagents:

  • This compound standard

  • Boron trifluoride-methanol (BF3-methanol) solution, 14% (w/v)

  • Hexane, GC grade

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Autosampler vials with caps

  • Vortex mixer

  • Heating block or water bath

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the this compound standard into a glass reaction vial.

    • If the sample is in a biological matrix, perform a lipid extraction prior to derivatization. The extracted lipid residue containing this compound should be dried under a stream of nitrogen.

  • Derivatization Reaction:

    • Add 1-2 mL of 14% BF3-methanol solution to the vial containing the dried this compound.[2]

    • Cap the vial tightly and vortex for 10-20 seconds to ensure the sample is fully dissolved.

    • Heat the vial at 60°C for 10-15 minutes in a heating block or water bath.[2] The reaction time can be optimized depending on the specific sample matrix.[2]

  • Extraction of FAMEs:

    • After heating, allow the vial to cool to room temperature.

    • Add 1 mL of hexane to the vial and vortex for 30 seconds.

    • Add 0.5 mL of saturated NaCl solution to facilitate phase separation and vortex for another 30 seconds.[2]

    • Allow the layers to separate. The upper layer is the hexane layer containing the this compound methyl ester.

  • Sample Cleanup and Collection:

    • Carefully transfer the upper hexane layer to a clean autosampler vial using a pipette.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate to the vial and gently swirl.

    • The sample is now ready for GC analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines typical GC-MS parameters for the analysis of this compound methyl ester.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Autosampler

GC Conditions:

  • Column: A polar capillary column, such as a DB-23 or a similar cyano-substituted phase, is recommended for the separation of FAMEs. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 5-10°C/min.

    • Hold: Maintain at 240°C for 5-10 minutes.

    • Note: The temperature program should be optimized based on the specific column and instrument used.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for quantitative analysis.

    • Target Ions for this compound Methyl Ester (C17H16D17O2): The exact m/z values will depend on the fragmentation pattern. Key ions to monitor would be the molecular ion and characteristic fragment ions, taking into account the mass shift due to the 17 deuterium atoms.

    • Target Ions for non-deuterated Palmitic Acid Methyl Ester (C17H34O2): m/z 270 (molecular ion), 227, 143, 87, 74.

  • Scan Mode: A full scan acquisition (e.g., m/z 50-550) can be used for qualitative analysis and to confirm the identity of the derivatized product.

Data Presentation

Table 1: Comparison of Derivatization Methods for Palmitic Acid

The following table summarizes the relative methylation performance of different reagents for palmitic acid, providing a basis for selecting the appropriate derivatization strategy.

Derivatization ReagentRelative Percentage of Methyl Palmitate (%)Reference
3 N HCl-MeOH30.73 ± 0.14[5]
14% BF3-MeOH30.97 ± 0.12[5]
24 N H2SO4-MeOH31.33 ± 0.10[5]

Data represents the mean ± standard deviation of the percentage of palmitic acid in a mixed fatty acid standard as determined by different methylation methods.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction FAME Extraction cluster_analysis GC-MS Analysis start Start with this compound Sample extract Lipid Extraction (if in matrix) start->extract dry Dry Sample under Nitrogen extract->dry add_bf3 Add 14% BF3-Methanol dry->add_bf3 vortex_heat Vortex and Heat at 60°C add_bf3->vortex_heat add_hexane_nacl Add Hexane and Saturated NaCl vortex_heat->add_hexane_nacl separate Separate Hexane Layer add_hexane_nacl->separate cleanup Dry with Anhydrous Na2SO4 separate->cleanup inject Inject into GC-MS cleanup->inject end Data Acquisition and Analysis inject->end

Caption: Workflow for the derivatization and analysis of this compound.

signaling_pathway PA This compound (R-COOH) PAME This compound Methyl Ester (R-COOCH3) PA->PAME Esterification BF3_MeOH BF3-Methanol (Catalyst) BF3_MeOH->PAME Catalyzes H2O Water (H2O)

Caption: Esterification of this compound with BF3-Methanol.

References

Application Notes & Protocols: Tracing Phospholipid Remodeling with Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamic nature of cellular membranes is crucial for elucidating the mechanisms of various physiological and pathological processes. Phospholipid remodeling, a constant process of acyl chain turnover within membrane phospholipids, plays a pivotal role in maintaining membrane integrity, regulating signaling pathways, and responding to cellular stress. Palmitic acid, the most common saturated fatty acid in humans, is a key player in this process. Stable isotope labeling, coupled with mass spectrometry-based lipidomics, has emerged as a powerful technique to trace the metabolic fate of fatty acids and dissect the complexities of phospholipid remodeling.

This document provides detailed application notes and protocols for utilizing Palmitic acid-d17 , a deuterated analog of palmitic acid, to study phospholipid remodeling in cultured cells. The incorporation of 17 deuterium atoms provides a distinct mass shift, enabling sensitive and specific tracking of its incorporation into various phospholipid species.

Core Principles of Phospholipid Remodeling and Isotopic Tracing

Phospholipid remodeling primarily occurs through the Lands' cycle , a deacylation-reacylation cycle. In this pathway, a fatty acyl chain is cleaved from a phospholipid by a phospholipase A (PLA₂) to generate a lysophospholipid. Subsequently, a different fatty acyl-CoA is esterified to the lysophospholipid by a lysophospholipid acyltransferase (LPCAT) to form a remodeled phospholipid.

By introducing this compound into cell culture, we can trace its journey from uptake to its incorporation into various phospholipid classes and species. This allows for the quantification of:

  • De novo synthesis vs. remodeling: Differentiating between the incorporation of palmitic acid into newly synthesized phospholipids and its use in the remodeling of existing ones.

  • Acyl chain specificity: Determining the preference of different phospholipid classes for incorporating palmitic acid.

  • Flux through remodeling pathways: Quantifying the rate of palmitic acid incorporation and turnover within specific phospholipid pools under various experimental conditions.

Experimental Workflow Overview

A typical workflow for studying phospholipid remodeling using this compound involves several key stages:

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A Cell Seeding & Growth B Preparation of This compound:BSA Complex A->B Prepare labeling medium C Incubation with This compound B->C Treat cells D Cell Harvesting & Quenching C->D Time-course experiment E Lipid Extraction D->E Modified Bligh-Dyer F Sample Preparation for MS E->F Reconstitution G LC-MS/MS Analysis F->G Injection H Data Processing (Peak Integration, Lipid ID) G->H Generate raw data I Isotopic Enrichment Calculation H->I Quantify labeled species J Pathway Analysis & Biological Interpretation I->J Model metabolic flux G A Raw LC-MS/MS Data B Peak Picking & Alignment A->B C Lipid Identification (MS/MS fragmentation) B->C D Quantification of Labeled & Unlabeled Species C->D E Correction for Natural Isotope Abundance D->E F Calculation of Isotopic Enrichment E->F G Data Visualization (e.g., Heatmaps, Bar Charts) F->G H Metabolic Flux Analysis F->H I Biological Interpretation G->I H->I G PL Phospholipid (e.g., PC) LPL Lysophospholipid (e.g., Lyso-PC) PL->LPL PLA2 Remodeled_PL Remodeled Phospholipid (e.g., PC with d17-PA) LPL->Remodeled_PL LPCAT FA_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) d17_PA_CoA Palmitoyl-d17-CoA d17_PA_CoA->Remodeled_PL FA Fatty Acid

Application Note: Quantitative Analysis of Palmitic Acid in Biological Samples using Isotope Dilution Mass Spectrometry with Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palmitic acid, a 16-carbon saturated fatty acid, is the most common fatty acid in animals and plants. It plays a crucial role in various biological processes, from energy storage to cellular signaling. Aberrant palmitic acid metabolism has been implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. Consequently, accurate and precise quantification of palmitic acid in biological matrices is essential for both basic research and clinical diagnostics.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method utilizes a stable isotope-labeled version of the analyte as an internal standard. Palmitic acid-d17, a deuterated analog of palmitic acid, serves as an ideal internal standard for this purpose.[1] Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection by a mass spectrometer.

This application note provides a detailed protocol for the quantification of palmitic acid in biological samples (e.g., plasma, cell lysates) using this compound as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample containing the analyte of interest (palmitic acid). The labeled standard, or "internal standard," and the unlabeled analyte are assumed to behave identically during extraction, derivatization, and ionization.[2] By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined. This approach effectively corrects for sample loss during preparation and for variations in instrument response.

Experimental Protocols

Materials and Reagents
  • Palmitic Acid (≥99% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade methanol, acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Chloroform

  • Hexane

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Nitrogen gas for drying

  • Biological matrix (e.g., human plasma, cell pellets)

Preparation of Stock Solutions and Standards
  • Palmitic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of palmitic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the palmitic acid stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation: Lipid Extraction and Saponification

This protocol is a general guideline and may require optimization for different sample types.

  • Sample Aliquoting: Thaw frozen biological samples (e.g., 100 µL of plasma or 1x10^6 cells) on ice.

  • Internal Standard Spiking: Add a known amount (e.g., 50 µL) of the 10 µg/mL this compound working internal standard solution to each sample, calibration standard, and quality control (QC) sample.

  • Lipid Extraction (Folch Method):

    • To the spiked sample, add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes.

    • Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Saponification (to release esterified fatty acids):

    • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen at 40°C.

    • Add 1 mL of 0.3 M methanolic KOH.[3]

    • Incubate at 80°C for 1 hour in a water bath.[3]

    • Cool the samples on ice.

    • Acidify the mixture by adding 100 µL of concentrated HCl to protonate the fatty acids.

  • Fatty Acid Re-extraction:

    • Add 1 mL of hexane to the acidified sample.

    • Vortex for 2 minutes and centrifuge at 2,000 x g for 5 minutes.

    • Transfer the upper hexane layer to a clean glass tube.

    • Repeat the hexane extraction and pool the hexane layers.

  • Final Preparation:

    • Evaporate the pooled hexane layers to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 acetonitrile:water with 0.1% formic acid) for LC-MS analysis.

LC-MS/MS Analysis

The following are example conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid
Gradient 30% B to 100% B over 10 min, hold at 100% B for 5 min, re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Analysis Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Gas Flow Rates Optimized for the specific instrument
Monitored Ions Palmitic Acid: [M-H]⁻ m/z 255.2; This compound: [M-H]⁻ m/z 272.3

Data Presentation and Quantification

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of the analyte (palmitic acid) to the peak area of the internal standard (this compound) against the known concentration of the calibration standards. A linear regression analysis is then applied to the data.

Table 1: Example Calibration Curve Data

Standard Conc. (µg/mL)Palmitic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
0.115,2341,510,8760.0101
0.576,9871,523,4500.0505
1.0153,4561,515,6780.1012
5.0770,1231,520,9870.5063
10.01,543,8761,518,3451.0168
50.07,654,3211,512,6545.0605
100.015,287,6541,514,98710.0910

The resulting linear equation (y = mx + c) is used to calculate the concentration of palmitic acid in the unknown samples based on their measured peak area ratios.

Sample Data

Table 2: Quantification of Palmitic Acid in Human Plasma Samples

Sample IDPalmitic Acid Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (µg/mL)
Control 1987,6541,521,7890.64896.42
Control 2995,4321,519,8760.65506.48
Treated 11,234,5671,520,1230.81228.04
Treated 21,245,6781,518,5430.82038.12

Visualizations

Experimental Workflow

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extract Lipid Extraction (Folch Method) Spike->Extract Saponify Saponification Extract->Saponify ReExtract Fatty Acid Re-extraction (Hexane) Saponify->ReExtract Dry Dry Down & Reconstitute ReExtract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte/IS) Data->Ratio CalCurve Calibration Curve Plotting Ratio->CalCurve Concentration Calculate Analyte Concentration CalCurve->Concentration

Caption: Workflow for IDMS analysis of palmitic acid.

Analyte and Internal Standard Relationship

Analyte_IS_Relationship cluster_0 Analytes in Sample cluster_1 Mass Spectrometer PA Palmitic Acid (Endogenous) C16H32O2 m/z = 255.2 MS Measures Ratio of PA to IS PA->MS Identical chemical behavior IS This compound (Internal Standard) C16H15D17O2 m/z = 272.3 IS->MS Mass difference allows distinction

Caption: Analyte and internal standard relationship.

Applications

This isotope dilution mass spectrometry method using this compound offers high precision and accuracy for the quantification of palmitic acid in a variety of biological samples.[5] Its applications are widespread in:

  • Metabolic Research: Studying fatty acid metabolism and flux in health and disease.[6]

  • Drug Development: Assessing the effect of therapeutic agents on lipid metabolism.

  • Clinical Diagnostics: Developing biomarkers for metabolic disorders.

  • Nutritional Science: Evaluating the impact of diet on fatty acid profiles.

  • Lipidomics: Comprehensive analysis of lipid species within a biological system.[6]

Conclusion

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and reliable approach for the quantification of palmitic acid. The detailed protocol herein serves as a comprehensive guide for researchers and scientists, enabling precise measurements that are critical for advancing our understanding of the roles of fatty acids in biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Incorporation of Palmitic Acid-d17 in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low incorporation of Palmitic acid-d17 in primary hepatocyte cultures.

Frequently Asked Questions (FAQs)

Q1: What is the expected incorporation rate of this compound in primary hepatocytes?

A1: The exact incorporation rate of this compound can vary significantly depending on a multitude of factors, including the donor variability of primary hepatocytes (species, age, genetics), cell plating density, culture media composition, the concentration of this compound and bovine serum albumin (BSA), and the incubation time. Therefore, establishing a universal expected incorporation rate is challenging. A successful experiment is often determined by comparing the isotopic enrichment in treated cells against a vehicle-treated control group, where a significant and consistent increase in the d17-labeled palmitate is observed.

Q2: How critical is the quality of primary hepatocytes for successful this compound incorporation?

A2: The health and viability of primary hepatocytes are paramount for achieving optimal incorporation of labeled fatty acids. Hepatocytes should exhibit typical cobblestone morphology, be well-attached, and have high viability (>90%) before starting the experiment. Stressed or dying cells will have compromised metabolic activity, leading to significantly reduced uptake and incorporation of fatty acids.

Q3: What is the role of Bovine Serum Albumin (BSA) in this compound labeling experiments?

A3: Palmitic acid, like other long-chain fatty acids, has very low solubility in aqueous media and can be toxic to cells in its free form. BSA is crucial as it acts as a carrier protein to solubilize palmitic acid and facilitate its delivery to the hepatocytes in a non-toxic manner. It is essential to use fatty-acid-free BSA to ensure that the labeled palmitic acid is the primary fatty acid being delivered to the cells.

Q4: Can the concentration of this compound be toxic to the cells?

A4: Yes, high concentrations of palmitic acid can induce lipotoxicity in primary hepatocytes, leading to cellular stress, apoptosis, and reduced metabolic function. This, in turn, will decrease the incorporation of this compound. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific experimental conditions.

Q5: How long should I incubate the primary hepatocytes with this compound?

A5: The incubation time for optimal incorporation can vary. Shorter incubation times (e.g., 2-4 hours) may be sufficient to measure initial uptake rates, while longer incubation times (e.g., 12-24 hours) are typically used to study the incorporation of the fatty acid into complex lipids and its downstream metabolic fate. A time-course experiment is recommended to determine the ideal incubation period for your research question.

Troubleshooting Guide

Issue: Low or No Detectable Incorporation of this compound

This guide will help you systematically troubleshoot potential causes for low incorporation of this compound in your primary hepatocyte experiments.

1. Cell Health and Viability

Poor cell health is a primary reason for failed metabolic labeling experiments.

Potential Cause Recommended Action
Low initial viability of cryopreserved hepatocytes Always perform a viability count (e.g., trypan blue exclusion) after thawing. Aim for >90% viability.
Suboptimal cell attachment and morphology Ensure culture plates are properly coated with an extracellular matrix (e.g., collagen I). Cells should appear flattened with a distinct cobblestone morphology before treatment.
Cell stress during the experiment Minimize handling of the cells. Ensure proper incubator conditions (37°C, 5% CO2, >90% humidity).

2. This compound Preparation and Delivery

Improper preparation of the labeling medium is a common source of error.

Potential Cause Recommended Action
Precipitation of this compound Ensure complete solubilization of this compound by first dissolving it in a small amount of ethanol or DMSO before conjugating it to fatty-acid-free BSA in serum-free media. The solution should be clear.
Incorrect this compound:BSA molar ratio The molar ratio of fatty acid to BSA is critical. A common starting point is a 2:1 to 4:1 molar ratio. Too little BSA may not effectively solubilize the fatty acid, while too much can limit its availability to the cells.
Inadequate mixing of labeling medium Gently swirl the plate after adding the labeling medium to ensure even distribution.

3. Experimental Conditions

The culture environment and experimental design significantly impact fatty acid uptake.

Potential Cause Recommended Action
High glucose concentration in the media High glucose levels can decrease cellular fatty acid uptake. Consider using a medium with physiological glucose concentrations (e.g., 5 mM).
Suboptimal cell density Very low cell density can lead to reduced overall uptake, while over-confluent cultures may have cells with altered metabolic states. Seed cells to achieve approximately 80-90% confluency at the time of the experiment.
Presence of other fatty acids in the medium If not using a serum-free medium, other fatty acids in the serum will compete with this compound for uptake. It is highly recommended to perform the labeling in a serum-free medium.
Incorrect incubation time As mentioned in the FAQs, optimize the incubation time for your specific experimental goals.

4. Sample Preparation and Analysis

Errors during sample processing can lead to apparent low incorporation.

Potential Cause Recommended Action
Inefficient cell lysis and lipid extraction Use a validated lipid extraction method (e.g., Bligh-Dyer or Folch extraction) to ensure complete recovery of lipids from the cell pellet.
Degradation of lipids Keep samples on ice during processing and store extracts at -80°C to prevent lipid degradation.
Issues with mass spectrometry analysis Ensure the mass spectrometer is properly calibrated and that the method is optimized for the detection and quantification of this compound and its downstream metabolites. Include appropriate internal standards for accurate quantification.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex
  • Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to a concentration of 50 mM.

  • Prepare a BSA solution: Dissolve fatty-acid-free BSA in serum-free hepatocyte culture medium to a concentration of 10% (w/v). Gently warm to 37°C to aid dissolution.

  • Complex this compound with BSA: While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 3:1 this compound:BSA).

  • Incubate for conjugation: Incubate the mixture in a 37°C water bath for at least 1 hour to ensure complete conjugation. The solution should be clear.

  • Sterilize: Filter the final this compound-BSA complex solution through a 0.22 µm syringe filter.

  • Prepare working solution: Dilute the sterile complex in hepatocyte culture medium to the desired final concentration for your experiment.

Protocol 2: this compound Labeling of Primary Hepatocytes
  • Seed primary hepatocytes: Seed primary hepatocytes on collagen-coated plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to attach and recover for at least 24 hours.

  • Prepare cells for labeling: Gently aspirate the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Add labeling medium: Add the pre-warmed culture medium containing the desired concentration of the this compound-BSA complex to the cells.

  • Incubate: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) in a cell culture incubator (37°C, 5% CO2).

  • Harvest cells: After incubation, place the plate on ice and aspirate the labeling medium.

  • Wash cells: Wash the cells twice with ice-cold PBS to remove any residual extracellular labeled fatty acids.

  • Cell lysis and storage: Add an appropriate lysis buffer for your downstream application (e.g., for lipid extraction or proteomics). Scrape the cells, collect the lysate, and store at -80°C until analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Hepatocyte_Culture Culture Primary Hepatocytes Labeling Incubate Cells with This compound Hepatocyte_Culture->Labeling PA_BSA_Complex Prepare this compound-BSA Complex PA_BSA_Complex->Labeling Harvest Harvest and Wash Cells Labeling->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction MS_Analysis Mass Spectrometry Analysis Lipid_Extraction->MS_Analysis Data_Interpretation Data_Interpretation MS_Analysis->Data_Interpretation Data Interpretation

Caption: Workflow for this compound labeling in primary hepatocytes.

Troubleshooting_Logic Troubleshooting Logic for Low Incorporation cluster_solutions_cells Cell Health Solutions cluster_solutions_reagents Reagent Solutions cluster_solutions_conditions Condition Solutions cluster_solutions_analysis Analysis Solutions Start Low this compound Incorporation Check_Cells Assess Cell Health (Viability, Morphology) Start->Check_Cells Check_Reagents Verify PA-d17-BSA Complex Preparation Start->Check_Reagents Check_Conditions Review Experimental Conditions Start->Check_Conditions Check_Analysis Evaluate Sample Prep & MS Analysis Start->Check_Analysis Use_New_Vial Use new vial of hepatocytes Check_Cells->Use_New_Vial Optimize_Coating Optimize plate coating Check_Cells->Optimize_Coating Remake_Complex Prepare fresh PA-d17-BSA Check_Reagents->Remake_Complex Adjust_Ratio Adjust PA:BSA ratio Check_Reagents->Adjust_Ratio Optimize_Density Optimize cell density Check_Conditions->Optimize_Density Optimize_Time Perform time-course Check_Conditions->Optimize_Time Change_Media Use low-glucose, serum-free media Check_Conditions->Change_Media Validate_Extraction Validate extraction method Check_Analysis->Validate_Extraction Check_MS Check MS calibration & method Check_Analysis->Check_MS

Caption: A logical approach to troubleshooting low fatty acid incorporation.

Technical Support Center: Optimizing Palmitic Acid-d17 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Palmitic acid-d17 in their experiments while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a deuterated form of palmitic acid, a common long-chain saturated fatty acid. The deuterium atoms act as a stable isotope label, allowing researchers to trace the metabolism and trafficking of palmitic acid in various biological systems without the use of radioactivity.[1] Its primary applications are in metabolic studies and lipidomics to investigate fatty acid uptake, esterification, oxidation, and incorporation into complex lipids.

Q2: Why is it crucial to optimize the concentration of this compound in cell culture experiments?

A2: Like its non-labeled counterpart, high concentrations of palmitic acid can be toxic to cells, a phenomenon known as lipotoxicity.[2] This can lead to unintended cellular stress, apoptosis, and altered metabolism, which can confound experimental results.[2][3] Therefore, it is critical to determine the optimal concentration of this compound that allows for effective tracing without inducing cytotoxic effects.

Q3: What are the common signs of cytotoxicity caused by this compound?

A3: Signs of cytotoxicity can include:

  • Reduced cell viability and proliferation.

  • Changes in cell morphology (e.g., rounding, detachment).

  • Increased apoptosis or necrosis.[4]

  • Induction of cellular stress markers (e.g., reactive oxygen species (ROS), endoplasmic reticulum (ER) stress).[1][2][5]

Q4: How does the cytotoxicity of this compound compare to non-labeled palmitic acid?

A4: The cytotoxic properties of this compound are expected to be very similar to those of non-labeled palmitic acid. The substitution of hydrogen with deuterium atoms is a minor structural change that generally does not alter the fundamental physicochemical and biological properties of the molecule. Therefore, literature regarding the cytotoxicity of palmitic acid is directly relevant to the use of this compound.

Q5: Why is Bovine Serum Albumin (BSA) used when preparing palmitic acid solutions for cell culture?

A5: Palmitic acid has very low solubility in aqueous solutions like cell culture media.[6] BSA is used as a carrier protein to bind to palmitic acid, forming a complex that is soluble and can be readily taken up by cells.[6] This mimics the physiological transport of fatty acids in the bloodstream and helps to prevent the formation of palmitic acid micelles that can be cytotoxic.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High cell death or low viability after treatment with this compound. The concentration of this compound is too high, leading to lipotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type. Start with a low concentration and titrate up. (See Experimental Protocol 1).
Improper preparation of the this compound-BSA complex.Ensure that the palmitic acid is fully dissolved and properly conjugated to BSA. Follow a validated protocol for preparing the complex. (See Experimental Protocol 2).
The final concentration of the solvent (e.g., ethanol, DMSO) used to dissolve the palmitic acid is too high.The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically <0.1%) and a solvent-only control should be included in your experiments.[7]
Inconsistent or unexpected experimental results. Variability in the preparation of the this compound-BSA complex between experiments.Prepare a large batch of the this compound-BSA complex, aliquot, and store at -20°C for consistent use across multiple experiments.[8][9]
The health and confluency of the cells at the time of treatment varied.Standardize your cell seeding density and ensure cells are in a healthy, logarithmic growth phase before starting the experiment.
Low incorporation of this compound into cellular lipids. The concentration of this compound is too low for detection by your analytical method.Increase the concentration of this compound, ensuring it remains below the cytotoxic level. Alternatively, increase the incubation time or use a more sensitive analytical technique.
The incubation time is too short.Perform a time-course experiment to determine the optimal incubation time for sufficient labeling.

Quantitative Data: Cytotoxic Concentrations of Palmitic Acid

The cytotoxic concentration of palmitic acid is highly dependent on the cell type and the duration of exposure. The following table summarizes some reported IC50 (half-maximal inhibitory concentration) values for palmitic acid in different cell lines. These values can serve as a starting point for determining the optimal concentration of this compound in your experiments.

Cell LineCell TypeIC50 (µM)Exposure Time (hours)Reference
IshikawaEndometrial Cancer348.2 ± 30.2972[5][10]
ECC-1Endometrial Cancer187.3 ± 19.0272[5][10]
RL95-2Endometrial Cancer69.5124[11]
HEC-1-AEndometrial Cancer56.8948[11]
MOLT-4Human LeukemiaInduces apoptosis at 50 µg/mL (~195 µM)Not Specified[12]
BV2MicrogliaDose-dependent decrease in viability from 100 µM24[13]
Rat HepatocytesPrimary CellsDose-dependent cytotoxicity from 0.125 mmol/L (125 µM)Not Specified[4]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a general method for determining the optimal concentration of this compound for your specific cell line using a cytotoxicity assay such as the MTT or LDH assay.

1. Cell Seeding:

  • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Incubate the cells overnight to allow for attachment.

2. Preparation of this compound-BSA Complex:

  • Prepare a stock solution of the this compound-BSA complex using a validated protocol (see Protocol 2).

3. Treatment:

  • Prepare a series of dilutions of the this compound-BSA complex in your cell culture medium. A suggested starting range is 0 µM, 25 µM, 50 µM, 100 µM, 200 µM, and 400 µM.

  • Include the following controls:

    • Untreated cells (medium only).

    • Vehicle control (BSA solution without this compound).

    • Solvent control (if a solvent like ethanol was used to dissolve the palmitic acid).

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the this compound-BSA complex.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

4. Cytotoxicity Assay:

  • Perform a standard cytotoxicity assay, such as the MTT or LDH assay, according to the manufacturer's instructions.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT into a purple formazan product.[14][15]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[7][16]

5. Data Analysis:

  • Measure the absorbance or fluorescence according to the assay protocol.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the this compound concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your optimal working concentration.

Protocol 2: Preparation of this compound-BSA Complex

This protocol is adapted from several sources and describes the preparation of a 5 mM this compound stock solution complexed with BSA.[6][8][9]

Materials:

  • This compound

  • Fatty acid-free BSA

  • Ethanol (100%)

  • Cell culture medium (e.g., DMEM)

  • Sterile, conical tubes

  • Water bath or heating block

Procedure:

  • Prepare a 500 mM this compound stock in ethanol:

    • Dissolve the appropriate amount of this compound in 100% ethanol to make a 500 mM stock solution.

    • Heat at 70°C to fully dissolve the fatty acid.

  • Prepare a 10% BSA solution:

    • Dissolve fatty acid-free BSA in your desired cell culture medium to a final concentration of 10% (w/v).

    • Filter-sterilize the BSA solution and warm it to 37°C.

  • Complex this compound with BSA:

    • In a sterile tube, add 10 µL of the 500 mM this compound stock solution to 990 µL of the pre-warmed 10% BSA solution. This will give a final this compound concentration of 5 mM.

    • Vortex the solution immediately.

    • Incubate at 55°C for 15 minutes, vortexing intermittently.

  • Prepare the Vehicle Control:

    • Add 10 µL of 100% ethanol to 990 µL of the 10% BSA solution to create a vehicle control.

  • Storage:

    • Store the this compound-BSA complex and the vehicle control in aliquots at -20°C. Before use, thaw and incubate at 55°C for 15 minutes.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pa Prepare Palmitic Acid-d17 Stock complex Complex PA-d17 with BSA prep_pa->complex prep_bsa Prepare BSA Solution prep_bsa->complex treat_cells Treat Cells with Concentration Gradient complex->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cytotoxicity Assay (MTT/LDH) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Analyze Data & Determine Optimal Conc. measure->analyze

Caption: Workflow for determining the optimal non-toxic concentration of this compound.

lipotoxicity_pathway Simplified Signaling Pathway of Palmitic Acid-Induced Cytotoxicity cluster_stress Cellular Stress cluster_signaling Altered Signaling pa High Concentration of Palmitic Acid er_stress ER Stress pa->er_stress mito_dysfunction Mitochondrial Dysfunction pa->mito_dysfunction akt_mtor Inhibition of AKT/mTOR Pathway pa->akt_mtor nfkb Activation of NF-κB Pathway pa->nfkb apoptosis Apoptosis er_stress->apoptosis ros ROS Production mito_dysfunction->ros mito_dysfunction->apoptosis ros->apoptosis akt_mtor->apoptosis nfkb->apoptosis

Caption: Key pathways involved in palmitic acid-induced lipotoxicity.

References

Technical Support Center: Mass Spectrometry Analysis of Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratios when analyzing Palmitic acid-d17 by mass spectrometry.

Frequently Asked Questions (FAQs)
FAQ 1: Why is my this compound signal weak or exhibiting a poor signal-to-noise (S/N) ratio?

A poor signal-to-noise ratio for this compound can stem from three primary areas: sample preparation, mass spectrometer settings, or background contamination. A systematic approach is crucial to identify and resolve the issue.

Troubleshooting Steps:

  • Review Sample Preparation: Inadequate extraction, insufficient cleanup, or inappropriate sample concentration are common culprits.[1] Highly concentrated samples can cause ion suppression, while overly dilute samples may fall below the instrument's detection limit.[1]

  • Verify Mass Spectrometer Parameters: Suboptimal instrument settings, such as incorrect ionization parameters, declustering potential, or collision energy, can significantly reduce signal intensity.[1] Regular tuning and calibration are essential for maintaining peak performance.[1]

  • Investigate Background Contamination: Palmitic acid is a ubiquitous environmental contaminant.[2][3] High background signals from unlabeled palmitic acid can obscure the deuterated standard's signal. This contamination can originate from solvents, glassware, plasticware (pipette tips, tubes, SPE columns), and even fingerprints from handling instrument components.[2][3][4][5]

Below is a general workflow to diagnose the source of a poor S/N ratio.

cluster_start cluster_main cluster_prep cluster_ms cluster_contam start Poor Signal-to-Noise for this compound prep Sample Preparation Issues start->prep Evaluate Sample ms MS Parameter Optimization start->ms Evaluate Instrument contam Background Contamination start->contam Evaluate Blanks p1 Inefficient Extraction? (Low Recovery) prep->p1 p2 Matrix Effects? (Ion Suppression) prep->p2 p3 Incorrect Concentration? prep->p3 p4 Derivatization Needed? prep->p4 m1 Instrument Tuned & Calibrated? ms->m1 m2 Correct Ionization Mode? (e.g., Negative ESI) ms->m2 m3 Optimized DP / CE? ms->m3 m4 Source Parameters Set? (Gas, Temp, Voltage) ms->m4 c1 Solvents / Reagents Blank? contam->c1 c2 Glassware / Plasticware Clean? contam->c2 c3 MS Source Clean? contam->c3 c4 Procedural Blank High? contam->c4

Caption: General troubleshooting workflow for poor S/N ratio.
FAQ 2: How can I improve my sample preparation to increase the signal-to-noise ratio?

Effective sample preparation is critical for removing interfering substances and concentrating your analyte. The optimal method depends on your sample matrix (e.g., plasma, serum, tissue) and whether you are analyzing free fatty acids or total fatty acids (requiring a hydrolysis step).

Key Strategies:

  • Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for isolating lipids.

    • LLE: Methods like the Folch or Bligh & Dyer, which use a chloroform/methanol/water solvent system, are well-established for lipid extraction.[6] Alternative methods using solvents like methyl-tert-butyl ether (MTBE) have also gained popularity.[7]

    • SPE: SPE can provide a cleaner extract by selectively binding the analyte and washing away interferences.[8] However, be aware that SPE columns, particularly the plastic barrels, can be a source of palmitic acid contamination.[4]

  • Derivatization: Converting the carboxylic acid group of palmitic acid to an ester can significantly improve its chromatographic behavior and ionization efficiency.

    • Pentafluorobenzyl Bromide (PFBBr): Derivatization with PFBBr to form a pentafluorobenzyl (PFB) ester is a highly effective strategy.[9][10] These derivatives are exceptionally sensitive in negative chemical ionization (NCI) mode for GC-MS and also show excellent response in LC-MS.[11][12]

Below is a decision tree to help guide your sample preparation strategy.

start Start: Sample Matrix (e.g., Plasma, Tissue) q1 Analyze Free Fatty Acids or Total Fatty Acids? start->q1 hydrolysis Perform Saponification (e.g., with KOH) to release esterified fatty acids q1->hydrolysis Total extract Select Extraction Method q1->extract Free hydrolysis->extract lle Liquid-Liquid Extraction (LLE) (e.g., Folch, Bligh-Dyer) extract->lle Standard Method spe Solid-Phase Extraction (SPE) (Test for background contamination) extract->spe Higher Cleanup q2 Enhance Sensitivity? lle->q2 spe->q2 deriv Derivatize with PFBBr q2->deriv Yes analysis Analyze by LC-MS or GC-MS (Negative Ion Mode) q2->analysis No deriv->analysis

Caption: Sample preparation decision workflow.

Experimental Protocol 1: General Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a modified version of well-established methods for extracting lipids from plasma.[7][13]

  • Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Add your working solution of this compound and other internal standards.

  • Solvent Addition: Add 400 µL of ice-cold methanol, vortex for 10 seconds. Then, add 500 µL of ice-cold methyl-tert-butyl ether (MTBE) and sonicate for 1 hour at 4°C.[7]

  • Phase Separation: Add 500 µL of MS-grade water to induce phase separation. Vortex and then centrifuge at 10,000 x g for 10 minutes.[7]

  • Collection: Carefully collect the upper organic layer (MTBE phase) into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS or GC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1).

FAQ 3: What are the optimal mass spectrometer settings for this compound?

Optimizing MS parameters is a critical step that must be performed for your specific instrument and method.[1] Fatty acids, including palmitic acid, readily deprotonate and are best analyzed in negative ion mode .[14]

Key Parameters to Optimize:

  • Ionization Source: Electrospray ionization (ESI) is most common for LC-MS. For GC-MS, atmospheric pressure chemical ionization (APCI) or negative ion chemical ionization (NCI) after PFBBr derivatization yields excellent sensitivity.[12]

  • Declustering Potential (DP) / Cone Voltage: This voltage prevents ion clustering and premature fragmentation in the source. An optimal value maximizes the precursor ion signal.

  • Collision Energy (CE): In MS/MS (or MRM) mode, this energy is required to fragment the precursor ion into product ions. It must be optimized for each specific precursor-product transition.

Table 1: Typical Starting Parameters for LC-ESI-MS/MS

ParameterTypical ValuePurpose
PolarityNegativePromotes deprotonation of the carboxylic acid group.[14]
Capillary Voltage-3.0 to -4.5 kVCreates the electrospray.
Nebulizing Gas30-50 psiAssists in droplet formation.
Drying Gas Flow8-12 L/minAids in solvent evaporation.
Gas Temperature300-450 °CFacilitates desolvation of ions.[15]
Declustering Potential (DP)-80 to -120 VTo be optimized; prevents ion clustering.[15]
Collision Energy (CE)-15 to -30 eVTo be optimized; induces fragmentation for MRM.[15]

Experimental Protocol 2: Systematic Optimization of DP and CE

This protocol uses direct infusion of your standard to find the optimal settings.

  • Prepare Standard: Prepare a solution of this compound (e.g., 100-500 ng/mL) in a solvent that mimics your mobile phase.

  • Infuse: Using a syringe pump, infuse the standard directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Optimize DP: Set the instrument to monitor the precursor ion for this compound (e.g., m/z 272.5 for [M-H]⁻). Ramp the DP across a relevant range (e.g., -20 to -150 V) and record the signal intensity. The value that gives the maximum intensity is your optimal DP.

  • Optimize CE: Using the optimal DP, set up an MS/MS experiment to monitor the fragmentation of your precursor ion. Ramp the CE across a relevant range (e.g., -5 to -50 eV) and monitor the intensity of your target product ions. The CE value that produces the maximum signal for your chosen product ion is the optimum for that transition.

FAQ 4: I see a high background signal for palmitic acid. What are common contamination sources and how can I eliminate them?

Palmitic acid (C16:0) is one of the most common contaminants in a lab environment, and a high background signal can easily overwhelm the signal from your deuterated analyte.[2]

Common Sources & Solutions:

Contamination SourceMitigation Strategy
Solvents & Reagents Use the highest purity solvents available (e.g., LC-MS grade). Test new bottles by running a blank to ensure they are clean.
Plasticware Avoid plastic wherever possible. Polypropylene tubes, pipette tips, and syringe filters are known to leach palmitic and stearic acids.[3][4] If plastics must be used, pre-rinse them with your extraction solvent.
Glassware Use glass volumetric flasks and vials. Note that even some disposable glass Pasteur pipettes have been shown to be a source of contamination.[5] Thoroughly clean glassware by baking at high temperatures (e.g., >400°C) or rinsing extensively with organic solvents.
SPE Columns The polypropylene barrels of commercial SPE columns are a significant source of contamination.[4] Always run a procedural blank by passing solvent through a column to check for leachates.
MS Source/System If the background is constant throughout a run, the MS source may be contaminated.[2] This can happen from fingerprints if the source was handled without gloves. A thorough source cleaning according to the manufacturer's protocol is required.
FAQ 5: How do matrix effects impact my analysis and how can I mitigate them?

Matrix effects occur when co-eluting compounds from your sample (e.g., salts, phospholipids) interfere with the ionization of your analyte in the MS source.[16][17] This typically leads to ion suppression , where the signal for your analyte is reduced, resulting in poor sensitivity and inaccurate quantification.[18]

Diagnosing Matrix Effects:

The most common method is the post-extraction spike experiment.[8] This involves comparing the analyte's signal in a clean solution versus its signal when spiked into an extracted blank matrix sample. A significant drop in signal in the matrix sample indicates ion suppression.

Table 2: Strategies for Mitigating Matrix Effects

StrategyDescription
Improve Sample Cleanup Use more rigorous extraction methods like SPE or advanced LLE techniques to remove interfering components before they reach the MS.[17][19] TurboFlow columns can also be highly effective at removing phospholipids.[16]
Optimize Chromatography Adjust your LC gradient to chromatographically separate this compound from the region where matrix components elute.[17][20]
Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components.[8] This is a simple but effective strategy, provided the analyte signal remains strong enough for detection.
Use a Stable Isotope-Labeled Internal Standard This is the most crucial strategy. Since this compound is your internal standard, it should co-elute with any endogenous (unlabeled) palmitic acid and experience similar matrix effects, allowing for reliable quantification of the unlabeled analyte.[17]

Experimental Protocol 3: Assessing Matrix Effects (Post-Extraction Spike)

  • Prepare Samples:

    • Set A (Neat Solution): Spike this compound into a clean reconstitution solvent at a known concentration.

    • Set B (Post-Spike Matrix): Extract a blank matrix sample (e.g., plasma with no analyte). After drying down the extract, spike this compound into the reconstituted blank extract at the same final concentration as Set A.[8]

  • Analyze: Inject and analyze both sets of samples using your LC-MS method.

  • Calculate Matrix Effect (%ME):

    • %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

References

Technical Support Center: Palmitic Acid-d17 Stable Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the back-exchange of deuterium in palmitic acid-d17 studies.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern in this compound studies?

A: Deuterium back-exchange is the unintended replacement of deuterium atoms on a labeled molecule, such as this compound, with hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This is a significant concern in stable isotope tracing studies because it leads to an underestimation of the true enrichment of the tracer in biological samples, potentially causing inaccurate calculations of fatty acid metabolism, synthesis, and turnover rates.[1][2]

Q2: Which analytical technique is better for analyzing this compound to minimize back-exchange: GC-MS or LC-MS?

A: Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) can be used, and the choice depends on the specific experimental needs and sample preparation workflow.

  • GC-MS is a highly sensitive and reproducible method for fatty acid analysis. However, it requires derivatization of fatty acids into volatile fatty acid methyl esters (FAMEs). This derivatization step, which often involves acidic or basic conditions and heating, can be a potential source of deuterium back-exchange.

  • LC-MS has the advantage of analyzing underivatized fatty acids, thereby avoiding potential deuterium loss during derivatization. This makes it an attractive option for minimizing back-exchange. However, LC-MS may have different sensitivity and chromatographic resolution compared to GC-MS for fatty acids.

Ultimately, the best technique involves a validated protocol that has been shown to minimize deuterium loss for your specific sample type.

Q3: Are there alternatives to deuterium labeling to avoid back-exchange issues with palmitic acid?

A: Yes, using Carbon-13 (¹³C) labeled palmitic acid is a common alternative. ¹³C is a stable isotope that is not susceptible to exchange under typical experimental conditions.[1] However, the synthesis of ¹³C-labeled compounds can be more expensive than deuterium labeling.

Q4: How can I store my this compound standard to ensure its stability?

A: To minimize the potential for back-exchange during storage, this compound should be stored as a solid at -20°C or below in a tightly sealed container. If a stock solution is required, dissolve the standard in a high-purity aprotic solvent such as anhydrous acetonitrile, hexane, or dioxane, and store at -20°C or -80°C. Avoid using protic solvents like methanol or water for long-term storage.

Troubleshooting Guides

Guide 1: Low Deuterium Enrichment Detected in Samples

Symptom: The measured deuterium enrichment in your biological samples after administering this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Deuterium Back-Exchange during Sample Preparation 1. Review Lipid Extraction: Ensure the use of aprotic solvents (e.g., hexane, chloroform, methyl-tert butyl ether) for lipid extraction. Minimize contact with aqueous phases. 2. Optimize Saponification/Hydrolysis: If saponification is necessary to release palmitic acid from complex lipids, use the mildest possible conditions (e.g., lower temperature, shorter incubation time, less harsh base/acid). Consider enzymatic hydrolysis as a gentler alternative. 3. Evaluate Derivatization to FAMEs: If using GC-MS, assess your derivatization method. Acid-catalyzed methods (e.g., BF₃/methanol) can be a source of back-exchange. Consider alternative methods or optimize reaction conditions (e.g., lower temperature).
Metabolic Loss of Deuterium 1. Consider Biological Processes: Be aware that some metabolic processes, such as desaturation and elongation, can lead to the loss of deuterium atoms from the fatty acid chain.[2] 2. Choose Appropriate Labeling Position: If possible, use palmitic acid labeled in positions that are less likely to be affected by the metabolic pathways you are studying.
Instrumental Issues 1. Calibrate Instrument: Ensure your mass spectrometer is properly calibrated and optimized for the detection of your deuterated and non-deuterated palmitate species. 2. Check for Contamination: Rule out any contamination in your analytical system that might be interfering with the measurement.
Guide 2: Inconsistent Results Across Replicates

Symptom: You observe high variability in deuterium enrichment values across your technical or biological replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Handling 1. Standardize Protocols: Ensure that every sample is processed using the exact same protocol, with consistent incubation times, temperatures, and reagent volumes. 2. Minimize Exposure to Air and Moisture: Work quickly and under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent oxidation and exposure to atmospheric water, which can contribute to back-exchange.
Non-Homogeneous Samples 1. Ensure Proper Mixing: Thoroughly homogenize tissues or mix biofluids before taking aliquots for extraction to ensure that each replicate is representative of the whole sample.
Carryover in Analytical System 1. Implement Wash Steps: Incorporate rigorous wash steps between sample injections in your GC-MS or LC-MS sequence to prevent carryover from one sample to the next.

Data Presentation

The following table summarizes factors that can influence deuterium back-exchange and provides a qualitative comparison of different methods.

Table 1: Factors Influencing Deuterium Back-Exchange and Method Comparison

Factor/Method Impact on Back-Exchange Recommendation
pH Acidic and basic conditions can catalyze back-exchange.Work at neutral or slightly acidic pH whenever possible. Minimize exposure to strong acids or bases.
Temperature Higher temperatures accelerate the rate of back-exchange.Perform all sample preparation steps at low temperatures (e.g., on ice). Avoid excessive heating during derivatization.
Solvent Type Protic solvents (e.g., water, methanol) can readily exchange protons with the deuterated analyte.Use aprotic solvents (e.g., hexane, acetonitrile, chloroform) for extraction and storage.
Saponification Can be a significant source of back-exchange due to basic conditions and heating.Use mildest conditions possible. Consider enzymatic hydrolysis.
Derivatization (FAMEs) Acid-catalyzed methods can promote back-exchange.Optimize reaction conditions (lower temperature, shorter time). Consider alternative derivatization reagents.
Analytical Method LC-MS avoids derivatization, a key step for potential back-exchange.If back-exchange during derivatization is a major concern, developing an LC-MS method is recommended.

Table 2: Illustrative Quantitative Data on Deuterium Retention

Disclaimer: The following data are for illustrative purposes to demonstrate the potential impact of different methods on deuterium retention and are not based on a specific experimental study. Actual results may vary.

Sample Preparation Step Condition A (Harsh) Condition B (Mild) Estimated Deuterium Retention (%)
Saponification 1 M NaOH, 100°C, 1 hour0.5 M KOH in 95% Ethanol, 60°C, 30 min85-90% (A) vs. 95-98% (B)
Derivatization to FAME 14% BF₃ in Methanol, 100°C, 30 minAcetyl chloride in Methanol, 80°C, 15 min90-95% (A) vs. >98% (B)
Overall Workflow Combination of Harsh ConditionsCombination of Mild ConditionsPotentially <80% vs. >93%

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modified Folch extraction designed to minimize exposure to protic solvents.

  • Sample Preparation: To 100 µL of plasma or serum in a glass tube, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Internal Standard: Add an appropriate amount of a deuterated internal standard (e.g., a different deuterated fatty acid not expected to be present in the sample).

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Add 0.5 mL of 0.9% NaCl solution. Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas at low heat (e.g., 30-40°C).

  • Storage: Resuspend the dried lipid extract in an aprotic solvent (e.g., hexane) and store at -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) with Minimized Back-Exchange

This protocol uses a milder acid-catalyzed method for transesterification.

  • Reagent Preparation: Prepare a solution of 5% (v/v) acetyl chloride in anhydrous methanol. This should be done fresh and kept on ice.

  • Reaction: To the dried lipid extract from Protocol 1, add 1 mL of the 5% acetyl chloride in methanol solution.

  • Incubation: Tightly cap the tube and heat at 80°C for 1 hour.

  • Neutralization: Cool the tube on ice and add 1.5 mL of 6% K₂CO₃ solution to stop the reaction.

  • Extraction of FAMEs: Add 1 mL of hexane, vortex for 30 seconds, and centrifuge at 1,000 x g for 5 minutes.

  • Collection: Transfer the upper hexane layer containing the FAMEs to a new glass vial for GC-MS analysis.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological Sample Biological Sample Lipid Extraction Lipid Extraction Biological Sample->Lipid Extraction Aprotic Solvents Saponification (Optional) Saponification (Optional) Lipid Extraction->Saponification (Optional) Mild Conditions LC-MS Analysis LC-MS Analysis Lipid Extraction->LC-MS Analysis Derivatization (FAMEs) Derivatization (FAMEs) Saponification (Optional)->Derivatization (FAMEs) Mild Conditions GC-MS Analysis GC-MS Analysis Derivatization (FAMEs)->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing LC-MS Analysis->Data Processing

Caption: Workflow for the analysis of this compound.

Troubleshooting Logic for Low Deuterium Enrichment

troubleshooting_workflow start Low Deuterium Enrichment Detected check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_extraction Aprotic Solvents Used? check_sample_prep->check_extraction Yes optimize_prep Optimize Sample Preparation: - Use aprotic solvents - Use mild hydrolysis/derivatization check_sample_prep->optimize_prep No check_hydrolysis Mild Hydrolysis Conditions? check_extraction->check_hydrolysis Yes check_extraction->optimize_prep No check_derivatization Mild Derivatization Conditions? check_hydrolysis->check_derivatization Yes check_hydrolysis->optimize_prep No check_derivatization->optimize_prep No check_metabolism Consider Metabolic Loss check_derivatization->check_metabolism Yes end Problem Resolved optimize_prep->end investigate_pathways Investigate Potential Metabolic Pathways for Deuterium Loss check_metabolism->investigate_pathways Possible check_instrument Check Instrument Performance check_metabolism->check_instrument Unlikely investigate_pathways->end calibrate_instrument Calibrate and Validate Mass Spectrometer Method check_instrument->calibrate_instrument Issues Found check_instrument->end No Issues calibrate_instrument->end

Caption: Troubleshooting logic for low deuterium enrichment.

References

Technical Support Center: Palmitic Acid-d17 Dissolution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices, troubleshooting advice, and frequently asked questions for dissolving and using Palmitic acid-d17 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a deuterated version of palmitic acid, a common 16-carbon saturated fatty acid. The deuterium atoms act as a stable isotope label, making it a valuable tracer for metabolic research.[1][2][3] It allows scientists to track the uptake, trafficking, and metabolism of palmitic acid within cells using techniques like mass spectrometry, without interfering with the biological processes being studied.[1]

Q2: What is the best solvent to dissolve this compound?

This compound is sparingly soluble in aqueous solutions but dissolves well in organic solvents like ethanol and DMSO.[1][4]

  • Ethanol: This is a frequently recommended solvent. Stock solutions of up to 1800 mM can be achieved.[5] It is crucial to dilute the stock solution significantly in the final culture medium to avoid solvent toxicity; the final ethanol concentration should not exceed 0.05%.[6]

  • DMSO: Also an effective solvent, with a solubility of about 80 mM for palmitic acid.[5] However, DMSO can have its own biological effects and may be more toxic than ethanol at similar concentrations.[5][7]

  • NaOH: Saponification using NaOH creates the sodium salt of the fatty acid (sodium palmitate), which is more water-soluble.[8][9] This method avoids organic solvents but requires careful pH management.

Q3: Why is Bovine Serum Albumin (BSA) necessary when working with fatty acids in cell culture?

Long-chain fatty acids like palmitic acid have very low solubility in aqueous cell culture media and can be toxic to cells in their free form.[10][11] In vivo, fatty acids are transported in the blood bound to albumin.[6] Bovine Serum Albumin (BSA), particularly fatty acid-free BSA, is used to mimic this physiological transport system.[12] It acts as a carrier, binding to the this compound and forming a stable, soluble complex that facilitates its delivery to cells and reduces potential lipotoxicity.[6][10][11]

Q4: What is the ideal molar ratio of this compound to BSA?

The molar ratio of fatty acid to BSA (FA:BSA) is a critical parameter that can significantly influence experimental outcomes.[6] Different ratios can alter the availability of the fatty acid and induce different cellular responses.[6]

  • Low Ratios (e.g., 1.5:1 to 3:1): These are often used to mimic physiological conditions and are less likely to cause cellular stress.[13][14]

  • High Ratios (e.g., 5:1 to 10:1): These can be used to model lipotoxic conditions, as a higher ratio means more unbound fatty acid is available, which can be pro-inflammatory or induce cell death.[5][6] It is essential to keep the FA:BSA ratio consistent across experiments and to report it in any publications.[6]

Q5: How should I store the this compound stock solution?

Palmitic acid is a stable saturated fatty acid, so oxidation is not a major concern.[15]

  • Powder: Store the solid form in a desiccator at the temperature recommended by the manufacturer (e.g., 4°C or -20°C).[13]

  • Stock Solutions: Organic solvent stocks (e.g., in ethanol or DMSO) can be stored at -20°C.[15]

  • FA:BSA Complex: The final conjugated solution can be sterile-filtered, aliquoted, and stored at -20°C for long-term use.[11][16] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: My this compound precipitated after I added it to the cell culture medium.

Potential Cause Solution Citation
Low Temperature The BSA solution and the final culture medium should be pre-warmed to at least 37°C before adding the fatty acid stock. Maintaining temperature is critical during the conjugation step.[10][13][16]
Incorrect Mixing Order Always add the dissolved fatty acid stock solution to the pre-warmed BSA solution or BSA-containing medium, not the other way around. Add the fatty acid stock slowly while stirring or vortexing.[13][14]
High Concentration The concentration of palmitic acid may be too high for the amount of BSA available. Ensure your FA:BSA molar ratio is appropriate. You may need to increase the BSA concentration or decrease the fatty acid concentration.[7][17]
Insufficient Conjugation Time The fatty acid and BSA need time to complex. Incubate the mixture at 37°C for at least one hour with gentle shaking to ensure complete conjugation. Some protocols recommend overnight incubation.[12][13][16]
pH Issues If using the NaOH saponification method, ensure the pH of the final solution is adjusted to be compatible with your cell culture medium.[6]

Problem: My cells are showing high levels of toxicity or death after treatment.

Potential Cause Solution Citation
High FA:BSA Molar Ratio A high ratio increases the concentration of unbound fatty acids, which can be lipotoxic. Try lowering the FA:BSA ratio to see if toxicity decreases.[6]
Solvent Toxicity The final concentration of the organic solvent (ethanol or DMSO) in the culture medium may be too high. Ensure the final ethanol concentration is below 0.05% and DMSO is below 0.1% (cell-line dependent).[5][6]
Inadequate BSA Control The vehicle control should contain the same amount of BSA and solvent as the fatty acid treatment group. BSA itself can have effects on cells.[6]
High Fatty Acid Concentration Palmitic acid can induce apoptosis and ER stress at high concentrations. Perform a dose-response experiment to find the optimal non-toxic concentration for your cell line.[18][19]

Problem: The final this compound-BSA solution appears cloudy.

A slight opalescence can be normal, but a cloudy solution with visible particles indicates precipitation. If the solution becomes cloudy upon cooling after preparation, gentle warming and sonication may help redissolve the complex before use.[9][11] However, persistent cloudiness suggests a fundamental issue with solubility or conjugation that should be addressed using the troubleshooting steps for precipitation.[9]

Experimental Protocols

Protocol 1: Dissolution using Ethanol and BSA Conjugation

This is the most common method for preparing a fatty acid-BSA complex for cell culture.

Materials:

  • This compound powder

  • 100% Ethanol

  • Fatty Acid-Free BSA

  • Serum-free cell culture medium or PBS

  • Sterile water

Procedure:

  • Prepare this compound Stock (e.g., 150 mM):

    • Dissolve the required amount of this compound powder in 100% ethanol.

    • Heat the solution at 65-70°C until the powder is completely dissolved. Vortex periodically.[13][14] This solution may be stored at -20°C.

  • Prepare BSA Solution (e.g., 10% w/v):

    • Dissolve fatty acid-free BSA in sterile water or serum-free medium to make a 10% solution.

    • Place on a shaker or stir plate at 37°C until the BSA is fully dissolved. This may take some time.[5][13]

    • Sterile filter the BSA solution using a 0.22 µm filter.[13]

  • Complex this compound with BSA (Example for a 5:1 FA:BSA ratio):

    • Pre-warm the required volume of 10% BSA solution to 37°C in a sterile tube.[13]

    • Slowly add the warm (65°C) 150 mM this compound stock solution dropwise to the BSA solution while vortexing or stirring continuously.[14]

    • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour (some protocols suggest overnight) to allow for complete conjugation.[12][13][16]

  • Final Dilution:

    • The resulting PA-BSA complex can be further diluted in your complete cell culture medium to achieve the desired final treatment concentration.

    • Prepare a vehicle control using the same concentrations of ethanol and BSA in the medium.[14]

Protocol 2: Dissolution using Saponification (NaOH)

This method avoids the use of organic solvents.

Materials:

  • This compound powder

  • NaOH solution (e.g., 0.1 N)

  • Fatty Acid-Free BSA

  • Sterile water or PBS

Procedure:

  • Prepare Sodium Palmitate Stock (e.g., 100 mM):

    • Add the required amount of this compound powder to a sterile tube.

    • Add an equimolar amount of NaOH solution.

    • Heat the mixture at 70-80°C in a water bath until the fatty acid is completely dissolved, forming a clear solution of sodium palmitate.[9]

  • Prepare BSA Solution:

    • Prepare a sterile-filtered solution of fatty acid-free BSA in PBS or serum-free media as described in Protocol 1.

  • Complex Sodium Palmitate with BSA:

    • Pre-warm the BSA solution to 37°C.

    • Slowly add the hot (70°C) sodium palmitate solution to the BSA solution while stirring.

    • Incubate at 37°C with gentle shaking for at least 1 hour to allow the complex to form.[12]

  • Final Dilution and pH Check:

    • Dilute the final complex in your cell culture medium. Check and adjust the pH of the final treatment medium if necessary, as the NaOH may have made it alkaline.

Visualizations

Experimental Workflow: PA-d17-BSA Complex Preparation (Ethanol Method)

G cluster_prep Stock Preparation cluster_conjugation Conjugation cluster_final Final Steps PA 1. Dissolve this compound in 100% Ethanol Heat_PA 2. Heat at 65-70°C PA->Heat_PA Mix 5. Add PA Stock to BSA Solution (Slowly, with Vortexing) Heat_PA->Mix BSA 3. Dissolve FA-Free BSA in Serum-Free Medium Heat_BSA 4. Warm to 37°C BSA->Heat_BSA Heat_BSA->Mix Incubate 6. Incubate at 37°C for >1hr (with shaking) Mix->Incubate Dilute 7. Dilute Complex in Final Culture Medium Incubate->Dilute Treat 8. Treat Cells Dilute->Treat

Caption: Workflow for preparing this compound-BSA complex using ethanol.

Troubleshooting Logic for Precipitation

G Start Precipitate Observed in Culture Medium CheckTemp Were solutions pre-warmed to 37°C? Start->CheckTemp CheckRatio Is the FA:BSA molar ratio appropriate? CheckTemp->CheckRatio Yes Sol_Warm Action: Pre-warm BSA and media before mixing CheckTemp->Sol_Warm No CheckTime Was conjugation time adequate (>1hr)? CheckRatio->CheckTime Yes Sol_Ratio Action: Lower PA conc. or increase BSA conc. CheckRatio->Sol_Ratio No CheckMix Was PA stock added slowly to BSA? CheckTime->CheckMix Yes Sol_Time Action: Increase incubation time/shaking CheckTime->Sol_Time No Sol_Mix Action: Ensure slow, dropwise addition with stirring CheckMix->Sol_Mix No Success Problem Solved CheckMix->Success Yes Sol_Warm->Success Sol_Ratio->Success Sol_Time->Success Sol_Mix->Success

Caption: Decision tree for troubleshooting precipitation issues.

Simplified Pathway of Palmitate-Induced Lipotoxicity

G PA Excess Palmitic Acid (High FA:BSA Ratio) ER_Stress Endoplasmic Reticulum (ER) Stress PA->ER_Stress ROS Reactive Oxygen Species (ROS) Production PA->ROS UPR Unfolded Protein Response (UPR) ER_Stress->UPR ER_Stress->ROS can enhance Apoptosis Cell Death (Apoptosis) UPR->Apoptosis via CHOP Ox_Stress Oxidative Stress ROS->Ox_Stress Ox_Stress->Apoptosis

Caption: Palmitic acid can induce ER and oxidative stress, leading to cell death.

References

Technical Support Center: Overcoming Matrix Effects in Palmitic Acid-d17 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome matrix effects in the quantification of Palmitic acid-d17 using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] In the context of this compound quantification, components of the biological matrix (e.g., plasma, serum, tissue homogenates) such as phospholipids, salts, and other endogenous lipids can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[4] This interference can lead to inaccurate and irreproducible quantitative results, affecting the reliability of your data.[5][6]

Q2: I am observing poor reproducibility and accuracy in my this compound measurements. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are hallmark signs of unmanaged matrix effects.[5][6] If you observe significant variability between replicate injections of the same sample or a discrepancy between expected and measured concentrations of your quality control (QC) samples, matrix effects are a likely culprit. These effects can vary from sample to sample, leading to inconsistent signal suppression or enhancement.

Q3: How can I confirm that matrix effects are impacting my this compound assay?

A: A common method to assess matrix effects is the post-extraction spike method.[7] This involves comparing the signal response of an analyte in a clean solvent to its response in an extracted blank matrix sample that has been spiked with the analyte at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][8]

Q4: What is the best internal standard to use for this compound quantification to compensate for matrix effects?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, a heavy-isotope labeled palmitic acid, such as ¹³C₁₆-Palmitic acid, is the gold standard.[9][10] A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[1][6] Using a structural analog that has different physicochemical properties is less ideal as it may not experience the same degree of matrix effect.

Q5: Can I just dilute my sample to reduce matrix effects?

A: Sample dilution is a straightforward approach to reduce the concentration of interfering matrix components.[7][8] However, this strategy is only feasible if the concentration of this compound in your samples is high enough to remain above the lower limit of quantification (LLOQ) of your analytical method after dilution.[8] Excessive dilution may compromise the sensitivity of the assay.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues related to matrix effects in this compound quantification.

Issue 1: Inconsistent Peak Areas for Quality Control (QC) Samples

Possible Cause: Variable matrix effects between different wells of a 96-well plate or between different sample preparations. Phospholipids are a major contributor to this issue in plasma and serum samples.

Troubleshooting Steps:

  • Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistent. Techniques like protein precipitation, while simple, may not be sufficient to remove all interfering phospholipids.[5] Consider more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][11]

  • Optimize Chromatography: Modify your LC method to achieve better separation between this compound and co-eluting matrix components.[7] This can involve adjusting the gradient profile, changing the mobile phase composition, or using a column with a different chemistry.

  • Implement a Stable Isotope-Labeled Internal Standard: If you are not already using one, incorporating a SIL internal standard like ¹³C₁₆-Palmitic acid is highly recommended to compensate for variability.[12]

Issue 2: Low Signal Intensity or Complete Signal Suppression

Possible Cause: Significant ion suppression due to high concentrations of matrix components co-eluting with this compound.

Troubleshooting Steps:

  • Improve Sample Cleanup: This is the most effective way to combat severe ion suppression.[11]

    • Solid-Phase Extraction (SPE): Use a reversed-phase or a mixed-mode SPE cartridge to selectively isolate fatty acids while removing polar interferences and phospholipids.[11][13]

    • Liquid-Liquid Extraction (LLE): Employ a multi-step LLE protocol to remove different classes of interferences. For example, an initial extraction with a non-polar solvent like hexane can remove neutral lipids, followed by an extraction with a more polar solvent to isolate fatty acids.[11]

  • Chromatographic Separation: Ensure that this compound is chromatographically separated from the bulk of the phospholipids, which are a common cause of ion suppression in lipid analysis.

  • Check for Source Contamination: High background signals of common fatty acids like palmitic and stearic acid can sometimes originate from contamination within the LC-MS system, such as from plasticware or fingerprints.[14][15]

Issue 3: Peak Tailing or Splitting

Possible Cause: While often a chromatographic issue, severe matrix effects can contribute to poor peak shape by overloading the column or interacting with the stationary phase.[16]

Troubleshooting Steps:

  • Reduce Injection Volume: Injecting a smaller volume can reduce the amount of matrix introduced onto the column.[8]

  • Optimize Injection Solvent: Ensure the injection solvent is weaker than the initial mobile phase to promote proper peak focusing at the head of the column.[16]

  • Column Wash: Implement a robust column wash step at the end of each run to remove strongly retained matrix components.

  • Use a Guard Column: A guard column can help protect your analytical column from contamination and extend its lifetime.

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation techniques in mitigating matrix effects for fatty acid analysis. The values are generalized from literature and should be used as a guideline. Actual results may vary depending on the specific matrix and experimental conditions.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation TechniqueTypical Analyte Recovery (%)Relative Matrix Effect (%)Throughput
Protein Precipitation (PPT) 80 - 11050 - 80High
Liquid-Liquid Extraction (LLE) 70 - 10020 - 50Medium
Solid-Phase Extraction (SPE) 85 - 105< 20Low to Medium

Note: Relative Matrix Effect is calculated as (Peak Area in Matrix / Peak Area in Solvent) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Table 2: Impact of Internal Standard Strategy on Quantitative Accuracy

Internal Standard StrategyExpected Accuracy (%)Expected Precision (%RSD)
No Internal Standard Highly Variable (> ±30%)> 20%
Structural Analog IS ± 15-25%< 15%
Stable Isotope-Labeled IS ± 5-15%< 10%

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative assessment of matrix effects.[7]

Materials:

  • Blank biological matrix (e.g., plasma, serum)

  • This compound stock solution

  • Extraction solvent (e.g., Methanol:Methyl-tert-butyl ether 1:3 v/v)

  • Reconstitution solvent (e.g., Acetonitrile:Isopropanol 1:1 v/v)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the known amount of this compound into the reconstitution solvent.

    • Set B (Blank Matrix Extract): Extract the blank biological matrix using your established sample preparation protocol.

    • Set C (Post-Spiked Matrix): Spike the same known amount of this compound into the extracted blank matrix from Set B.

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol provides a general workflow for using SPE to remove matrix interferences.[7]

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode cation exchange)

  • Sample (e.g., plasma) pre-treated with internal standard

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent to prepare the cartridge for the sample.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass the wash solvent to remove polar interferences.

  • Elution: Elute this compound and other fatty acids using the elution solvent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS system.

Visualizations

Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate This compound Results check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is add_is Implement SIL-IS (e.g., 13C16-Palmitic Acid) check_is->add_is No quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_is->quantify_me Yes add_is->quantify_me me_significant Matrix Effect > 20%? quantify_me->me_significant optimize_sp Optimize Sample Preparation (SPE or LLE) me_significant->optimize_sp Yes no_me Matrix Effect Acceptable (<20%) me_significant->no_me No optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->quantify_me revalidate Re-evaluate and Validate Method check_chrom Review Chromatography (Peak Shape, Retention) no_me->check_chrom check_chrom->revalidate

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

General Experimental Workflow for this compound Quantification sample Biological Sample (Plasma, Serum, etc.) add_is Spike with SIL Internal Standard sample->add_is sample_prep Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep extract Extract sample_prep->extract dry_reconstitute Dry Down & Reconstitute extract->dry_reconstitute lc_ms LC-MS/MS Analysis dry_reconstitute->lc_ms data_processing Data Processing (Integration, Calibration) lc_ms->data_processing results Final Concentration data_processing->results

Caption: A typical experimental workflow for lipid analysis using mass spectrometry.

References

Optimizing incubation time for maximal Palmitic acid-d17 labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time for maximal Palmitic acid-d17 labeling in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for maximal this compound labeling?

The optimal incubation time for maximal this compound incorporation is highly dependent on the specific cell type, its metabolic rate, the concentration of the tracer, and the experimental goal. There is no single time point that is optimal for all experiments.

  • For uptake kinetics studies: Shorter incubation times are recommended to measure the initial rate of fatty acid uptake. A time course of 0, 5, 15, 30, and 60 minutes is a good starting point.

  • For incorporation into complex lipids or protein palmitoylation: Longer incubation times are generally required. This can range from 2 hours to overnight, depending on the turnover rate of the lipid or protein of interest. A pilot time-course experiment is strongly recommended to determine the optimal labeling window for your specific target.

Q2: What concentration of this compound should I use?

The concentration of this compound should be carefully considered to be within a physiological range and to avoid cytotoxicity. A common starting concentration is 100 µM. However, it is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q3: How should I prepare the this compound for cell culture?

Palmitic acid is poorly soluble in aqueous media. Therefore, it must be complexed to a carrier protein, typically fatty acid-free bovine serum albumin (BSA), before being added to the cell culture medium. A common method is to first dissolve the this compound in ethanol or DMSO and then slowly add it to a solution of fatty acid-free BSA in serum-free medium while vortexing.

Q4: What type of media should I use for the labeling experiment?

For optimal labeling, it is recommended to use a serum-free medium or a medium supplemented with dialyzed fetal bovine serum (dFBS) to reduce the competition from unlabeled fatty acids present in regular serum.

Q5: How can I quantify the incorporation of this compound?

The incorporation of this compound is typically quantified using mass spectrometry (MS), such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] This allows for the differentiation and quantification of the deuterated fatty acid from its endogenous, unlabeled counterpart.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no labeling with this compound 1. Suboptimal incubation time: The incubation period may be too short for significant incorporation. 2. Low concentration of tracer: The concentration of this compound may be too low. 3. Competition from unlabeled fatty acids: Fatty acids in the serum of the culture medium can compete with the labeled tracer. 4. Poor solubility of this compound: The fatty acid may not be properly complexed with BSA, leading to precipitation. 5. Low cell viability or metabolic activity: The cells may not be healthy or metabolically active enough to take up and incorporate the fatty acid.1. Perform a time-course experiment: Test a range of incubation times (e.g., 30 min, 2h, 6h, 12h, 24h) to determine the optimal labeling window. 2. Increase tracer concentration: Titrate the concentration of this compound, ensuring it remains within a non-toxic range. 3. Use serum-free or dialyzed serum media: This will reduce the concentration of competing unlabeled fatty acids. 4. Ensure proper complexing with BSA: Prepare the this compound:BSA complex carefully, ensuring the fatty acid is fully solubilized. 5. Check cell health: Assess cell viability before and after labeling. Ensure cells are in the logarithmic growth phase.
High variability between replicates 1. Inconsistent cell seeding density: Variations in cell number will lead to differences in tracer uptake. 2. Inaccurate pipetting: Errors in adding the tracer or other reagents. 3. Incomplete washing: Residual extracellular tracer can lead to artificially high readings.1. Ensure uniform cell seeding: Use a cell counter to plate the same number of cells in each well/dish. 2. Use calibrated pipettes: Ensure accurate and consistent dispensing of all solutions. 3. Thorough washing: Wash cells multiple times with ice-cold PBS containing a low concentration of fatty acid-free BSA, followed by a final wash with PBS alone to remove unbound tracer.[2]
Cell toxicity or morphological changes 1. High concentration of this compound: Palmitic acid can be cytotoxic at high concentrations. 2. Solvent toxicity: The solvent used to dissolve the fatty acid (e.g., ethanol, DMSO) may be at a toxic concentration.1. Perform a dose-response curve: Determine the maximal non-toxic concentration of this compound for your cell line. 2. Minimize solvent concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically <0.1%).

Experimental Protocols

Protocol 1: Preparation of this compound:BSA Complex
  • Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.

  • Prepare a stock solution of this compound in ethanol or DMSO.

  • While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired molar ratio (e.g., 3:1 this compound to BSA).

  • Incubate the complex at 37°C for at least 30 minutes to allow for binding.

  • Sterile filter the complex before adding it to the cell culture.

Protocol 2: Time-Course Labeling of Cells with this compound
  • Cell Seeding: Plate cells at a density that will result in 80-90% confluency at the time of the experiment.

  • Cell Treatment:

    • Aspirate the culture medium and wash the cells once with sterile phosphate-buffered saline (PBS).

    • Add the serum-free medium containing the pre-prepared this compound:BSA complex to the cells.

    • Incubate the cells at 37°C for the desired time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Stopping the Uptake:

    • To stop the labeling, aspirate the treatment medium.

    • Immediately wash the cells three times with ice-cold PBS containing 0.5% fatty acid-free BSA to remove unbound surface fatty acids.

    • Follow with one final wash with ice-cold PBS alone.

  • Cell Lysis and Lipid Extraction:

    • Lyse the cells using a suitable lysis buffer.

    • Proceed with lipid extraction using a method such as the Bligh-Dyer or Folch extraction.

  • Sample Analysis:

    • Analyze the extracted lipids by GC-MS or LC-MS to quantify the incorporation of this compound.

Data Presentation

Table 1: Example of Time-Dependent Incorporation of this compound in a Hypothetical Cell Line

Disclaimer: The following data is for illustrative purposes only. Optimal incubation times and incorporation percentages will vary between cell lines and experimental conditions and must be determined empirically.

Incubation Time (minutes)This compound Incorporation (%)
00.0
3015.2 ± 1.8
6028.9 ± 2.5
12045.7 ± 3.1
24062.3 ± 4.0

Visualizations

experimental_workflow prep Prepare this compound:BSA Complex treat Incubate Cells with this compound prep->treat seed Seed Cells in Culture Plates seed->treat wash Wash Cells to Remove Unbound Tracer treat->wash Time Course (e.g., 0-240 min) lyse Lyse Cells and Extract Lipids wash->lyse analyze Analyze by Mass Spectrometry lyse->analyze data Data Analysis and Quantification analyze->data

Caption: Experimental workflow for this compound labeling.

signaling_pathway cluster_membrane extracellular Extracellular This compound transporter Fatty Acid Transporters (e.g., CD36) extracellular->transporter cytosol Intracellular This compound-CoA transporter->cytosol incorporation Incorporation into: - Complex Lipids - Protein Acylation cytosol->incorporation

Caption: Cellular uptake and metabolism of this compound.

References

How to address Palmitic acid-d17 instability in culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with Palmitic acid-d17 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is cloudy and forms a precipitate when added to my culture medium. What is happening?

A1: Palmitic acid, including its deuterated forms, has very low solubility in aqueous solutions like cell culture media.[1] The cloudiness and precipitation you are observing are due to the fatty acid coming out of solution. To ensure its stability and bioavailability to cells, this compound must be complexed with a carrier protein, most commonly fatty acid-free Bovine Serum Albumin (BSA).[1][2][3]

Q2: How does BSA stabilize this compound in the medium?

A2: BSA has multiple binding sites for fatty acids, effectively creating a soluble complex that can be readily taken up by cells.[4] This prevents the fatty acid from precipitating and adhering to plastic surfaces of your culture vessels.[1] The complex mimics the physiological transport of fatty acids in the bloodstream.

Q3: What is the optimal molar ratio of this compound to BSA?

A3: The optimal molar ratio can vary depending on the cell type and experimental goals, but a common starting point is a 6:1 molar ratio of palmitate to BSA.[1][2] Ratios below 7:1 are generally recommended to avoid BSA overload, which can stress the cells.[4] It is crucial to maintain this ratio when diluting the stock solution for your final working concentration.

Q4: Can I dissolve this compound in an organic solvent like DMSO or ethanol before adding it to the medium?

A4: While organic solvents can dissolve palmitic acid, simply diluting this into the medium will likely still cause precipitation, an effect known as the 'Uso effect'.[3][5] While some protocols use ethanol to initially dissolve the fatty acid before complexing with BSA, direct addition of a DMSO or ethanol stock to the medium is not recommended as it does not ensure stable delivery to cells and the solvent itself can have cellular effects.[3][4][5]

Q5: Is the deuterium label on this compound stable?

A5: The deuterium atoms on the alkyl chain of this compound are very stable under typical cell culture conditions. However, the deuterium on the carboxyl group can be subject to exchange in aqueous media.[6] For mass spectrometry-based analyses, it is best to focus on the fragmentation patterns of the alkyl chain.[6] While 13C-labeled fatty acids are sometimes preferred to avoid any potential for deuterium exchange, d17-palmitate is a widely used and reliable tracer.[7]

Q6: How long is my this compound:BSA complex stable?

A6: When prepared correctly, aliquoted, and stored frozen at -20°C, the this compound:BSA complex is stable for at least two weeks, and potentially up to one month.[2] Avoid repeated freeze-thaw cycles. For working solutions in culture medium, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound in cell culture.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms immediately upon adding to medium 1. No BSA Carrier: Palmitic acid is not soluble in aqueous media.[3] 2. Improper Complexation: The conjugation of palmitate to BSA was incomplete.1. Always use a BSA carrier. Prepare a this compound:BSA complex. 2. Follow a validated protocol for conjugation. This typically involves heating both the palmitate and BSA solutions separately and then combining them slowly while stirring to ensure proper binding.[1][2]
Medium becomes cloudy over time (hours to days) 1. Suboptimal Palmitate:BSA Ratio: The ratio may be too high, leading to unbound fatty acid precipitating over time. 2. Low Quality BSA: The BSA used may not be fatty acid-free, reducing its capacity to bind the deuterated palmitate. 3. Instability at 37°C: Prolonged incubation can lead to some dissociation.1. Optimize the molar ratio. Start with a 3:1 to 6:1 ratio of this compound to BSA.[2][4] 2. Use high-quality, ultra fatty acid-free BSA. [1][2] 3. Change the medium more frequently for long-term experiments to replenish the soluble complex.
Inconsistent or non-reproducible experimental results 1. Variable Concentration: Precipitation or adsorption to plasticware is leading to an unknown and variable final concentration of bioavailable palmitate.[1] 2. Cellular Uptake and Metabolism: The "instability" may be rapid uptake and processing by the cells, depleting the free complex from the medium.[8]1. Ensure complete solubilization by using the BSA complexation method. Use glass vials for storing stock solutions as palmitate can adhere to plastic.[1] 2. Perform time-course experiments to understand the kinetics of uptake.[9] 3. Quantify the concentration of this compound in your medium at the start and end of your experiment using LC-MS/MS.[10][11]
Low signal intensity in mass spectrometry analysis 1. Low Incorporation: The concentration of the tracer may be too low, or the incubation time too short. 2. Extraction Inefficiency: The protocol for extracting lipids from cells or medium may be inefficient.1. Increase the concentration of the this compound:BSA complex or increase the incubation time. 2. Optimize your lipid extraction protocol. A modified Bligh-Dyer method is a common and effective choice.[9] Use a deuterated internal standard with a different mass (e.g., Palmitic acid-d31) to control for extraction efficiency.[9]

Experimental Protocols

Protocol 1: Preparation of a 5 mM this compound Stock Solution with BSA (6:1 Molar Ratio)

This protocol is adapted from established methods for preparing palmitate-BSA conjugates.[1][2]

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), 0.1 M in sterile water

  • Ultra fatty acid-free BSA

  • 150 mM Sodium Chloride (NaCl) in sterile water

  • Sterile glass vials[1]

  • Heated stir plates and water baths

Methodology:

  • Prepare a 100 mM this compound solution:

    • In a sterile glass tube, dissolve this compound in 0.1 M NaOH with heating at 70°C to create a clear solution. This saponifies the fatty acid, making it more soluble in the next step.

  • Prepare a 0.83 mM BSA solution:

    • In a sterile glass beaker, dissolve the ultra fatty acid-free BSA in 150 mM NaCl.

    • Warm the solution to 37°C in a water bath and stir until the BSA is completely dissolved.

    • Sterile filter the BSA solution using a 0.22 µm filter.

  • Conjugate this compound to BSA:

    • While stirring the BSA solution at 37°C, slowly add the 100 mM palmitate solution dropwise to achieve a final concentration of 5 mM this compound (this will result in a 6:1 molar ratio).

    • Continue stirring the solution at 37°C for 1 hour to ensure complete conjugation.

  • Storage:

    • Aliquot the final 5 mM this compound:BSA stock solution into sterile glass vials.

    • Store at -20°C for up to one month.[2]

Protocol 2: Stability Assessment of this compound in Culture Medium via LC-MS/MS

This protocol provides a workflow to quantify the concentration of this compound over time.

Methodology:

  • Prepare Working Solution: Dilute the 5 mM this compound:BSA stock solution in your complete cell culture medium to the desired final concentration (e.g., 100 µM).

  • Incubation: Incubate the medium at 37°C in a CO2 incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots of the medium.

  • Sample Preparation:

    • To each medium aliquot, add an internal standard (e.g., Palmitic acid-d4).

    • Perform a liquid-liquid extraction. A common method is to add 2 volumes of ice-cold acetonitrile to precipitate proteins, centrifuge, and collect the supernatant.[11]

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[10][12]

    • Use a suitable reverse-phase column (e.g., C18) for separation.

    • Set the mass spectrometer to monitor for the specific mass transitions of this compound and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

    • Plot this ratio over time to assess the stability of this compound in the medium.

Visualizations

G Workflow for Preparing this compound:BSA Complex cluster_0 Step 1: Prepare Reagents cluster_1 Step 2: Conjugation cluster_2 Step 3: Final Product PA_sol Dissolve this compound in 0.1M NaOH at 70°C Combine Slowly add Palmitate solution to stirring BSA solution PA_sol->Combine BSA_sol Dissolve Fatty Acid-Free BSA in 150mM NaCl at 37°C BSA_sol->Combine Incubate Stir mixture for 1 hour at 37°C Combine->Incubate Stock 5 mM this compound:BSA (6:1 Molar Ratio) Incubate->Stock Store Aliquot in glass vials and store at -20°C Stock->Store

Caption: Workflow for preparing a stable this compound:BSA complex.

G Troubleshooting Logic for Palmitate Instability Start Observe precipitate or cloudiness in medium CheckBSA Are you using a fatty acid-free BSA carrier? Start->CheckBSA NoBSA Problem: Poor Solubility. Solution: Prepare a Palmitate:BSA complex. CheckBSA->NoBSA No YesBSA Yes CheckBSA->YesBSA CheckProtocol Was the conjugation protocol followed correctly (heating, slow addition)? NoProtocol Problem: Incomplete Conjugation. Solution: Re-prepare complex, ensuring proper heating and mixing. CheckProtocol->NoProtocol No YesProtocol Yes CheckProtocol->YesProtocol YesBSA->CheckProtocol CheckRatio Is the Palmitate:BSA molar ratio > 7:1? HighRatio Problem: Carrier Saturation. Solution: Lower ratio to 3:1-6:1. CheckRatio->HighRatio Yes NoRatio No CheckRatio->NoRatio YesProtocol->CheckRatio Quantify Problem persists. Solution: Quantify concentration over time with LC-MS to assess stability. NoRatio->Quantify

Caption: A logical guide to troubleshooting this compound instability.

References

Correcting for isotopic effects of Palmitic acid-d17 in flux analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Palmitic acid-d17 in metabolic flux analysis. This resource provides troubleshooting guidance, frequently asked questions, and protocols to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in flux analysis?

This compound is a stable isotope-labeled version of palmitic acid where 17 hydrogen atoms have been replaced by deuterium.[1][2][3] It is used as a tracer in metabolic flux analysis (MFA) to track the metabolism of fatty acids within biological systems.[1][2] By introducing this "heavy" version of palmitic acid, researchers can follow its incorporation into various lipid species and its breakdown through pathways like beta-oxidation, providing quantitative insights into metabolic rates and pathway activities.[4][5][6]

Q2: What are "isotopic effects" and why are they a concern with deuterated tracers?

Isotopic effects are alterations in the rate of chemical reactions that can occur when a heavier isotope is substituted for a lighter one. In the case of deuterated compounds like this compound, the increased mass of deuterium compared to hydrogen can sometimes lead to slower enzymatic processing. While often minimal, it is a factor to consider, as it could potentially alter the metabolic fate of the tracer compared to its unlabeled counterpart.[3][7][8] Additionally, the use of deuterated tracers requires careful correction for the natural abundance of other isotopes to ensure accurate quantification.[9]

Q3: What is "natural abundance correction" and why is it critical?

All elements, including carbon, hydrogen, and oxygen, naturally exist as a mixture of stable isotopes (e.g., 13C, 2H, 17O, 18O).[10] This means that even an "unlabeled" molecule of palmitic acid will have a certain percentage of heavier isotopologues. When analyzing a sample containing this compound, the mass spectrometer detects a distribution of masses. To accurately determine the amount of enrichment from the d17 tracer, it is essential to mathematically subtract the contribution from these naturally occurring heavy isotopes.[9][10][11] Failure to do so will result in an overestimation of the tracer's incorporation and inaccurate flux calculations.[10]

Q4: Can I use this compound interchangeably with 13C-labeled palmitic acid?

While both are used for flux analysis, they have different advantages and considerations. 13C-labeled tracers are often preferred because the carbon backbone is more stable during metabolic processes like desaturation.[12] Deuterium labels can sometimes be lost in exchange reactions.[12] However, deuterated tracers like this compound can be advantageous as they may not require certain corrections needed for 13C tracers (like acetate correction for oxidation studies) and can be more cost-effective.[9][13] The choice depends on the specific metabolic pathway being investigated and the analytical methods available.[14]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Signal Intensity of Labeled Species - Insufficient tracer concentration or incubation time.- Poor cellular uptake of the fatty acid tracer.- Inefficient ionization during mass spectrometry.- Optimize tracer concentration and time course of the experiment.- Ensure the palmitic acid is complexed with albumin to aid solubility and uptake.[14]- Adjust mass spectrometry source parameters. Consider derivatization to improve ionization efficiency.[15]
Mass Isotopomer Distribution (MID) is Inaccurate - Incorrect natural abundance correction.- Overlapping peaks from co-eluting lipids in the mass spectrometer.[16][17]- Isotope exchange (loss of deuterium).- Verify the molecular formula used for the natural abundance correction algorithm, including any derivatization agents.[11]- Improve chromatographic separation to resolve isobaric interferences.[16]- Use high-resolution mass spectrometry to separate species with the same nominal mass.[1]- Consider using 13C-labeled tracers if deuterium exchange is a significant issue for the pathway under study.[12]
High Variability Between Replicates - Inconsistent sample preparation or extraction.- Instability of the LC-MS system.- Biological variability.- Use a standardized lipid extraction protocol (e.g., Folch or Bligh-Dyer).- Include an internal standard (e.g., a different chain length deuterated fatty acid) to correct for extraction and analytical variability.[2]- Condition the LC-MS system before analysis and run quality control samples throughout the sequence.
Calculated Fluxes Seem Physiologically Implausible - Flawed experimental design or assumptions in the metabolic model.- Incomplete isotopic steady state.- Errors in data processing, including background subtraction or correction.- Re-evaluate the metabolic model and its assumptions.[18]- Perform a time-course experiment to ensure that isotopic steady state has been reached.- Manually inspect chromatograms and spectra to verify peak integration and rule out interferences.[16]

Experimental Protocols & Methodologies

Protocol 1: General Workflow for In Vitro this compound Labeling

This protocol outlines the key steps for a typical cell culture experiment using this compound to trace fatty acid metabolism.

  • Preparation of Labeling Medium:

    • Prepare a stock solution of this compound complexed to fatty acid-free bovine serum albumin (BSA). The molar ratio of fatty acid to BSA is typically between 4:1 and 6:1.

    • Briefly, dissolve this compound in a small amount of ethanol. Separately, dissolve BSA in cell culture medium.

    • Warm the BSA solution to 37°C and slowly add the palmitic acid solution while stirring.

    • Incubate for at least 1 hour at 37°C to allow for complexing.

    • Sterile filter the final solution before adding it to your cell cultures.

  • Cell Labeling:

    • Culture cells to the desired confluency.

    • Remove the existing medium and wash the cells with phosphate-buffered saline (PBS).

    • Add the prepared labeling medium containing this compound-BSA. Include control wells with unlabeled palmitic acid-BSA.

    • Incubate for a predetermined time course (e.g., 0, 4, 8, 16 hours) to monitor the dynamics of label incorporation.[19]

  • Metabolite Extraction:

    • After incubation, place the culture plate on ice.

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an ice-cold extraction solvent (e.g., a 2:1 mixture of methanol:chloroform) to the cells.

    • Scrape the cells and collect the cell lysate/solvent mixture.

    • Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure to separate the lipid-containing organic phase from the aqueous phase.

  • Sample Analysis by LC-MS:

    • Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

    • Analyze samples using an LC-MS system, employing a suitable chromatographic method (e.g., reverse-phase chromatography) to separate different lipid classes.[20]

    • Acquire data in full scan mode on a high-resolution mass spectrometer to detect the isotopologues of palmitic acid and the lipids into which it is incorporated.[20]

  • Data Analysis and Correction:

    • Identify and integrate the peaks corresponding to the unlabeled (M+0) and labeled isotopologues of the lipids of interest.

    • Correct the raw intensity data for the natural abundance of 13C and other isotopes. This is typically done using specialized software or algorithms that use the chemical formula of the analyzed lipid.[10][11][20]

    • Calculate the fractional enrichment to determine the proportion of the lipid pool that has been newly synthesized from the tracer.

Data Correction: Natural Abundance

The correction for natural abundance is a critical step. The measured isotopomer distribution is a combination of the tracer-derived label and the naturally occurring heavy isotopes.

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon12C~98.9%
13C~1.1%
Hydrogen1H~99.98%
2H (Deuterium)~0.015%
Oxygen16O~99.76%
17O~0.04%
18O~0.20%

Note: These are approximate values and can vary slightly.[10]

The correction is typically performed using matrix-based calculations that subtract the contribution of natural abundance from the observed mass isotopomer distribution to reveal the true isotopic enrichment from the tracer.[10][11]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_medium Prepare d17-Palmitate-BSA Labeling Medium label_cells Incubate Cells with Tracer for Time Course prep_medium->label_cells culture_cells Culture Cells to Desired Confluency culture_cells->label_cells extract_lipids Perform Lipid Extraction label_cells->extract_lipids lcms LC-MS Analysis extract_lipids->lcms data_proc Peak Integration & Natural Abundance Correction lcms->data_proc flux_calc Calculate Fractional Enrichment & Flux Rates data_proc->flux_calc

Caption: Experimental workflow for metabolic flux analysis using this compound.

natural_abundance_correction cluster_observed Observed Data cluster_components Underlying Components cluster_corrected Corrected Result observed_ms Raw Mass Spectrum (e.g., from LC-MS) corrected_data True Isotopic Enrichment observed_ms->corrected_data Correction Algorithm tracer_signal Signal from d17-Tracer tracer_signal->observed_ms + natural_signal Signal from Natural Abundance Isotopes (¹³C, etc.) natural_signal->observed_ms + natural_signal->corrected_data -

Caption: Logical diagram of the natural abundance correction process.

palmitate_metabolism palmitate_d17 This compound (Tracer) palmitoyl_coa Palmitoyl-CoA-d17 palmitate_d17->palmitoyl_coa Activation tg Triacylglycerols (TG) palmitoyl_coa->tg Esterification pl Phospholipids (PL) palmitoyl_coa->pl Esterification ce Cholesteryl Esters (CE) palmitoyl_coa->ce Esterification beta_ox Beta-Oxidation palmitoyl_coa->beta_ox Catabolism acetyl_coa Acetyl-CoA-d(n) beta_ox->acetyl_coa

Caption: Simplified metabolic fate of a this compound tracer.

References

Validation & Comparative

A Researcher's Guide to Stable Isotope Tracing: Palmitic Acid-d17 vs. 13C-Palmitic Acid in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is a critical decision that profoundly impacts experimental design and data interpretation. This guide provides an objective comparison of two prevalent stable isotope-labeled forms of palmitic acid: deuterated palmitic acid (specifically, palmitic acid-d17 or the more commonly used d31 variant) and 13C-palmitic acid. By examining their performance, citing experimental data, and detailing methodologies, this document aims to equip researchers with the knowledge to select the optimal tracer for their specific research questions.

At a Glance: Key Differences and Considerations

The primary distinction between this compound and 13C-palmitic acid lies in the type of stable isotope used for labeling—deuterium (²H) versus carbon-13 (¹³C). This fundamental difference dictates the analytical approaches for their detection and presents unique advantages and disadvantages in the context of metabolic flux analysis (MFA). While both are powerful tools for tracing the metabolic fate of palmitic acid, their suitability varies depending on the specific metabolic pathways under investigation and the available analytical instrumentation.

Performance Comparison: A Data-Driven Analysis

A key aspect of selecting a tracer is its recovery and the accuracy with which it reflects the metabolism of its unlabeled counterpart. A validation study directly comparing d31-palmitate with [1-¹³C]palmitate for measuring fatty acid oxidation during exercise provides valuable quantitative insights.

TracerCumulative Recovery (9h post-dose)Acetate Correction RequirementPrimary Analytical MethodKey Advantage
d31-Palmitic Acid 10.6 ± 3% (in urine)[1]Not required[1]Gas Chromatography-Mass Spectrometry (GC-MS), Deuterium Metabolic Imaging (DMI)[2]Suitable for outpatient settings; eliminates need for frequent breath sampling.[1]
[1-¹³C]Palmitic Acid 5.6 ± 2% (in breath)[1]Required[1]Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[3]Well-established for tracing carbon backbone through metabolic pathways.

The data clearly indicates a higher recovery rate for the deuterated tracer in urine compared to the ¹³C tracer in breath.[1] Crucially, the use of d31-palmitate circumvents the need for acetate correction, a necessary step in ¹³C-based oxidation studies to account for the loss of the ¹³C label in the citric acid cycle.[1] This simplifies the experimental protocol and reduces potential sources of error.

Delving into the Methodologies: Experimental Protocols

The experimental workflow for metabolic flux analysis using either tracer shares common steps, but diverges in sample collection and analysis.

General Experimental Workflow for Stable Isotope Tracing with Palmitic Acid

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Tracer_Prep Tracer Preparation (Complexed with Albumin) Infusion Tracer Infusion (Intravenous or Oral) Tracer_Prep->Infusion Blood Blood/Plasma/Tissue Samples Infusion->Blood Breath Breath Samples (¹³CO₂ Measurement) Infusion->Breath For ¹³C-Palmitic Acid Urine Urine Samples (Deuterated Water Measurement) Infusion->Urine For d-Palmitic Acid Extraction Metabolite Extraction Blood->Extraction MFA Metabolic Flux Analysis Breath->MFA Urine->MFA MS_Analysis Mass Spectrometry Analysis (GC-MS or LC-MS/MS) Extraction->MS_Analysis MS_Analysis->MFA

Caption: General workflow for a stable isotope tracing experiment.

Key Differences in Protocol:

  • ¹³C-Palmitic Acid: This protocol often involves the collection of breath samples to measure the rate of ¹³CO₂ exhalation, which is a direct indicator of fatty acid oxidation.[1] Blood and tissue samples are collected to trace the incorporation of the ¹³C label into various metabolites and lipid species.

  • This compound (or d31): When using a deuterated tracer to measure oxidation, the endpoint is typically the measurement of deuterated water (²H₂O) in bodily fluids like urine or plasma.[1] This is because the deuterium atoms are released into the body's water pool during mitochondrial respiration. This approach eliminates the need for frequent and cumbersome breath collection.[1]

Sample Preparation and Analytical Techniques

For both tracers, palmitic acid is typically complexed with bovine serum albumin (BSA) for administration, especially in vivo, to mimic its natural transport in the bloodstream.

Analytical Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for both tracers. It allows for the separation of fatty acids and the determination of their isotopic enrichment.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Particularly useful for analyzing the incorporation of the tracer into more complex lipids without the need for derivatization.

  • Deuterium Metabolic Imaging (DMI): A non-invasive imaging technique that can visualize the uptake and metabolism of deuterated substrates, including d-palmitic acid, in vivo.[2]

Visualizing the Metabolic Journey: Signaling Pathways and Logical Relationships

The choice of tracer directly influences which parts of palmitic acid's metabolic journey can be most effectively tracked.

Simplified Metabolic Fate of Palmitic Acid

Palmitic Acid Palmitic Acid Palmitoyl-CoA Palmitoyl-CoA Palmitic Acid->Palmitoyl-CoA Beta-Oxidation Beta-Oxidation Palmitoyl-CoA->Beta-Oxidation Complex Lipids Complex Lipids Palmitoyl-CoA->Complex Lipids Esterification Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle CO2 + H2O CO2 + H2O TCA Cycle->CO2 + H2O

Caption: Simplified metabolic pathways of palmitic acid.

Tracer-Specific Insights:

  • ¹³C-Palmitic Acid: The ¹³C label on the carbon backbone allows for the direct tracing of carbon atoms as they flow through β-oxidation, the TCA cycle, and into newly synthesized molecules. This makes it ideal for detailed flux analysis of central carbon metabolism.

  • This compound: The deuterium labels are primarily used to trace the overall flux of the fatty acid into different pools. While the loss of deuterium to the body water pool is an excellent measure of total oxidation, tracking the deuterated backbone into specific downstream metabolites can be more challenging due to potential isotope effects and the complexity of mass isotopomer distribution analysis. However, it can be a powerful tool for studying the synthesis of neutral lipids.

Advantages and Disadvantages: A Head-to-Head Comparison

FeatureThis compound13C-Palmitic Acid
Cost Generally less expensive.[4]Typically more expensive.
Isotope Effect Potential for kinetic isotope effects due to the larger mass difference between ²H and ¹H, which could alter reaction rates.[4]Minimal isotope effect as the mass difference between ¹³C and ¹²C is smaller.[4]
Oxidation Studies Simpler experimental design, no need for acetate correction.[1]Requires acetate correction and frequent breath sampling.[1]
Tracing Carbon Backbone Less direct for tracing carbon flow.The gold standard for tracing the fate of carbon atoms.
Analytical Detection Can be analyzed by GC-MS and DMI.[2]Readily analyzed by GC-MS and LC-MS/MS.[3]
Background Abundance Very low natural abundance of deuterium, leading to high signal-to-noise.Higher natural abundance of ¹³C (~1.1%) needs to be accounted for in calculations.

Conclusion and Recommendations

The choice between this compound and 13C-palmitic acid for metabolic flux analysis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific research objectives, available resources, and desired experimental outcomes.

  • For studies focused on whole-body fatty acid oxidation, particularly in clinical or outpatient settings, this compound (or d31) offers significant advantages due to its simpler experimental protocol and lack of a requirement for acetate correction.

  • For detailed investigations into the specific pathways of carbon metabolism and the incorporation of palmitate's carbon backbone into downstream metabolites, 13C-palmitic acid remains the tracer of choice. Its minimal isotope effect and direct tracking of carbon atoms provide a more precise picture of intracellular metabolic fluxes.

Ultimately, a thorough understanding of the strengths and limitations of each tracer, as outlined in this guide, will empower researchers to design more robust and informative metabolic flux analysis experiments, accelerating discoveries in health and disease.

References

A Comparative Guide to the Quantification of Palmitic Acid-d17: GC-MS vs. LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stable isotope-labeled compounds like Palmitic acid-d17 is crucial for metabolic studies and pharmacokinetic analysis. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies.

At a Glance: GC-MS vs. LC-MS for this compound Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requires derivatization to increase volatility.Can analyze the compound in its native form.
Sample Preparation More complex due to the mandatory derivatization step.Generally simpler and faster sample preparation.[1][2]
Sensitivity High sensitivity, especially with specific derivatization agents.Generally offers higher sensitivity, particularly for complex matrices.[1]
Versatility Excellent for volatile and semi-volatile compounds.Highly versatile for a wide range of compounds, including non-volatile and polar molecules.[2]
Analysis of Long-Chain Fatty Acids Can be challenging for very-long-chain fatty acids due to potential fragmentation.[3]Well-suited for the analysis of a broad spectrum of fatty acids, including very-long-chain ones.[3]
Chromatographic Resolution Typically offers high chromatographic resolution.[3][4]High resolution can be achieved with modern UHPLC systems.

Quantitative Performance Comparison

The following table summarizes the quantitative performance parameters for the analysis of palmitic acid using GC-MS and LC-MS. While direct comparative data for this compound is limited, the data for its non-deuterated analogue provides a strong basis for comparison.

ParameterGC-MS (as Methyl Palmitate)LC-MS (as Palmitic Acid)
Limit of Detection (LOD) 11.94 ng/mLAs low as 5 ng/mL[3]
Limit of Quantification (LOQ) 0.3 µg/gIn the low nanomolar range.[1]
Linearity (Range) 0.50–10.00 µg/mL (r² > 0.99)0 - 400 µmol/L
Precision (%RSD) < 7.16%Intra-day and inter-day precision typically <15%.
Accuracy (% Recovery) 95.25% to 100.29%> 90%

Experimental Workflows

The analytical workflows for GC-MS and LC-MS differ primarily in the sample preparation stage, with GC-MS requiring a derivatization step.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Esterification to FAME) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: GC-MS workflow for this compound quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample (e.g., Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction LCMS LC-MS Analysis Extraction->LCMS Data Data Acquisition & Processing LCMS->Data Quantification Quantification of This compound Data->Quantification

Caption: LC-MS workflow for this compound quantification.

Key Deciding Factors

Decision_Factors cluster_gcms Consider GC-MS if: cluster_lcms Consider LC-MS if: center Choice of Technique gcms1 High resolution for isomers is critical center->gcms1 gcms2 Established protocols are preferred center->gcms2 gcms3 Targeting volatile compounds center->gcms3 lcms1 Minimal sample prep is desired center->lcms1 lcms2 High sensitivity is required center->lcms2 lcms3 Analyzing a wide range of fatty acids center->lcms3 lcms4 Working with complex biological matrices center->lcms4

Caption: Key factors influencing the choice between GC-MS and LC-MS.

Experimental Protocols

GC-MS Protocol for this compound Quantification

This protocol involves the extraction of total fatty acids and their derivatization to fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This compound is used as an internal standard for the quantification of endogenous palmitic acid, or it can be the analyte of interest in tracer studies.

1. Sample Preparation and Lipid Extraction:

  • A modified Folch extraction is commonly used.[5]

  • To a 100 µL plasma sample, add a known amount of an appropriate internal standard (if this compound is the analyte, another deuterated fatty acid like heptadecanoic acid-d33 can be used).

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Acid-catalyzed methylation is a common method.

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 60°C for 1 hour.

  • After cooling, add 1 mL of hexane and 0.5 mL of water.

  • Vortex and centrifuge to separate the phases.

  • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

3. GC-MS Analysis:

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for methyl palmitate-d17 and the internal standard.

LC-MS Protocol for this compound Quantification

This protocol allows for the direct analysis of this compound without derivatization, simplifying the sample preparation process.

1. Sample Preparation and Extraction:

  • To a 100 µL plasma sample, add a known amount of an internal standard (e.g., another deuterated fatty acid not present in the sample).

  • Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 30% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transition for this compound: The precursor ion will be the deprotonated molecule [M-H]⁻, and a characteristic product ion will be monitored. The exact masses will depend on the deuteration pattern.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • GC-MS is a robust and reliable technique, particularly when high chromatographic separation of isomers is needed. However, the mandatory derivatization step adds complexity to the sample preparation.

  • LC-MS offers higher sensitivity and a simpler workflow, making it ideal for high-throughput analysis and for studies involving a wide range of fatty acids in complex biological matrices. The ability to analyze the native compound reduces the potential for analytical variability introduced during derivatization.

For most applications in modern metabolomics and drug development, the superior sensitivity and simplified sample preparation of LC-MS/MS make it the preferred method for the quantification of this compound.

References

A Comparative Guide: Cross-Validation of Palmitic Acid Tracing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of fatty acid metabolism is paramount. This guide provides an objective comparison of stable isotope-labeled Palmitic acid-d17 and traditional radioactive tracers for tracking palmitic acid uptake and metabolism, supported by experimental data and detailed protocols.

The use of tracers is fundamental to understanding the dynamics of metabolic pathways. In the study of lipid metabolism, both stable isotopes, such as deuterium-labeled palmitic acid (this compound), and radioactive isotopes, like [¹⁴C]palmitic acid, serve as powerful tools. The choice between these methods depends on a variety of factors including the specific research question, available instrumentation, and safety considerations. This guide aims to provide a clear comparison to aid in the selection of the most appropriate tracing methodology.

Performance Comparison: Stable Isotope vs. Radioactive Tracers

The primary distinction between stable and radioactive isotope tracers lies in their physical properties and detection methods. Stable isotopes are non-radioactive and are detected based on their mass difference using mass spectrometry, while radioactive isotopes emit radiation that is quantified by scintillation counting. This fundamental difference leads to distinct advantages and disadvantages for each method.

FeatureThis compound (Stable Isotope)Radioactive Tracers (e.g., [¹⁴C]palmitic acid)
Safety Non-radioactive, posing no radiation risk to researchers or subjects.[1][2][3]Involves handling and disposal of radioactive materials, requiring specialized safety protocols.[4][5]
Detection Method Mass Spectrometry (GC-MS, LC-MS).[6]Scintillation Counting.
Sensitivity High, capable of detecting very small amounts of tracer.[6]Very high, often considered the gold standard for sensitivity.
Multiplexing Multiple stable isotope tracers can be used simultaneously in the same experiment.[2]Limited multiplexing capabilities due to overlapping emission spectra.
Cost High initial cost for mass spectrometry equipment, but labeled compounds can be less expensive for some applications.[2]Lower initial equipment cost, but radioactive compounds and disposal can be costly.
Regulatory Burden Minimal regulatory requirements.Strict regulations for handling, storage, and disposal of radioactive materials.
In Vivo Studies Safe for use in human subjects.[1][3]Use in humans is highly restricted due to radiation exposure.[4]

Supporting Experimental Data

Table 1: Quantitative Data for Palmitic Acid Uptake Using a Stable Isotope Tracer (Oleic Acid-d17 as a proxy)

Cell TypeTracer ConcentrationIncubation TimeUptake (nmol/mg protein)Reference
3T3-L1 Adipocytes100 µM30 minData not explicitly provided in this format, but protocol allows for quantification[7]

Note: The referenced application note for Oleic Acid-d17 provides a detailed protocol for quantifying uptake but does not present specific quantitative data in the format of nmol/mg protein.

Table 2: Quantitative Data for Palmitic Acid Uptake Using a Radioactive Tracer ([¹⁴C]palmitic acid)

Cell TypeTracer ConcentrationIncubation TimeUptake (nmol/mg protein/hr)Reference
Rat Epididymal Fat PadsNot specified1 hr~2.5 times higher with one preparation method[8]
Heart Endothelial and Muscle CellsNot specified>12 hrIncreased uptake with thermally oxidized fat[9]
Rabbit Alveolar Type II CellsSaturating45 s (initial linear phase)Vmax: 152 pmol/10⁶ cells/min[10]

Note: The data from radioactive tracer studies often report relative uptake or kinetic parameters (Vmax), making direct numerical comparison with stable isotope data challenging without standardized experimental conditions.

Experimental Protocols

Below are detailed methodologies for cellular uptake assays using both this compound and [¹⁴C]palmitic acid.

This compound Cellular Uptake Protocol

This protocol is adapted from a method for Oleic Acid-d17 and is applicable to this compound.[7]

  • Cell Culture: Plate cells (e.g., adipocytes, hepatocytes) in appropriate culture plates and grow to desired confluency.

  • Preparation of PA-d17:BSA Complex:

    • Prepare a stock solution of fatty acid-free Bovine Serum Albumin (BSA) in serum-free culture medium.

    • Prepare a stock solution of this compound in ethanol.

    • Add the this compound stock to the BSA solution while stirring to create the complex.

  • Cell Treatment:

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Add the serum-free medium containing the PA-d17:BSA complex to the cells.

    • Incubate at 37°C for the desired time points.

  • Stopping the Uptake:

    • Aspirate the treatment medium.

    • Wash the cells three times with ice-cold PBS containing 0.5% BSA to remove unbound fatty acids, followed by one wash with ice-cold PBS alone.

  • Lipid Extraction:

    • Lyse the cells and extract total lipids using a suitable method (e.g., Bligh-Dyer).

  • Analysis:

    • Derivatize fatty acids to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of this compound incorporated into the cells.

[¹⁴C]Palmitic Acid Cellular Uptake Protocol

This protocol is a generalized procedure based on common practices in published studies.[9][10]

  • Cell Culture: Plate cells in appropriate culture plates and grow to the desired confluency.

  • Preparation of [¹⁴C]PA:BSA Complex:

    • Prepare a solution of fatty acid-free BSA in serum-free culture medium.

    • Add [¹⁴C]palmitic acid (typically in a solvent like ethanol) to the BSA solution while stirring.

  • Cell Treatment:

    • Wash cells with PBS.

    • Add the medium containing the [¹⁴C]PA:BSA complex to the cells.

    • Incubate at 37°C for the desired time points.

  • Stopping the Uptake:

    • Aspirate the treatment medium.

    • Wash the cells multiple times with ice-cold PBS containing 0.5% BSA to remove non-internalized tracer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells using a suitable lysis buffer (e.g., containing NaOH or SDS).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Determine the protein concentration of a parallel set of wells to normalize the radioactivity counts.

Visualizing Metabolic Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the metabolic fate of palmitic acid and a typical experimental workflow for a tracer study.

Palmitic_Acid_Metabolism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Palmitic_Acid_d17 This compound Fatty_Acid_Transporter Fatty Acid Transporter Palmitic_Acid_d17->Fatty_Acid_Transporter Uptake Palmitoyl_CoA Palmitoyl-CoA-d17 Fatty_Acid_Transporter->Palmitoyl_CoA Beta_Oxidation β-Oxidation Palmitoyl_CoA->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Palmitoyl_CoA->Lipid_Synthesis Acetyl_CoA Acetyl-CoA-d(n) Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Triglycerides_PL Triglycerides, Phospholipids-d17 Lipid_Synthesis->Triglycerides_PL Storage

Caption: Metabolic fate of this compound after cellular uptake.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis cluster_detection_methods Cell_Culture 1. Cell Culture Tracer_Prep 2. Prepare Tracer (PA-d17 or [14C]PA) Cell_Culture->Tracer_Prep Incubation 3. Incubate Cells with Tracer Tracer_Prep->Incubation Wash 4. Stop Uptake & Wash Cells Incubation->Wash Lysis 5. Cell Lysis Wash->Lysis Detection 6. Detection Lysis->Detection MS Mass Spectrometry (for PA-d17) Detection->MS SC Scintillation Counting (for [14C]PA) Detection->SC Data_Analysis 7. Data Analysis MS->Data_Analysis SC->Data_Analysis

Caption: General experimental workflow for a cellular fatty acid uptake assay.

Conclusion

Both stable isotope and radioactive tracers are effective for studying palmitic acid metabolism. The choice of tracer should be guided by the specific experimental needs, available resources, and safety considerations. Stable isotope tracers like this compound offer a safer alternative, particularly for in vivo human studies, and allow for greater flexibility in experimental design with multiplexing capabilities.[1][2] Radioactive tracers, such as [¹⁴C]palmitic acid, provide exceptional sensitivity but come with the inherent challenges of handling and disposing of radioactive materials.[4] For many applications, especially those involving cell culture and preclinical models, both methods can yield valuable insights into the intricate pathways of fatty acid metabolism. As mass spectrometry technology becomes more accessible, the use of stable isotope tracers is likely to become increasingly prevalent in metabolic research.

References

A Comparative Guide to Internal Standards in Fatty Acid Analysis: Palmitic Acid-d17 vs. Odd-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of fatty acids is critical in numerous fields of research, from elucidating metabolic pathways and disease biomarkers to ensuring the quality of pharmaceutical and nutritional products. The use of an appropriate internal standard (IS) is fundamental to achieving reliable and reproducible results, as it corrects for sample loss during preparation and variations in analytical instrument response. This guide provides an objective comparison of two common types of internal standards for fatty acid analysis: the stable isotope-labeled standard, palmitic acid-d17, and the class of odd-chain fatty acids.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based analysis. These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with a heavier isotope (e.g., deuterium for hydrogen). This near-identical physicochemical behavior ensures that the SIL standard experiences the same extraction efficiency, derivatization yield, and ionization response as the endogenous analyte, providing the most accurate correction for analytical variability.

The Traditional Approach: Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0), have historically been used as internal standards because they are typically found in low concentrations in most mammalian biological samples.[1][2][3] The assumption has been that their minimal endogenous presence would not significantly interfere with the quantification of more abundant even-chain fatty acids.

However, emerging research has highlighted that OCFAs can be endogenously synthesized and their levels can be influenced by diet, particularly the consumption of dairy and ruminant fat.[4][5] This variability can compromise their reliability as internal standards in certain matrices and experimental contexts.

Performance Comparison: this compound vs. Odd-Chain Fatty Acids

The choice of an internal standard should be based on a thorough evaluation of its performance characteristics. The following tables summarize key validation parameters for both this compound and odd-chain fatty acids, compiled from various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary depending on the specific analyte, matrix, and analytical method.

Table 1: General Performance Characteristics

FeatureThis compound (and other Deuterated Fatty Acids)Odd-Chain Fatty Acids (e.g., C17:0)
Principle Stable isotope dilutionNon-endogenous (in theory) structural analog
Chemical Similarity Identical to the analyte (palmitic acid)Similar, but differs in chain length
Co-elution Co-elutes with the analyte, minimizing chromatographic variabilityElutes at a different retention time
Matrix Effects Compensates effectively for matrix-induced ion suppression or enhancementMay experience different matrix effects than the analyte
Endogenous Presence Not naturally presentPresent at low levels, but can be variable[4][6]
Cost Generally higherGenerally lower

Table 2: Quantitative Performance Data (Illustrative)

ParameterThis compound (from various deuterated FA studies)Odd-Chain Fatty Acids (from various OCFA studies)
Linearity (R²) >0.99[7]>0.99
Accuracy (% Recovery) 90-110%[8]80-115%
Precision (%RSD) <15%[7]<15%
Limit of Detection (LOD) Low (pg to ng/mL range)Low (ng/mL range)
Limit of Quantification (LOQ) Low (pg to ng/mL range)Low (ng/mL range)

Note: The values in Table 2 are representative and can vary based on the specific experimental conditions.

Experimental Protocols

Detailed and robust experimental protocols are crucial for accurate fatty acid quantification. Below are generalized workflows for methods utilizing either this compound or an odd-chain fatty acid as the internal standard.

Protocol 1: Fatty Acid Analysis using this compound Internal Standard (GC-MS)

This protocol is a generalized representation based on common practices for stable isotope dilution mass spectrometry.

  • Sample Preparation:

    • To a known amount of biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution in a suitable solvent.

  • Lipid Extraction:

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Saponification (for total fatty acids):

    • Evaporate the solvent from the lipid extract.

    • Add a solution of methanolic potassium hydroxide and heat to hydrolyze the ester linkages.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Acidify the sample and extract the free fatty acids.

    • Evaporate the solvent and add a derivatizing agent (e.g., BF₃-methanol or methanolic HCl).

    • Heat the mixture to convert the fatty acids to their more volatile methyl esters.

  • FAME Extraction:

    • Extract the FAMEs into an organic solvent like hexane.

    • Wash the extract to remove any residual reagents.

  • GC-MS Analysis:

    • Inject the FAME extract onto a gas chromatograph coupled with a mass spectrometer.

    • The separation is typically performed on a polar capillary column.

    • The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect and quantify the target fatty acids and this compound.

Protocol 2: Fatty Acid Analysis using an Odd-Chain Fatty Acid Internal Standard (e.g., Heptadecanoic Acid)

This protocol is a generalized representation based on established methods using odd-chain fatty acids.

  • Sample Preparation:

    • To a known amount of sample, add a precise amount of the odd-chain fatty acid internal standard (e.g., heptadecanoic acid) solution.

  • Lipid Extraction and Derivatization:

    • Follow the same steps for lipid extraction, saponification (if required), and derivatization to FAMEs as described in Protocol 1.

  • GC-FID or GC-MS Analysis:

    • Inject the FAME extract onto a gas chromatograph.

    • Detection can be performed using a flame ionization detector (FID) or a mass spectrometer.

    • The odd-chain fatty acid methyl ester will have a distinct retention time from the even-chain fatty acids of interest.

Visualization of Experimental Workflows

experimental_workflow_deuterated_is cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound sample->add_is extraction Lipid Extraction add_is->extraction saponification Saponification (optional) extraction->saponification derivatization Derivatization to FAMEs saponification->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Workflow using a deuterated internal standard.

experimental_workflow_ocfa_is cluster_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis sample Biological Sample add_is Add Odd-Chain Fatty Acid sample->add_is extraction Lipid Extraction add_is->extraction saponification Saponification (optional) extraction->saponification derivatization Derivatization to FAMEs saponification->derivatization gc_analysis GC-FID or GC-MS Analysis derivatization->gc_analysis quantification Quantification gc_analysis->quantification

Workflow using an odd-chain fatty acid internal standard.

Conclusion and Recommendations

For the highest level of accuracy and precision in fatty acid quantification, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard such as this compound is strongly recommended. Its identical chemical nature to the analyte of interest provides the most reliable correction for analytical variability.

Odd-chain fatty acids can be a cost-effective alternative and may be suitable for certain applications where their endogenous presence is negligible and has been verified to not interfere with the analysis. However, researchers should exercise caution and perform thorough validation to ensure the reliability of OCFAs as internal standards in their specific experimental context. The potential for endogenous variability of OCFAs makes them less ideal for studies where subtle changes in fatty acid concentrations are being investigated or where the dietary intake of subjects is not controlled.

Ultimately, the choice of internal standard should be guided by the specific requirements of the study, the available instrumentation, and a careful consideration of the potential sources of analytical error.

References

Validating Lipid Turnover Rates: A Comparative Guide to Using Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of lipid turnover is fundamental to understanding metabolic diseases and developing effective therapeutics. Stable isotope tracers, such as deuterated palmitic acid, have become indispensable tools for these investigations. This guide provides a comprehensive comparison of methods for validating lipid turnover rates determined with Palmitic acid-d17, offering insights into alternative approaches and presenting supporting experimental data.

Comparison of Tracer Methodologies for Lipid Turnover Analysis

The choice of isotopic tracer is a critical consideration in designing lipid turnover studies. Both deuterated and carbon-13 (¹³C) labeled fatty acids are widely used, each with distinct advantages and disadvantages. This compound, a deuterated form of the common saturated fatty acid, offers a robust method for tracing lipid metabolism.

FeatureThis compound (Deuterated)¹³C-Palmitate (Carbon-13)
Primary Use Measurement of fatty acid oxidation and incorporation into complex lipids.Measurement of fatty acid flux, oxidation, and de novo lipogenesis.[1]
Detection Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]GC-MS, LC-MS, Isotope Ratio Mass Spectrometry (IRMS).[1][4]
Key Advantage Lower natural abundance of deuterium results in a cleaner background signal. Can be used to measure fatty acid oxidation without the need for acetate correction, simplifying outpatient studies.[5]Minimal kinetic isotope effect, making it a "gold-standard" for flux measurements.[1] Can be used to trace the carbon backbone through various metabolic pathways.
Key Disadvantage Potential for kinetic isotope effects, where the heavier deuterium atoms can slightly alter reaction rates. The high degree of deuteration in some tracers may influence metabolic processing.Higher natural abundance of ¹³C can lead to higher background noise, requiring more sensitive instrumentation for low enrichment levels.[4] Measurement of oxidation requires correction for acetate sequestration.[5]
Cost Generally, deuterated compounds can be less expensive to synthesize than their ¹³C counterparts.Can be more expensive, particularly for uniformly labeled molecules.
Quantitative Comparison of Deuterated vs. ¹³C-Palmitate

A study directly comparing the use of d31-palmitate (a highly deuterated palmitate) and [1-¹³C]palmitate for measuring dietary fat oxidation during exercise provides valuable quantitative insights that are broadly applicable to deuterated palmitate tracers like this compound.

Parameterd31-Palmitate[1-¹³C]Palmitate (Acetate-Corrected)Reference
Cumulative Recovery (9h post-dose) 10.6 ± 3%10.2 ± 3% (calculated from 5.6 ± 2% raw recovery and 54 ± 4% acetate recovery)[5]
Correlation (y=mx+c) y = 0.96x + 0(Reference)[5]
P-value <0.0001(Reference)[5]

These data demonstrate a strong correlation between the uncorrected d31-palmitate and the acetate-corrected [1-¹³C]palmitate methods for measuring fatty acid oxidation, validating the use of deuterated palmitate as a reliable tracer.[5] The key advantage of the deuterated tracer is the elimination of the need for a separate acetate correction study, which simplifies the experimental protocol.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for in vivo lipid turnover studies using stable isotope-labeled palmitic acid, which can be adapted for this compound.

Protocol 1: In Vivo Measurement of Fatty Acid Turnover

This protocol outlines the steps for a primed, constant infusion to measure the rate of appearance (Ra) of palmitate in plasma.

1. Tracer Preparation and Administration:

  • Prepare a sterile solution of this compound complexed to human serum albumin.

  • Administer a priming bolus of the tracer to rapidly achieve isotopic equilibrium.

  • Immediately follow with a constant intravenous infusion of the tracer at a predetermined rate (e.g., 0.04 μmol/kg/min).[6]

2. Blood Sampling:

  • Collect a baseline blood sample before the tracer infusion.

  • Collect subsequent blood samples at regular intervals during the infusion to confirm the attainment of isotopic steady state.

3. Sample Processing:

  • Separate plasma from whole blood by centrifugation.

  • Store plasma samples at -80°C until analysis.

4. Lipid Extraction and Derivatization:

  • Extract total lipids from plasma using a modified Bligh-Dyer or Folch method.[2]

  • Saponify the lipid extract to release free fatty acids.

  • Derivatize the fatty acids to their methyl esters (FAMEs) or other volatile derivatives for GC-MS analysis.[2]

5. Mass Spectrometry Analysis:

  • Analyze the isotopic enrichment of the derivatized palmitate using GC-MS or LC-MS/MS.[2][3]

  • Monitor the ion currents corresponding to the unlabeled (m/z) and labeled (m/z + 17 for this compound) palmitate.

6. Calculation of Turnover Rate:

  • Calculate the tracer-to-tracee ratio (TTR) at isotopic steady state.

  • Determine the rate of appearance (Ra) of palmitate using the formula: Ra = Infusion Rate / TTR.[6]

Protocol 2: Measurement of Fatty Acid Oxidation

This protocol describes how to measure the oxidation of a deuterated fatty acid tracer.

1. Tracer Administration:

  • Administer this compound orally in a meal or intravenously as described in Protocol 1.[4]

2. Sample Collection:

  • Collect urine or plasma samples at timed intervals after tracer administration.[4]

3. Measurement of Deuterium Enrichment in Body Water:

  • As the deuterated palmitate is oxidized, the deuterium atoms are released and incorporated into the body's water pool.

  • Measure the deuterium enrichment in water from urine or plasma samples using isotope ratio mass spectrometry (IRMS).[7]

4. Calculation of Oxidation:

  • The cumulative recovery of deuterium in body water over time reflects the extent of fatty acid oxidation.[4]

Visualizing Lipid Metabolism Workflows

Understanding the flow of lipids through metabolic pathways is essential for interpreting tracer data. The following diagrams, generated using the DOT language, illustrate key experimental and biological workflows.

Experimental Workflow for Lipid Turnover Analysis

G cluster_protocol Experimental Protocol Tracer_Admin Tracer Administration (this compound) Blood_Sampling Blood Sampling Tracer_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Lipid_Extraction Lipid Extraction Plasma_Separation->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Analysis Data Analysis (Turnover Rate Calculation) MS_Analysis->Data_Analysis G cluster_pathway Metabolic Fate of Palmitic Acid PA_d17 This compound (in plasma) Tissue_Uptake Tissue Uptake PA_d17->Tissue_Uptake Activation Activation to Palmitoyl-CoA-d17 Tissue_Uptake->Activation Beta_Oxidation Beta-Oxidation Activation->Beta_Oxidation Esterification Esterification Activation->Esterification Energy Energy (ATP) Beta_Oxidation->Energy Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Esterification->Complex_Lipids G cluster_dnl De Novo Lipogenesis & Trafficking Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Palmitate Palmitate (C16:0) Acetyl_CoA->Palmitate ER Endoplasmic Reticulum (Lipid Synthesis) Palmitate->ER Golgi Golgi Apparatus (Lipid Modification & Sorting) ER->Golgi CERT, Vesicular Transport Lipid_Droplets Lipid Droplets (Storage) ER->Lipid_Droplets Vesicles Transport Vesicles Golgi->Vesicles Plasma_Membrane Plasma Membrane Vesicles->Plasma_Membrane

References

A Head-to-Head Comparison of Deuterated Palmitic Acid Isotopes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of fatty acid metabolism is critical. Deuterated isotopes of palmitic acid have emerged as powerful tools for tracing the uptake, transport, and metabolic fate of this key saturated fatty acid. This guide provides an objective comparison of different commercially available deuterated palmitic acid isotopes, supported by experimental data and detailed protocols to aid in experimental design and execution.

Introduction to Deuterated Palmitic Acid

Palmitic acid, a 16-carbon saturated fatty acid, is a central player in cellular metabolism, energy storage, and the biosynthesis of complex lipids. Its dysregulation is implicated in various metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease. The use of stable isotope-labeled palmitic acid, particularly with deuterium (²H or D), allows researchers to track its metabolic journey without the need for radioactive tracers. The substitution of hydrogen with deuterium atoms creates a heavier molecule that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This enables precise quantification of its incorporation into various lipid species and metabolic pathways.

Commercially Available Deuterated Palmitic Acid Isotopes: A Comparative Overview

A variety of deuterated palmitic acid isotopes are commercially available, each with specific labeling patterns and potential applications. The choice of isotope can influence experimental outcomes, particularly in studies sensitive to kinetic isotope effects (KIEs), where the difference in mass between hydrogen and deuterium can alter reaction rates. The following table summarizes some of the commonly used deuterated palmitic acid isotopes.

Isotope NameChemical FormulaDegree of DeuterationIsotopic PurityKey Features & Applications
Palmitic acid-2,2-d₂C₁₆H₃₀D₂O₂2≥98%Labeled at the α-carbon, useful for studying initial steps of β-oxidation.[1][2]
Palmitic acid-d₃C₁₆H₂₉D₃O₂3≥98%Typically labeled at the terminal methyl group (ω-carbon), suitable for general metabolic tracing.[3][4]
Palmitic acid-7,7,8,8-d₄C₁₆H₂₈D₄O₂4≥98%Labeled on the acyl chain, can be used to investigate chain-shortening reactions.[5]
Palmitic acid-9,9,10,10,13,13,14,14,15,15,16,16,16-d₁₇C₁₆H₁₅D₁₇O₂17≥98%Highly deuterated on the distal portion of the acyl chain, providing a significant mass shift for MS analysis.[6][7]
Palmitic acid-d₃₁C₁₆HD₃₁O₂31≥98%Perdeuterated (fully deuterated), offering the largest mass shift for clear distinction from the unlabeled form. Widely used in metabolic flux analysis.[8][9]

Performance Comparison and Experimental Considerations

The primary difference in performance between these isotopes lies in their mass shift from unlabeled palmitic acid and the potential for kinetic isotope effects.

Mass Shift: A higher degree of deuteration, as seen in d₁₇- and d₃₁-palmitic acid, provides a larger mass-to-charge (m/z) ratio difference in mass spectrometry analysis. This minimizes the risk of spectral overlap with naturally occurring isotopes of unlabeled palmitic acid, leading to more accurate quantification.

Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can lead to a slower rate of reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can be a crucial consideration.

A study investigating the dissociation of a protein-fatty acid complex in the gas phase observed a measurable inverse KIE for both d₃- and d₃₁-palmitic acid at 25°C.[10][11][12] The rate constants for the dissociation of the complex were larger for the deuterated forms compared to the non-deuterated palmitic acid.[10] The KIEs ranged from 0.82 ± 0.10 for d₃ to 0.42 ± 0.09 for d₃₁ for the fast-dissociating component, and from 0.57 ± 0.10 for d₃ to 0.36 ± 0.04 for d₃₁ for the slow-dissociating component.[10] This inverse KIE was attributed to a decrease in the activation energy for dissociation upon deuteration.[10][11][12] In contrast, no significant KIE was observed for the dissociation of the complex in an aqueous solution.[11][12]

For metabolic studies, the KIE can be advantageous or a confounding factor depending on the research question. For instance, if the goal is to trace the general flow of palmitic acid through metabolic pathways, a minimal KIE is desirable. However, if the aim is to probe the mechanism of a specific enzymatic reaction, the KIE can provide valuable insights into bond-breaking steps.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are synthesized protocols for in vitro and in vivo experiments using deuterated palmitic acid.

Protocol 1: In Vitro Tracing of Palmitic Acid Metabolism in Cultured Cells

This protocol outlines the steps for treating cultured cells with deuterated palmitic acid and subsequently analyzing its incorporation into cellular lipids.

1. Preparation of Deuterated Palmitic Acid-BSA Complex:

  • Prepare a stock solution of the desired deuterated palmitic acid (e.g., d₃₁-palmitic acid) in ethanol.

  • Prepare a solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium.

  • Slowly add the deuterated palmitic acid stock solution to the BSA solution while gently vortexing to facilitate binding. The final molar ratio of fatty acid to BSA should be optimized for the specific cell line and experimental goals.

  • Incubate the mixture at 37°C for at least 30 minutes to ensure complex formation.

2. Cell Culture and Treatment:

  • Plate cells at a desired density and allow them to adhere and grow.

  • Prior to treatment, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Add the prepared deuterated palmitic acid-BSA complex in serum-free medium to the cells.

  • Incubate the cells at 37°C for the desired time points to allow for uptake and metabolism.

3. Lipid Extraction:

  • To terminate the experiment, aspirate the treatment medium and wash the cells multiple times with ice-cold PBS to remove any unbound labeled fatty acid.

  • Lyse the cells and extract total lipids using a suitable method, such as the Bligh-Dyer or Folch method, with a mixture of chloroform and methanol.

  • Collect the organic phase containing the lipids.

4. Sample Preparation for GC-MS Analysis:

  • Dry the lipid extract under a stream of nitrogen.

  • To analyze the fatty acid composition, the extracted lipids must be saponified and then derivatized to fatty acid methyl esters (FAMEs). This is typically achieved by incubation with a methanolic solution of sodium hydroxide or boron trifluoride.

  • Extract the FAMEs with an organic solvent like hexane.

5. GC-MS Analysis:

  • Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • The different fatty acid methyl esters will be separated based on their retention times, and the mass spectrometer will allow for the differentiation and quantification of the deuterated and non-deuterated palmitic acid based on their respective m/z values.

Protocol 2: In Vivo Tracing of Dietary Palmitic Acid in a Rodent Model

This protocol provides a framework for an in vivo study to track the metabolic fate of dietary deuterated palmitic acid.

1. Animal Acclimatization and Diet:

  • House the animals (e.g., mice or rats) in a controlled environment and allow them to acclimate.

  • Provide a standard chow diet and water ad libitum.

2. Preparation and Administration of the Labeled Diet:

  • Prepare a diet containing the deuterated palmitic acid isotope of choice. The labeled fatty acid can be incorporated into the chow or administered as a single oral gavage mixed with a carrier oil.[14]

  • The dosage of the deuterated palmitic acid should be carefully calculated based on the animal's body weight.

3. Sample Collection:

  • At predetermined time points after administration of the labeled diet, collect blood samples via a suitable method (e.g., tail vein or cardiac puncture).

  • At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, heart).

4. Lipid Extraction and Analysis from Plasma and Tissues:

  • Separate plasma from whole blood by centrifugation.

  • Homogenize the collected tissues.

  • Extract total lipids from plasma and tissue homogenates using the methods described in Protocol 1.

  • Prepare FAMEs from the extracted lipids.

  • Analyze the samples by GC-MS to determine the enrichment of the deuterated palmitic acid in different lipid fractions of the plasma and various tissues.

Visualization of Metabolic Pathways and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Palmitic Acid Metabolism and Tracing

Palmitic_Acid_Metabolism Diet Dietary Intake (Deuterated Palmitic Acid) PA_pool Intracellular Palmitic Acid Pool Diet->PA_pool Uptake DNL De Novo Lipogenesis (from Acetyl-CoA) DNL->PA_pool Beta_Ox β-Oxidation (Energy Production) PA_pool->Beta_Ox Ester Esterification PA_pool->Ester Ceramide Ceramide Synthesis PA_pool->Ceramide PL Phospholipids Ester->PL TAG Triacylglycerols (Storage) Ester->TAG CE Cholesteryl Esters Ester->CE Signaling Signaling Molecules Ceramide->Signaling

Caption: Metabolic fate of deuterated palmitic acid tracer.

Experimental Workflow for In Vitro Tracing

In_Vitro_Workflow Prep Prepare D-PA:BSA Complex Culture Cell Culture & Treatment Prep->Culture Extract Lipid Extraction Culture->Extract Deriv Derivatization to FAMEs Extract->Deriv Analyze GC-MS Analysis Deriv->Analyze Data Data Interpretation Analyze->Data

Caption: In vitro deuterated palmitic acid tracing workflow.

Conclusion

Deuterated palmitic acid isotopes are indispensable tools for elucidating the complex roles of this fatty acid in health and disease. The choice of a specific isotope should be guided by the experimental goals, considering factors such as the required mass shift for analytical detection and the potential influence of kinetic isotope effects. Perdeuterated forms like d₃₁-palmitic acid offer the advantage of a large mass shift, simplifying quantification, while specifically labeled isotopes can provide insights into particular metabolic steps. By employing robust and well-defined experimental protocols, researchers can effectively leverage these stable isotope tracers to gain a deeper understanding of lipid metabolism and its impact on cellular function and pathology.

References

Measuring Fatty Acid Synthesis: A Comparative Guide to Stable Isotope Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately measuring de novo lipogenesis (DNL) is crucial for understanding metabolic diseases. This guide provides an objective comparison of the primary stable isotope tracers used to quantify fatty acid synthesis, with a special focus on the appropriate applications of deuterated palmitic acid.

The synthesis of fatty acids from non-lipid precursors, a process known as de novo lipogenesis, is a key metabolic pathway implicated in various conditions, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1][2] Quantifying the rate of DNL is therefore essential for both basic research and the development of novel therapeutics. The most common and validated methods for this purpose involve the use of stable isotope tracers, primarily deuterated water (²H₂O or D₂O) and ¹³C-labeled precursors like acetate.

While deuterated fatty acids such as Palmitic acid-d17 are valuable tools in lipid metabolism research, their application is distinct from the measurement of DNL. This guide will first compare the established methods for quantifying DNL and then clarify the precise role of deuterated palmitic acid in tracing the metabolic fate of pre-existing fatty acids.

Measuring De Novo Lipogenesis: Deuterated Water vs. ¹³C-Acetate

The two gold-standard methods for measuring the rate of DNL involve tracing the incorporation of isotopes from small, ubiquitous precursors into newly synthesized fatty acids.

Deuterated Water (²H₂O)

Deuterated water is a widely used, safe, and relatively inexpensive tracer for quantifying DNL rates in both animals and humans.[1][3] The principle behind this method is that the deuterium from ²H₂O equilibrates with the body's water pool and is subsequently incorporated into newly synthesized fatty acids through the activity of fatty acid synthase.

Advantages:

  • Non-invasive and Safe: ²H₂O can be administered orally and is safe for human studies, including in vulnerable populations.[3]

  • Measures Total DNL: It provides a measure of the total contribution of DNL to the fatty acid pool, regardless of the carbon source (e.g., glucose, fructose, amino acids).[4]

  • Relatively Inexpensive: Compared to other stable isotopes, deuterated water is more cost-effective.

Limitations:

  • Long Half-life of Body Water: The relatively slow turnover of the body's water pool can be a limitation for studies requiring rapid, repeated measurements.[5]

  • Assumptions in Calculations: The calculation of DNL rates requires an estimation of the number of deuterium atoms that can be incorporated into a fatty acid molecule, which can vary.[4][6]

¹³C-Labeled Precursors (e.g., [¹³C]Acetate)

This method involves the infusion of a ¹³C-labeled precursor, most commonly acetate, which is a fundamental building block for fatty acid synthesis. The incorporation of ¹³C into newly synthesized palmitate is then measured, often using a technique called Mass Isotopomer Distribution Analysis (MIDA).[7][8] MIDA analyzes the pattern of ¹³C incorporation to calculate the enrichment of the precursor pool (acetyl-CoA) and the fraction of newly synthesized fatty acids.[7]

Advantages:

  • Direct Precursor Labeling: Provides a direct measure of the contribution of the labeled precursor to the fatty acid pool.

  • Detailed Kinetic Information: MIDA allows for the calculation of precursor pool enrichment, providing more detailed kinetic information than the ²H₂O method.[8]

Limitations:

  • Invasive Procedure: Typically requires intravenous infusion of the tracer.

  • Cost: ¹³C-labeled precursors are generally more expensive than deuterated water.

  • Precursor Pool Dilution: The infused tracer is diluted by endogenous sources of acetyl-CoA, which can complicate the interpretation of results.[8]

Quantitative Comparison of DNL Measurement Methods

Direct comparative studies on the accuracy of these methods are limited. However, data from various studies provide insights into their application and the typical results obtained.

Parameter Deuterated Water (²H₂O) Method ¹³C-Acetate (MIDA) Method
Tracer Deuterated Water (²H₂O)[1-¹³C]acetate or [1,2-¹³C₂]acetate
Administration OralIntravenous infusion
Principle Incorporation of deuterium from body water into newly synthesized fatty acids.Incorporation of ¹³C from acetyl-CoA into newly synthesized fatty acids.
Primary Measurement Deuterium enrichment in plasma triglyceride-bound palmitate.Mass isotopomer distribution in plasma VLDL-triglyceride-bound palmitate.
Typical DNL Contribution (Fasting, Healthy Humans) <5% of VLDL-triglyceride production.[7]~1-2% of VLDL-palmitate.[8][9]
Typical DNL Contribution (Fed State/High Carbohydrate Diet) Can increase significantly.Can increase to ~2-5% of VLDL-palmitate.[8][9]

The Role of this compound: Tracing Fatty Acid Fate

Deuterated fatty acids like this compound are not used to measure de novo synthesis. Instead, they are powerful tracers for studying the metabolic fate of existing fatty acids, including their uptake by tissues, incorporation into complex lipids (esterification), and breakdown for energy (oxidation).

By introducing a labeled fatty acid into the system, researchers can track its movement and transformation without ambiguity. For example, a study might administer this compound to investigate how quickly it is taken up by the liver and incorporated into triglycerides.

Experimental Protocols

Protocol 1: Measurement of De Novo Lipogenesis using Deuterated Water (²H₂O)

This protocol is adapted from studies measuring DNL in humans.[10][11][12]

  • Baseline Blood Sample: A blood sample is collected before the administration of ²H₂O to determine the natural isotopic background.

  • ²H₂O Administration: Subjects ingest a calculated dose of deuterated water to achieve a target enrichment in the body water pool (e.g., 0.3-0.5%).

  • Serial Blood Sampling: Blood samples are collected at various time points over several hours or days.

  • Plasma Separation and Lipid Extraction: Plasma is separated from the blood samples, and total lipids are extracted.

  • Isolation of Triglycerides and Palmitate: Triglycerides are isolated from the lipid extract, typically by thin-layer chromatography. The triglycerides are then saponified to release the fatty acids, and palmitate is isolated and derivatized for analysis.

  • Mass Spectrometry Analysis: The deuterium enrichment of the palmitate derivative is measured by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • Calculation of Fractional Synthetic Rate (FSR): The FSR of palmitate is calculated based on the deuterium enrichment of palmitate relative to the enrichment of body water.

Protocol 2: Measurement of Fatty Acid Oxidation using Deuterated Palmitate

This protocol is based on a study validating the use of d31-palmitate for measuring fatty acid oxidation.

  • Tracer Administration: d31-palmitate is administered orally in a liquid meal.

  • Urine and Breath Sample Collection: Urine and breath samples are collected at regular intervals for several hours.

  • Sample Analysis: The recovery of the deuterium label in urine and the carbon-13 label in breath (if a ¹³C-labeled fatty acid is used for comparison) is measured using mass spectrometry.

  • Calculation of Oxidation: The cumulative recovery of the tracer in urine or breath is used to calculate the rate of fatty acid oxidation.

Visualizing Metabolic Pathways and Workflows

Fatty_Acid_Synthesis_Pathway De Novo Lipogenesis Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Mitochondrial Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Cytosolic_AcetylCoA Cytosolic Acetyl-CoA Citrate->Cytosolic_AcetylCoA MalonylCoA Malonyl-CoA Cytosolic_AcetylCoA->MalonylCoA Palmitate Palmitate (C16:0) MalonylCoA->Palmitate Fatty Acid Synthase Triglycerides Triglycerides Palmitate->Triglycerides

Caption: Simplified pathway of de novo lipogenesis.

DNL_Measurement_Workflow Workflow for DNL Measurement using ²H₂O cluster_0 Sample Collection cluster_1 Sample Processing cluster_2 Analysis and Calculation Baseline_Blood Baseline Blood Sample H2O_Admin Oral ²H₂O Administration Baseline_Blood->H2O_Admin Serial_Blood Serial Blood Sampling H2O_Admin->Serial_Blood Plasma_Sep Plasma Separation Serial_Blood->Plasma_Sep Lipid_Extraction Lipid Extraction Plasma_Sep->Lipid_Extraction TG_Isolation Triglyceride Isolation Lipid_Extraction->TG_Isolation Palmitate_Deriv Palmitate Derivatization TG_Isolation->Palmitate_Deriv MS_Analysis GC-MS or IRMS Analysis Palmitate_Deriv->MS_Analysis FSR_Calc Calculate Fractional Synthetic Rate (FSR) MS_Analysis->FSR_Calc

Caption: Experimental workflow for DNL measurement.

Fatty_Acid_Fate_Tracing Tracing the Metabolic Fate of this compound Palmitic_d17 This compound (Tracer Administered) Tissue_Uptake Tissue Uptake (e.g., Liver, Muscle) Palmitic_d17->Tissue_Uptake Esterification Esterification Tissue_Uptake->Esterification Oxidation ß-Oxidation Tissue_Uptake->Oxidation Triglycerides_d17 Labeled Triglycerides Esterification->Triglycerides_d17 Labeled_Metabolites Labeled Metabolites (e.g., in urine) Oxidation->Labeled_Metabolites

Caption: Applications of this compound tracer.

Conclusion

The choice of stable isotope tracer for studying fatty acid metabolism is critically dependent on the specific research question. For the accurate measurement of de novo lipogenesis, deuterated water and ¹³C-labeled precursors are the methods of choice, each with its own set of advantages and limitations. This compound, while a valuable tool, is not suitable for measuring DNL but excels in tracing the metabolic pathways of pre-existing fatty acids, including their uptake, storage, and oxidation. A thorough understanding of the principles and methodologies of each tracer is essential for designing robust experiments and obtaining accurate, interpretable data in the field of metabolic research.

References

A Comparative Guide to In Vitro Delivery of Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective in vitro delivery of palmitic acid-d17, a deuterated stable isotope of the most common saturated fatty acid in humans, is crucial for a wide range of research applications, from metabolic flux analysis to studies of lipotoxicity and cellular signaling. The choice of delivery method can significantly impact experimental outcomes, including cellular uptake, cytotoxicity, and the activation of downstream signaling pathways. This guide provides an objective comparison of three commonly used delivery methods: Bovine Serum Albumin (BSA) conjugation, cyclodextrin complexation, and ethanol-based solvent delivery.

Comparison of this compound Delivery Methods

The selection of an appropriate delivery vehicle for this compound is contingent on the specific experimental goals, cell type, and desired concentration. The following table summarizes the key performance characteristics of each method based on available experimental data.

FeatureBSA ConjugationCyclodextrin ComplexationEthanol Solvent
Delivery Efficiency High, mimics physiological transport.[1]Moderate to high, dependent on cyclodextrin type and ratio.[2]Variable, can be high but may lead to precipitation.[3][4]
Cytotoxicity Low to moderate, dependent on BSA concentration and purity.[5][6]Can be cytotoxic at higher concentrations.[5][7]Can be cytotoxic, especially at higher ethanol concentrations.[5][6]
Reproducibility Generally high with a consistent protocol.[3]Good, dependent on complex formation efficiency.Can be lower due to potential for precipitation.[8]
Physiological Relevance High, as fatty acids are naturally transported by albumin in vivo.[9]Moderate, cyclodextrins are not a natural carrier.Low, direct exposure to ethanol is not physiological.
Ease of Preparation More complex, requires careful heating and conjugation steps.[3]Relatively simple, involves mixing and incubation.Simple, involves direct dilution of an ethanol stock.[4]
Potential for Artifacts BSA itself can have biological effects.[5][6]Cyclodextrins can extract cholesterol from cell membranes.Ethanol can act as a signaling molecule and induce stress.[5][6]

Experimental Protocols

Detailed methodologies are essential for reproducible and comparable results. The following are representative protocols for each delivery method.

This compound-BSA Conjugate Preparation

This protocol is adapted from several widely used methods for preparing fatty acid-BSA complexes.[3][4]

Materials:

  • This compound

  • Ethanol (100%)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (e.g., DMEM)

  • Sterile water

  • 0.1 M NaOH

Procedure:

  • Prepare a 100 mM this compound stock in ethanol: Dissolve the appropriate amount of this compound in 100% ethanol. Heat gently at 60-70°C to aid dissolution.

  • Prepare a 10% (w/v) fatty acid-free BSA solution: Dissolve fatty acid-free BSA in cell culture medium. This may require gentle warming and stirring. Filter-sterilize the solution using a 0.22 µm filter.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • Slowly add the 100 mM this compound stock solution dropwise to the BSA solution while stirring gently. A typical molar ratio of palmitic acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for at least 1 hour with continuous gentle agitation to allow for complex formation.

  • Final Dilution: The resulting this compound-BSA complex can be further diluted in cell culture medium to the desired final concentration for treating cells.

This compound-Cyclodextrin Complex Preparation

This protocol is based on methods for creating inclusion complexes with cyclodextrins.[2]

Materials:

  • This compound

  • Methyl-β-cyclodextrin (MβCD)

  • Sterile water or cell culture medium

Procedure:

  • Prepare a MβCD solution: Dissolve MβCD in sterile water or cell culture medium to the desired concentration (e.g., 20%).

  • Prepare a this compound stock: Dissolve this compound in a minimal amount of ethanol.

  • Complexation:

    • Slowly add the this compound stock solution to the MβCD solution while vortexing or sonicating.

    • Incubate the mixture at room temperature or 37°C for 1-2 hours with continuous agitation to facilitate the formation of the inclusion complex.

  • Final Dilution: The this compound-MβCD complex can be diluted in cell culture medium to the desired final concentration.

This compound Delivery Using Ethanol

This is the simplest method but carries a higher risk of precipitation and solvent-induced artifacts.[4]

Materials:

  • This compound

  • Ethanol (100%)

  • Cell culture medium

Procedure:

  • Prepare a high-concentration stock of this compound in ethanol: Dissolve this compound in 100% ethanol (e.g., 100 mM).

  • Dilution:

    • Warm the cell culture medium to 37°C.

    • Rapidly inject the required volume of the this compound stock solution into the pre-warmed medium while vortexing vigorously to promote dispersion and minimize precipitation.

    • It is critical to keep the final ethanol concentration in the cell culture medium as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.[6]

  • Immediate Use: Use the prepared medium immediately to treat cells, as the palmitic acid may precipitate over time.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of experimental design and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation of this compound Delivery Vehicles cluster_treatment Cellular Treatment and Analysis PA_d17 This compound BSA_complex PA-d17-BSA Complex PA_d17->BSA_complex Conjugation Cyclo_complex PA-d17-Cyclodextrin Complex PA_d17->Cyclo_complex Complexation EtOH_solution PA-d17 in Ethanol PA_d17->EtOH_solution Dissolution BSA BSA Solution Cyclodextrin Cyclodextrin Solution Ethanol Ethanol Cells Cell Culture BSA_complex->Cells Treatment Cyclo_complex->Cells Treatment EtOH_solution->Cells Treatment Uptake Uptake Assay (e.g., LC-MS) Cells->Uptake Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Cells->Cytotoxicity Signaling Signaling Analysis (e.g., Western Blot) Cells->Signaling

Caption: Experimental workflow for comparing this compound delivery methods.

Palmitic_Acid_Apoptosis_Pathway PA Palmitic Acid TLR4 TLR4 PA->TLR4 ER_Stress ER Stress PA->ER_Stress ROS ROS Generation PA->ROS ER_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria p53 p53 Activation ROS->p53 Caspase Caspase Activation Mitochondria->Caspase Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Caspase->Apoptosis

References

A Comparative Guide to Measuring De Novo Lipogenesis: Palmitic Acid-d17 vs. 2H2O

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of de novo lipogenesis (DNL), the metabolic process of synthesizing fatty acids from non-lipid precursors, is crucial for understanding a range of physiological and pathological states, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The choice of tracer is a critical determinant of the accuracy and feasibility of DNL measurement. This guide provides a comprehensive comparison of two commonly used stable isotope tracers: deuterated (d17) palmitic acid and deuterated water (2H2O).

Principle of Measurement

Both palmitic acid-d17 and 2H2O rely on the principle of stable isotope tracing. A labeled compound is introduced into the biological system, and its incorporation into newly synthesized molecules is measured, typically by mass spectrometry. This allows for the quantification of the rate of synthesis of the molecule of interest.

  • This compound: This method involves the administration of palmitic acid that has been heavily enriched with deuterium. As palmitic acid is the primary product of the DNL pathway, the incorporation of this tracer into triglyceride pools is measured to assess DNL. This method provides a direct measure of the contribution of newly synthesized palmitate to lipid pools.

  • 2H2O (Deuterated Water): In this method, subjects ingest or are injected with water containing a stable isotope of hydrogen, deuterium (2H). The deuterium from the body's water pool is incorporated into newly synthesized fatty acids, including palmitate, through the enzymatic reactions of the DNL pathway. The enrichment of deuterium in palmitate is then measured to calculate the fractional contribution of DNL.[1][2] This method is considered a reliable in vivo tracer as it provides a homogenous and quantifiable precursor labeling.[2]

Performance Comparison

Direct head-to-head studies providing extensive quantitative data on the accuracy and precision of this compound versus 2H2O for DNL measurement are limited in the available literature. However, a qualitative and semi-quantitative comparison can be made based on the principles of each method and data from individual studies.

FeatureThis compound2H2O (Deuterated Water)
Tracer Administration Intravenous infusion or oral administration.Oral ingestion of labeled water or intraperitoneal injection.[3]
Tracer Incorporation Directly incorporated into the fatty acid pool.Deuterium is incorporated into acetyl-CoA and subsequently into the growing fatty acid chain.
Measurement Enrichment of d17-palmitate in triglyceride fractions (e.g., VLDL-TG).Enrichment of deuterium in palmitate isolated from triglyceride fractions.[4][5]
Reported DNL Contribution Data not readily available in comparative studies.In healthy subjects, DNL contributes to approximately 20% of newly deposited adipose tissue triglycerides after 9 weeks of labeling.[4][5]
Advantages More direct measure of palmitate synthesis.Non-invasive administration, relatively low cost, reflects the contribution of all carbon sources to DNL.
Disadvantages Potential for tracer recycling; may not fully represent the intra-hepatic precursor pool.Long half-life of body water can complicate repeat studies; requires mathematical modeling to calculate DNL rates.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducible and accurate DNL measurements. Below are generalized protocols for both methods based on available literature.

Deuterated Water (2H2O) Method

This protocol is adapted from studies measuring DNL in humans.[4][5]

1. Subject Preparation:

  • Subjects typically undergo an overnight fast before the study.

  • Baseline blood samples are collected to determine natural isotopic enrichment.

2. 2H2O Administration:

  • A priming dose of 70% or 99% 2H2O is administered orally. The exact amount is calculated based on the subject's body water content.

  • For long-term studies, subjects may be required to drink a daily maintenance dose of 2H2O to maintain a stable enrichment of body water.[4][5]

3. Sample Collection:

  • Blood samples are collected at various time points after 2H2O administration. The timing depends on the specific research question and the expected rate of DNL.

  • For adipose tissue DNL, fat biopsies may be performed.[4]

4. Sample Processing and Analysis:

  • Plasma is separated from blood samples.

  • Triglyceride-rich lipoproteins (e.g., VLDL) are isolated from plasma by ultracentrifugation.

  • Triglycerides are extracted and saponified to release fatty acids.

  • Fatty acids are derivatized (e.g., to fatty acid methyl esters - FAMEs).

  • The deuterium enrichment in palmitate is determined by gas chromatography-mass spectrometry (GC-MS).

  • Body water deuterium enrichment is also measured from plasma or urine samples.

5. Data Analysis:

  • The fractional DNL is calculated using the precursor-product principle, taking into account the enrichment of body water and the number of deuterium atoms that can be incorporated into palmitate.

This compound Method

A detailed, standardized protocol for the use of this compound specifically for DNL quantification is less consistently reported in the literature compared to the 2H2O method. The following is a generalized approach based on the principles of fatty acid tracer studies.

1. Subject Preparation:

  • Subjects undergo an overnight fast.

  • A baseline blood sample is collected.

2. This compound Administration:

  • This compound, complexed to albumin, is administered via a primed-constant intravenous infusion. The priming dose is given to rapidly achieve isotopic steady-state, followed by a continuous infusion for a defined period.

3. Sample Collection:

  • Blood samples are collected at regular intervals during the infusion to confirm isotopic steady-state and at the end of the infusion period.

4. Sample Processing and Analysis:

  • Plasma is separated, and VLDL is isolated.

  • Lipids are extracted from the VLDL fraction.

  • Triglycerides are isolated and saponified to release fatty acids.

  • The enrichment of this compound in the triglyceride fraction is determined by GC-MS.

5. Data Analysis:

  • The rate of appearance of palmitate in VLDL-triglycerides is calculated from the enrichment of the tracer in the VLDL-TG pool and the infusion rate of the tracer. This provides a measure of the contribution of DNL to VLDL-TG production.

Signaling Pathway and Experimental Workflow

De Novo Lipogenesis Signaling Pathway

De novo lipogenesis is a complex enzymatic pathway primarily occurring in the liver and adipose tissue. The key regulatory steps involve the conversion of citrate to acetyl-CoA, followed by the carboxylation of acetyl-CoA to malonyl-CoA, and finally the synthesis of palmitate by fatty acid synthase.

DNL_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum Glucose_mito Glucose Pyruvate_mito Pyruvate Glucose_mito->Pyruvate_mito Citrate_mito Citrate Pyruvate_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA Acetyl-CoA Citrate_cyto->AcetylCoA ATP-Citrate Lyase (ACLY) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Acetyl-CoA Carboxylase (ACC) Palmitate Palmitate MalonylCoA->Palmitate Fatty Acid Synthase (FASN) Triglycerides Triglycerides Palmitate->Triglycerides Esterification

Caption: Key steps in the de novo lipogenesis pathway.

Experimental Workflow: 2H2O Method

The workflow for a typical DNL study using deuterated water involves several key stages from subject preparation to data analysis.

H2O_Workflow A Subject Preparation (Fasting) B Baseline Blood Sample Collection A->B C Oral Administration of 2H2O B->C D Timed Blood Sample Collection C->D E Plasma and VLDL Isolation D->E F Lipid Extraction and Saponification E->F G Fatty Acid Derivatization (FAMEs) F->G H GC-MS Analysis of Deuterium Enrichment G->H I Calculation of Fractional DNL H->I

Caption: Experimental workflow for DNL measurement using 2H2O.

Experimental Workflow: this compound Method

The workflow for a DNL study using deuterated palmitic acid is centered around a controlled infusion protocol.

Palmitate_Workflow A Subject Preparation (Fasting) B Baseline Blood Sample Collection A->B C Primed-Constant Infusion of this compound B->C D Blood Sampling During Infusion C->D E Plasma and VLDL Isolation D->E F Lipid Extraction and Saponification E->F G GC-MS Analysis of d17-Palmitate Enrichment F->G H Calculation of Palmitate Rate of Appearance G->H

Caption: Experimental workflow for DNL measurement using this compound.

Conclusion

Both this compound and 2H2O are valuable tools for measuring de novo lipogenesis. The 2H2O method is widely used due to its non-invasive administration and its ability to trace the incorporation of all carbon sources into newly synthesized fatty acids. While the this compound method offers a more direct assessment of palmitate synthesis, its application for DNL quantification is less standardized. The choice between these two methods will depend on the specific research question, the available resources, and the desired level of detail in the DNL measurement. For long-term studies and ease of administration in human subjects, the 2H2O method appears to be the more established and practical approach. Further research involving direct comparisons of these two tracers is warranted to provide a more definitive quantitative assessment of their respective performance characteristics.

References

Unveiling Cellular Reprogramming: A Guide to Correlating Palmitic Acid-d17 Incorporation with Gene Expression Changes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between cellular metabolism and gene regulation is paramount. The use of stable isotope-labeled molecules, such as palmitic acid-d17, offers a powerful lens to trace the metabolic fate of fatty acids and correlate their incorporation into cellular lipids with subsequent shifts in the transcriptome. This guide provides a comparative framework for this methodology, detailing experimental protocols and data interpretation strategies.

The principle behind this technique is elegant in its simplicity: cells are cultured in the presence of this compound, a heavy isotope-labeled version of the saturated fatty acid. As the cells metabolize this tracer, the deuterium-labeled palmitate is incorporated into various lipid species. Advanced analytical techniques, primarily mass spectrometry-based lipidomics, can then quantify the extent of this incorporation. In parallel, transcriptomic analysis, typically RNA-sequencing, is performed on the same cell populations to measure changes in gene expression. By integrating these two datasets, researchers can draw direct correlations between the metabolic flux of palmitic acid and the regulation of specific genes and pathways.

Comparative Analysis of Methodologies

While this compound is a specific tracer, the broader field of stable isotope tracing employs a variety of labeled fatty acids. The choice of isotope and its position on the fatty acid molecule can influence the specific metabolic pathways that are interrogated.

Tracer Type Common Isotopes Primary Application Advantages Considerations
Deuterated Fatty Acids d17-Palmitic Acid, d31-Palmitic AcidTracing fatty acid uptake, esterification, and incorporation into complex lipids.Lower cost compared to 13C-labeled tracers. Can provide high levels of isotopic enrichment.Potential for kinetic isotope effects, where the heavier isotope can slightly alter reaction rates.
13C-Labeled Fatty Acids [U-13C16]Palmitic Acid, [1-13C]Palmitic AcidTracing the catabolism of fatty acids through beta-oxidation and the TCA cycle.Carbon backbone labeling allows for tracking of metabolic breakdown products. Less prone to kinetic isotope effects compared to deuterium.Higher cost of synthesis.
Click Chemistry-Enabled Probes 17-Octadecynoic Acid (17-ODYA)Identifying protein S-palmitoylation, a post-translational modification.Allows for the specific enrichment and identification of lipid-modified proteins.Introduces a structural modification (alkyne group) that may not perfectly mimic the native fatty acid.

Quantitative Data Summary: Palmitic Acid-Induced Gene Expression Changes

The following table summarizes representative gene expression changes observed in various cell types upon treatment with palmitic acid. While these studies primarily used unlabeled palmitic acid, the observed transcriptomic shifts are the downstream consequences of the increased intracellular fatty acid flux that would be traced by this compound.

Cell Type Gene Function Fold Change (mRNA) Associated Pathway Reference
Pancreatic β-cellsCPT1ACarnitine palmitoyltransferase 1A, mitochondrial fatty acid oxidationUpregulated (~2.5-fold)Lipid Metabolism[1]
Pancreatic β-cellsACACAAcetyl-CoA carboxylase alpha, fatty acid synthesisDownregulated (~0.5-fold)Lipid Metabolism[1]
Human MonocytesIL6Interleukin 6Upregulated (~4-fold)Inflammation
Human MonocytesABCG1ATP binding cassette subfamily G member 1, cholesterol effluxDownregulated (~0.6-fold)Lipid Transport
HepatocytesDGAT2Diacylglycerol O-acyltransferase 2, triglyceride synthesisUpregulated (~3-fold)Lipid Synthesis
Goose HepatocytesPLIN2Perilipin 2, lipid droplet formationUpregulated (dose-dependent)Lipid Storage

Experimental Protocols

A detailed protocol for a typical experiment correlating this compound incorporation with gene expression changes is outlined below.

Key Experiment 1: Cell Culture and Labeling with this compound
  • Cell Seeding: Plate the cells of interest (e.g., hepatocytes, macrophages, adipocytes) in appropriate culture vessels and grow to a desired confluency (typically 70-80%).

  • Preparation of this compound-BSA Conjugate:

    • Dissolve this compound in ethanol.

    • Prepare a fatty acid-free bovine serum albumin (BSA) solution in serum-free culture medium.

    • Slowly add the this compound solution to the BSA solution while stirring to create a complex. This improves the solubility and delivery of the fatty acid to the cells.

  • Labeling: Remove the standard culture medium from the cells and replace it with the medium containing the this compound-BSA conjugate. A typical concentration ranges from 100 to 500 µM. Incubate for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (BSA without this compound).

  • Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove excess labeled fatty acid. Harvest the cells by scraping or trypsinization for subsequent lipidomic and transcriptomic analysis.

Key Experiment 2: Lipid Extraction and Mass Spectrometry Analysis
  • Lipid Extraction: Resuspend a portion of the harvested cells in a solvent mixture, typically chloroform:methanol (2:1 v/v), to extract total lipids.

  • Phase Separation: Add water to the mixture to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen. The dried lipid film can be reconstituted in an appropriate solvent for mass spectrometry analysis.

  • Mass Spectrometry: Analyze the lipid extract using liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer will detect and quantify the abundance of lipid species containing this compound based on their specific mass-to-charge ratio.

Key Experiment 3: RNA Extraction and Sequencing
  • RNA Extraction: From a separate portion of the harvested cells, extract total RNA using a commercially available kit.

  • RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • RNA-Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis: Process the raw sequencing data to align reads to a reference genome, quantify gene expression levels, and identify differentially expressed genes between the control and this compound treated groups.

Visualizing the Workflow and Biological Pathways

To better illustrate the experimental design and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_analysis Downstream Analysis Cell_Culture Cell Seeding PA_d17_BSA Prepare this compound-BSA Labeling Incubate Cells with PA-d17 PA_d17_BSA->Labeling Harvest Harvest Cells Labeling->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction RNA_Extraction RNA Extraction Harvest->RNA_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS Data_Integration Data Integration & Correlation LC_MS->Data_Integration RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq RNA_Seq->Data_Integration Palmitic_Acid_Signaling cluster_metabolism Metabolic Fates cluster_signaling Signaling Cascades cluster_gene_expression Gene Expression Changes PA Palmitic Acid (extracellular) PA_intra Intracellular Palmitoyl-CoA PA->PA_intra Uptake & Activation Membrane Cell Membrane Beta_Oxidation β-Oxidation PA_intra->Beta_Oxidation Lipid_Synthesis Complex Lipid Synthesis (e.g., TGs, PLs) PA_intra->Lipid_Synthesis Ceramide Ceramide Synthesis PA_intra->Ceramide Inflammation Inflammatory Signaling (e.g., NF-κB, JNK) PA_intra->Inflammation ROS Reactive Oxygen Species (ROS) Production Beta_Oxidation->ROS ER_Stress ER Stress (UPR activation) Ceramide->ER_Stress Metabolic_Genes Metabolic Gene Expression ER_Stress->Metabolic_Genes Apoptosis_Genes Apoptosis-related Gene Expression ER_Stress->Apoptosis_Genes Inflammation->Metabolic_Genes Inflammatory_Genes Inflammatory Gene Expression Inflammation->Inflammatory_Genes ROS->Inflammation

References

Safety Operating Guide

Proper Disposal of Palmitic Acid-d17: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling any chemical substance. This guide provides essential, step-by-step procedures for the proper disposal of Palmitic acid-d17, a deuterated form of the common saturated fatty acid, palmitic acid. Adherence to these guidelines will help safeguard personnel and the environment.

This compound, while not classified as a hazardous substance under normal conditions, requires professional handling and disposal to maintain a safe laboratory environment. The following procedures are based on standard safety protocols for non-hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: Not generally required for small quantities in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A standard laboratory coat is sufficient.

Step-by-Step Disposal Procedures

The primary method for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this material in standard trash or down the drain.

  • Collection:

    • Collect waste this compound in a clearly labeled, sealed container. The container should be appropriate for chemical waste, clean, and dry.

    • For spills, mechanically sweep the solid material into the designated waste container.[1][2] Avoid generating dust.[2][3]

  • Labeling:

    • Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution's waste management program.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.[4]

  • Professional Disposal:

    • Arrange for the disposal of the waste through a licensed professional waste disposal service.[3] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.[1]

  • Contaminated Materials:

    • Any materials, such as gloves, wipes, or weighing papers, that are contaminated with this compound should be placed in the same labeled waste container.[1]

Environmental Precautions

It is crucial to prevent this compound from entering the environment.

  • Do not allow the product to enter drains or waterways. [1][3][5]

  • In the event of an accidental release, contain the spill and clean it up as described above.

Quantitative Data

No specific quantitative data for disposal, such as concentration limits, are defined for this compound as it is not classified as a hazardous substance. Disposal should be managed as a non-hazardous chemical waste stream.

ParameterValue
Hazard Classification Not classified as hazardous
Oral LD50 (Rat) >5,000 mg/kg (for Palmitic Acid)[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound for Disposal ppe Wear Appropriate PPE (Gloves, Safety Glasses) start->ppe spill Is it a Spill? ppe->spill collect Collect Waste in a Labeled, Sealed Container store Store in Designated Chemical Waste Area collect->store spill->collect No cleanup Mechanically Sweep Up, Avoid Dust Generation spill->cleanup Yes cleanup->collect contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Disposal Service store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Palmitic Acid-d17

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the use of Palmitic acid-d17, a deuterated form of a common saturated fatty acid. Adherence to these procedures will foster a secure laboratory environment and reliable results.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, compiled from safety data sheets for palmitic acid.

Body PartRecommended ProtectionRationale
Eyes Safety glasses with side shields or goggles.Protects against dust particles and potential splashes.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Laboratory coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is recommended if dust is generated or if irritation is experienced.[1]Minimizes the inhalation of airborne particles.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes risks and ensures the compound's stability.

1. Preparation and Handling:

  • Work Area: Conduct all handling of this compound within a well-ventilated laboratory fume hood to control exposure.

  • Hygroscopic Nature: Deuterated compounds can be hygroscopic. To prevent isotopic dilution through hydrogen-deuterium exchange, it is crucial to handle this compound in a dry environment and minimize its exposure to atmospheric moisture.

  • Weighing: When weighing the compound, do so in a draft-shielded balance within the fume hood.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1] Do not eat, drink, or smoke in areas where chemicals are handled.

2. Storage:

  • Container: Keep the container tightly closed when not in use.

  • Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

3. In Case of a Spill:

  • Cleanup: For small spills, carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a designated, labeled container for waste disposal.

  • Ventilation: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE during cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • Deuterated Waste: Collect waste this compound and any materials heavily contaminated with it (e.g., weighing paper, pipette tips) in a separate, clearly labeled, and sealed container. The label should read "Hazardous Waste" and include the chemical name "this compound".

  • General Lab Waste: Minimally contaminated items, such as gloves and paper towels, should be disposed of in accordance with your institution's guidelines for chemically contaminated solid waste.

2. Container Management:

  • Compatibility: Use waste containers that are compatible with the chemical.

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

3. Institutional Procedures:

  • EH&S: Follow your institution's specific procedures for the disposal of chemical waste. Contact your Environmental Health and Safety (EH&S) department for guidance on the collection and disposal of deuterated compounds.

Visualizing the Workflow

To further clarify the handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh dissolve Dissolve/Use in Experiment weigh->dissolve store Store in Cool, Dry Place dissolve->store clean Clean Work Area dissolve->clean After Use segregate Segregate Deuterated Waste clean->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via Institutional EH&S label_waste->dispose

Caption: A flowchart outlining the safe handling of this compound.

By implementing these safety and logistical measures, you can confidently and responsibly incorporate this compound into your research endeavors, ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.